molecular formula C7H15NO B1346593 N,N-Diisopropylformamide CAS No. 2700-30-3

N,N-Diisopropylformamide

Cat. No.: B1346593
CAS No.: 2700-30-3
M. Wt: 129.2 g/mol
InChI Key: UNBDDZDKBWPHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical ionisation and electron ionisation mass spectroscopic data, retention indices and NMR spectra of N,N-diisopropylformamide was studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-di(propan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBDDZDKBWPHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181492
Record name N,N-Bis(1-methylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2700-30-3
Record name Diisopropylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2700-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(1-methylethyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2700-30-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Bis(1-methylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(1-methylethyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-Diisopropylformamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HT4KLE3HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylformamide is a tertiary amide that sees utility as a versatile solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective and safe use in research and development, particularly in process chemistry and drug formulation. This technical guide provides a detailed overview of the core physical characteristics of this compound, supplemented with generalized experimental protocols for their determination and visual representations of key concepts.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol [1]
Appearance Clear, colorless to light brown liquid
Melting Point 10-11 °C
Boiling Point 196 °C (at 760 mmHg)
Density 0.89 g/mL (at 25 °C)
Refractive Index 1.437 (at 20 °C)
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[2]
Flash Point 75 °C (167 °F) - closed cup[1]
Vapor Pressure 58.5 hPa (at 37.8 °C)[2]

Experimental Protocols for Physical Property Determination

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to the level of the side arm.

  • Add a small amount of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances like this compound which are liquid at room temperature, this determination would require cooling the sample until it solidifies.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (open at both ends)

  • Cooling bath (e.g., ice-salt mixture)

  • Thermometer (calibrated)

Procedure:

  • Cool a small sample of this compound in a test tube using a cooling bath until it solidifies.

  • Introduce a small amount of the solidified sample into a capillary tube.

  • Pack the sample down to the bottom of the capillary tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has melted (the end of the melting range). For a pure substance, this range should be narrow.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Water bath (thermostatically controlled)

Procedure:

  • Clean and dry the pycnometer thoroughly and determine its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a thermostatically controlled water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it (m₂).

  • Empty the pycnometer, dry it completely, and fill it with this compound.

  • Repeat the thermal equilibration in the water bath at the same temperature.

  • Dry the outside of the pycnometer and weigh it (m₃).

  • The density of the liquid can be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

  • Place a few drops of this compound onto the lower prism.

  • Close the prisms and allow a few moments for the sample to reach thermal equilibrium.

  • Look through the eyepiece and adjust the control knob until the boundary between the light and dark regions is sharp and centered on the crosshairs.

  • Read the refractive index value from the scale.

Visualizing Key Concepts

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of formic acid with diisopropylamine. This process is a formylation reaction where the formyl group from formic acid is transferred to the nitrogen atom of diisopropylamine.

Synthesis Formic_Acid Formic Acid (HCOOH) Reaction Formylation Formic_Acid->Reaction Diisopropylamine Diisopropylamine ((CH3)2CH)2NH) Diisopropylamine->Reaction NNDF This compound (HCON((CH3)2CH)2) Reaction->NNDF Water Water (H2O) Reaction->Water

Caption: Synthesis of this compound.

Physical State of this compound

The physical state of this compound is dependent on the ambient temperature relative to its melting and boiling points.

Physical_State cluster_temp States Solid Liquid Gas Temperature Temperature Temperature->States:solid < 10 °C MeltingPoint 10-11 °C (Melting Point) MeltingPoint->States:liquid 11 °C to 195 °C BoilingPoint 196 °C (Boiling Point) BoilingPoint->States:gas > 196 °C

Caption: Physical state based on temperature.

References

N,N-Diisopropylformamide chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Bonding of N,N-Diisopropylformamide

Introduction

This compound is a tertiary amide characterized by a formyl group bonded to a nitrogen atom, which is, in turn, attached to two isopropyl substituents. This compound serves as a useful building block and solvent in organic synthesis. Its chemical behavior and reactivity are intrinsically linked to the nuanced details of its molecular structure and bonding, particularly the nature of the amide functional group. This guide provides a comprehensive technical overview of the chemical structure, bonding, and key physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The unique identity of this compound is captured by several key identifiers that are crucial for database searches and regulatory compliance.

IdentifierValue
IUPAC Name N,N-di(propan-2-yl)formamide
CAS Number 2700-30-3[1][2][3]
Molecular Formula C7H15NO[1]
Molecular Weight 129.20 g/mol
Canonical SMILES CC(C)N(C=O)C(C)C[1]
InChI InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3
InChIKey UNBDDZDKBWPHAX-UHFFFAOYSA-N[1]

Molecular Structure and Bonding

The molecular architecture of this compound is defined by the geometry of the central amide group and the attached isopropyl chains.

Hybridization and Molecular Geometry

The electronic configuration and spatial arrangement of the atoms in this compound can be understood through the principles of orbital hybridization and Valence Shell Electron Pair Repulsion (VSEPR) theory.

  • Carbonyl Carbon (C=O): This carbon atom is sp² hybridized, forming three sigma (σ) bonds: one with the formyl hydrogen, one with the nitrogen, and one with the oxygen. The remaining p-orbital on the carbon participates in a pi (π) bond with the oxygen atom. The geometry around this carbon is trigonal planar, with bond angles of approximately 120°.

  • Nitrogen Atom: Due to resonance, the nitrogen atom is also considered to be sp² hybridized and has a trigonal planar geometry.[4] This is a key feature of amides, distinguishing them from amines where the nitrogen is typically sp³ hybridized and trigonal pyramidal. The planarity arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system.[4]

  • Oxygen Atom: The carbonyl oxygen is sp² hybridized. It forms one σ bond and one π bond with the carbonyl carbon and holds two lone pairs of electrons in its remaining sp² orbitals.

  • Isopropyl Groups: The two methine carbons of the isopropyl groups are sp³ hybridized, leading to a tetrahedral geometry around them. Each of these carbons is bonded to the nitrogen, a hydrogen, and two methyl groups. The methyl carbons are also sp³ hybridized.

Resonance Theory in the Amide Bond

A critical aspect of the bonding in this compound is the resonance within the amide functional group. The structure is best described as a hybrid of two significant resonance contributors. This delocalization of electrons has profound effects on the molecule's structure and reactivity.

  • Resonance Contributor I: This form features a carbon-oxygen double bond and a carbon-nitrogen single bond. The nitrogen atom bears a lone pair of electrons.

  • Resonance Contributor II: In this form, the lone pair from the nitrogen atom is delocalized to form a carbon-nitrogen double bond. This results in a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

The actual structure is a weighted average of these two forms. This resonance leads to:

  • Partial Double Bond Character: The C-N bond is shorter and stronger than a typical C-N single bond and exhibits restricted rotation.[4]

  • Planarity: The atoms of the amide group (O, C, N) and the atoms directly attached to them tend to lie in the same plane to maximize p-orbital overlap.

  • Reduced Basicity: The delocalization of the nitrogen's lone pair makes it less available to act as a base compared to the nitrogen in an amine.[4]

Caption: Resonance structures of the amide group in this compound.

Bond Lengths and Angles
  • C=O Bond Length: Expected to be slightly longer than a typical ketone C=O bond (~1.23 Å) due to resonance.

  • C-N Bond Length: Expected to be significantly shorter than a C-N single bond (~1.47 Å), typically around 1.32-1.35 Å, reflecting its partial double bond character.[4]

  • N-C(isopropyl) Bond Length: Expected to be in the typical range for a C-N single bond.

The bond angles around the carbonyl carbon and the nitrogen are expected to be close to 120°, consistent with their trigonal planar geometry.

Physicochemical and Spectroscopic Data

The physical properties and spectroscopic signatures of this compound are direct consequences of its molecular structure.

PropertyValue
Appearance Clear, colorless to light brown liquid/oil[1][2]
Melting Point 10-11 °C[2][5]
Boiling Point 196 °C[2][5]
Density 0.89 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.437[2][5]
Spectroscopic Data

Spectroscopic analysis provides valuable insight into the bonding and functional groups present in the molecule.[2][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons:

    • A singlet for the formyl proton (-CHO), typically found in the 8.0-8.5 ppm region.

    • A septet for the two equivalent methine protons (-CH) of the isopropyl groups.

    • A doublet for the twelve equivalent methyl protons (-CH₃) of the isopropyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal:

    • A signal for the carbonyl carbon, typically in the deshielded region of 160-170 ppm.

    • Signals for the methine and methyl carbons of the isopropyl groups. Due to restricted rotation around the C-N bond, it is possible to observe distinct signals for the isopropyl groups at lower temperatures.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. For amides, this "amide I" band typically appears in the range of 1650-1680 cm⁻¹.

Experimental Protocols

The determination of the structure and properties of this compound relies on well-established experimental techniques.

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.[7][8]

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are required. As it is a low-melting solid, crystals can be grown by slow cooling of the neat liquid or by slow evaporation from a suitable solvent at a temperature below its melting point.[9][10][11] The compound must be highly pure.[10]

  • Data Collection: A suitable crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer and cooled under a stream of cold nitrogen gas.[12] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, from which the positions of the atoms are determined (structure solution).[8] This initial model is then refined to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[12]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13] A small amount of a reference standard like tetramethylsilane (TMS) may be added.[13]

  • Data Acquisition: The NMR tube is placed in the magnet of the NMR spectrometer.[14] For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.[14] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[15]

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to elucidate the structure.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, the easiest method is using an Attenuated Total Reflectance (ATR) accessory, where a single drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[17][18] Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[18]

  • Data Acquisition: An infrared beam is passed through the sample. The interferometer in the FTIR spectrometer modulates the IR radiation, and the detector measures the intensity of the transmitted or reflected light.[19] A background spectrum (without the sample) is first collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting interferogram is converted to an infrared spectrum via a Fourier transform. The spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed by identifying the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.[20]

G cluster_structure Structural Analysis Workflow cluster_spectroscopy Spectroscopic Analysis Workflow Sample Pure this compound Crystal Grow Single Crystal Sample->Crystal NMR_Sample Prepare NMR Sample (in Deuterated Solvent) Sample->NMR_Sample FTIR_Sample Prepare FTIR Sample (ATR or Salt Plates) Sample->FTIR_Sample SCXRD Perform SCXRD Crystal->SCXRD Structure Determine 3D Structure (Bond Lengths/Angles) SCXRD->Structure NMR_Acq Acquire NMR Data (¹H, ¹³C) NMR_Sample->NMR_Acq FTIR_Acq Acquire FTIR Data FTIR_Sample->FTIR_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Analysis FTIR_Analysis Analyze Absorption Bands FTIR_Acq->FTIR_Analysis

Caption: General experimental workflow for structural and spectroscopic analysis.

References

Synthesis and Preparation of N,N-Diisopropylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of N,N-Diisopropylformamide (DIPF), a sterically hindered polar aprotic solvent and reagent increasingly utilized in organic synthesis and pharmaceutical development. This document details the most common synthetic methodologies, complete with experimental protocols, and presents a comparative analysis of these routes.

Introduction

This compound (CAS No. 2700-30-3) is a colorless to light brown liquid with a boiling point of 196 °C. Its unique properties, stemming from the bulky isopropyl groups on the nitrogen atom, make it a valuable tool in reactions where traditional amide solvents like N,N-dimethylformamide (DMF) might be too reactive or lead to undesired side reactions. It serves as a catalyst in certain reactions and as a specialized solvent.[1] This guide focuses on the practical synthesis of DIPF, providing researchers with the necessary information to produce this reagent in a laboratory or industrial setting.

Core Synthetic Methodologies

The preparation of this compound primarily revolves around the N-formylation of diisopropylamine. This can be achieved through several methods, with the most prevalent being direct reaction with formic acid and the use of more reactive formylating agents like acetic formic anhydride.

Direct Formylation with Formic Acid

The direct reaction between diisopropylamine and formic acid is a straightforward and atom-economical approach to this compound. The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to form the amide.

For large-scale production, the reaction is typically carried out under high temperature and pressure in an autoclave. This method drives the dehydration equilibrium towards the product without the need for azeotropic distillation.[1]

In a laboratory setting, the reaction can be effectively carried out at atmospheric pressure by using a Dean-Stark apparatus to remove the water byproduct azeotropically.[2] Toluene is a common solvent for this purpose. This method avoids the need for high-pressure equipment and is suitable for smaller-scale preparations.

Formylation with Acetic Formic Anhydride

For a more rapid and often higher-yielding reaction under milder conditions, acetic formic anhydride can be employed as the formylating agent.[2] This mixed anhydride is more reactive than formic acid itself. Due to its instability, it is typically generated in situ by reacting formic acid with acetic anhydride.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary synthetic methods for this compound.

Parameter High-Pressure Formic Acid Method [1]Azeotropic Formic Acid Method (Adapted from[2]) In Situ Acetic Formic Anhydride Method (Adapted from[3])
Diisopropylamine (equiv.) 1.01.01.0
Formylating Agent Formic Acid85-98% Formic AcidFormic Acid / Acetic Anhydride
Formylating Agent (equiv.) 1.051.2 - 2.01.5 (Formic Acid) / 1.2 (Acetic Anhydride)
Solvent NoneTolueneDichloromethane (DCM)
Temperature (°C) ~200Reflux (~111)0 to Room Temperature
Pressure ~1.7 MPaAtmosphericAtmospheric
Reaction Time ~3 hours4 - 9 hours2 - 4 hours
Typical Yield High (not specified)>90% (expected)>95% (expected)

Experimental Protocols

Method A: Laboratory Synthesis via Azeotropic Distillation with Formic Acid

This protocol is adapted from general procedures for the N-formylation of secondary amines.[2]

Materials:

  • Diisopropylamine (1.0 equiv)

  • Formic Acid (98%) (1.2 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add diisopropylamine (e.g., 20.2 g, 0.2 mol) and toluene (150 mL).

  • Add formic acid (e.g., 11.0 g, 0.24 mol) to the stirred solution.

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-9 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting amine.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 196 °C.

Method B: Laboratory Synthesis via In Situ Generation of Acetic Formic Anhydride

This protocol is adapted from general procedures for N-formylation using acetic formic anhydride.[3]

Materials:

  • Diisopropylamine (1.0 equiv)

  • Formic Acid (98-100%) (1.5 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Two round-bottom flasks

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Acetic Formic Anhydride: In a clean, dry flask, add formic acid (e.g., 13.8 g, 0.3 mol) and cool the flask in an ice bath. Slowly add acetic anhydride (e.g., 24.5 g, 0.24 mol) to the stirred formic acid, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 20 minutes.

  • Formylation Reaction: In a separate flask, dissolve diisopropylamine (e.g., 20.2 g, 0.2 mol) in DCM (100 mL) and cool to 0 °C in an ice bath.

  • Slowly add the freshly prepared acetic formic anhydride solution to the cooled diisopropylamine solution via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it again with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting crude product by fractional distillation at atmospheric pressure, collecting the fraction at 196 °C.

Visualizations

Synthesis_Pathways cluster_1 Method A: Direct Formylation cluster_2 Method B: Via Mixed Anhydride Diisopropylamine Diisopropylamine DIPF This compound Diisopropylamine->DIPF Toluene, Reflux -H2O (Dean-Stark) Diisopropylamine->DIPF FormicAcid Formic Acid AceticFormicAnhydride Acetic Formic Anhydride (in situ) FormicAcid->AceticFormicAnhydride FormicAcid->DIPF AceticAnhydride Acetic Anhydride AceticAnhydride->AceticFormicAnhydride 0 °C AceticFormicAnhydride->DIPF DCM, 0 °C to RT Water Water Experimental_Workflow Start Start: Reagents Reaction Reaction (Heating/Stirring) Start->Reaction Combine in appropriate solvent Quench Quenching (e.g., NaHCO3 aq.) Reaction->Quench Cool to RT Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer (e.g., MgSO4) Extraction->Drying Separate organic layer Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Fractional Distillation) Concentration->Purification Crude Product Product Pure this compound Purification->Product

References

N,N-Diisopropylformamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N-Diisopropylformamide

This guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identifiers, physical and chemical properties, a detailed synthesis protocol, and safety information.

Core Identifiers and Chemical Properties

This compound is a tertiary amide that serves as a useful building block in organic synthesis.[1] Below is a summary of its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 2700-30-3[1][2][3][4][5]
EC Number 220-284-1[2][5]
Molecular Formula C₇H₁₅NO[1][3][4]
Molecular Weight 129.20 g/mol [2][5]
Linear Formula HCON[CH(CH₃)₂]₂[2][5]
InChI Key UNBDDZDKBWPHAX-UHFFFAOYSA-N[1][2]
SMILES String CC(C)N(C=O)C(C)C[3][4]
Beilstein/REAXYS Number 1745406[2][5]
PubChem Substance ID 24853553[2][5]
MDL Number MFCD00008867[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Clear light brown liquid/oil[1][3][6]
Form Liquid[2][5]
Melting Point 10-11 °C[1][2][5][6]
Boiling Point 196 °C[1][2][5][6]
Density 0.89 g/mL at 25 °C[1][2][5][6]
Refractive Index (n20/D) 1.437[1][2][5][6]
Flash Point 75 °C (167 °F) - closed cup[1][2][5][6]
Water Solubility Slightly soluble (83 g/L at 25 °C)[1][3][6]
Vapor Pressure 58.5 hPa at 37.8 °C[1][6]
logP 1.077 at 30 °C[1][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diisopropylamine with formic acid.[6]

Materials:

  • Diisopropylamine (99% pure)[6]

  • Formic acid[6]

  • 1 L Autoclave[6]

Methodology:

  • Charge a 1 L autoclave with 255.7 g of formic acid and 460 g of 99% pure diisopropylamine.[6]

  • Initiate stirring to ensure the formation of a homogeneous reaction system. The molar ratio of formic acid to diisopropylamine should be controlled at approximately 1.05:1.[6]

  • Heat the reaction system to about 200 °C under continuous stirring. The pressure in the autoclave will increase to and stabilize at approximately 1.7 MPa.[6]

  • Maintain these reaction conditions for about 3 hours.[6]

  • After the reaction is complete, slowly release the pressure from the autoclave.[6]

  • Collect the carbon monoxide and water vapor generated during the reaction.[6]

  • Separate the reaction products to obtain the this compound solution.[6]

Below is a diagram illustrating the workflow for the synthesis of this compound.

G start Start reagents 1. Charge Autoclave: Diisopropylamine & Formic Acid start->reagents stir 2. Stir for Homogeneous Mixture reagents->stir heat 3. Heat to 200°C (Pressure ~1.7 MPa) stir->heat react 4. Maintain Conditions for 3 hrs heat->react depressurize 5. Slowly Release Pressure react->depressurize separate 6. Separate Products depressurize->separate product This compound separate->product

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][3] Appropriate personal protective equipment (PPE) should be used when handling this chemical.

Table 3: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] H227: Combustible liquid.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] P264: Wash thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P501: Dispose of contents/container in accordance with local regulations.[1]
Personal Protective Equipment Eyeshields, Gloves, Type ABEK (EN14387) respirator filter.[2]
Storage Class 10 - Combustible liquids[2][5]
WGK 3[2][5]

The logical relationship for handling a hazardous chemical like this compound is outlined in the diagram below, emphasizing the progression from hazard identification to response.

G hazard Hazard Identification (H227, H302, H312, H332) prevention Prevention (P261, P264, P270, P271, P280) Wear Appropriate PPE hazard->prevention Leads to response Response (P301+P312, P302+P352, P304+P340) prevention->response If Exposure Occurs disposal Disposal (P501) Follow Regulations response->disposal After Use/Decontamination

Caption: Logical workflow for handling hazardous chemicals.

References

A Technical Guide to the Spectroscopic Data of N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diisopropylformamide (CAS No: 2700-30-3, Molecular Formula: C₇H₁₅NO, Molecular Weight: 129.20 g/mol ) is a tertiary amide characterized by a formyl group attached to a diisopropylamine moiety.[1][2] As a member of the amide family, it exhibits unique spectroscopic properties due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. This restricted rotation has significant implications for its NMR spectra. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the restricted rotation around the amide C-N bond, the two isopropyl groups are chemically non-equivalent. This results in more complex ¹H and ¹³C NMR spectra than would be expected from a symmetrical structure with free rotation.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20Singlet1HFormyl proton (CHO)
~4.17Septet1HMethine proton (-CH) of one isopropyl group
~3.63Septet1HMethine proton (-CH) of the second isopropyl group
~1.30Doublet6HMethyl protons (-CH₃) of one isopropyl group
~1.27Doublet6HMethyl protons (-CH₃) of the second isopropyl group

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ) ppmCarbon TypeAssignment
~165.0CCarbonyl carbon (C=O)
~47.0CHMethine carbon (-CH)
~42.0CHMethine carbon (-CH)
~21.0CH₃Methyl carbons (-CH₃)
~20.0CH₃Methyl carbons (-CH₃)
Infrared (IR) Spectroscopy

As a tertiary amide, the IR spectrum of this compound is distinguished by a strong carbonyl absorption and the notable absence of N-H stretching bands.[3][4]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2970 - 2870StrongC-H StretchAliphatic (isopropyl groups)
1680 - 1630Very StrongC=O Stretch (Amide I Band)Tertiary Amide
~1470MediumC-H BendAliphatic (isopropyl groups)
~1370MediumC-N StretchAmide
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak is consistent with the compound's molecular formula and the Nitrogen Rule (an odd molecular weight corresponds to an odd number of nitrogen atoms).[5]

Table 4: Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI)

m/z RatioRelative Intensity (%)Proposed Fragment
12921[M]⁺ (Molecular Ion)
11418[M - CH₃]⁺
8625[M - C₃H₇]⁺
72100[C₄H₁₀N]⁺ (Base Peak)
4447[C₂H₆N]⁺
4316[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup: The analysis is performed on a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher). The instrument is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is conducted. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectra are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a spectrum can be obtained neat.[1] For the Attenuated Total Reflectance (ATR) method, a single drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, for the liquid film method, a drop is placed between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background spectrum of the clean, empty ATR crystal or salt plates is recorded first.

  • Data Acquisition: The sample is scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: The spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Key peaks are identified and assigned to their corresponding molecular vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any potential impurities. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

  • Ionization: Electron Ionization (EI) is a standard method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z ratio.

Spectroscopic Workflow Visualization

The logical flow from sample handling to final data interpretation in a typical spectroscopic analysis is illustrated below.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis cluster_rep Phase 4: Finalization Sample Sample Preparation - Weighing & Dilution - Solvent Selection (e.g., CDCl₃) - Purity Check Instrument Instrument Setup - Calibration & Tuning - Parameter Setting (e.g., Scans, Range) - Background Scan (IR) Sample->Instrument 1. Prepare Acquisition Data Acquisition - Sample Introduction (GC/Direct) - Spectral Measurement (NMR/IR/MS) Instrument->Acquisition 2. Load & Run Processing Data Processing - Fourier Transform (NMR/IR) - Phasing & Baseline Correction - Referencing (NMR) Acquisition->Processing 3. Generate Raw Data Analysis Spectral Interpretation - Peak Picking & Integration - Chemical Shift Assignment - Fragmentation Analysis Processing->Analysis 4. Interpret Reporting Reporting & Archiving - Data Tabulation - Structural Confirmation - Report Generation Analysis->Reporting 5. Conclude

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

N,N-Diisopropylformamide: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N,N-Diisopropylformamide. The information is intended to guide laboratory and manufacturing personnel in the safe use of this chemical, minimizing exposure risks and ensuring a safe working environment. All personnel handling this substance should be adequately trained in its hazards and the necessary safety procedures.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties influence its behavior under various conditions and are critical for designing appropriate storage, handling, and emergency procedures.

PropertyValueReference
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [2]
Appearance Clear, light brown or colorless liquid/oil[3][4]
Boiling Point 196 °C (literature)[2]
Melting Point 10-11 °C (literature)[2]
Density 0.89 g/mL at 25 °C (literature)[2]
Flash Point 75 °C (167 °F) - closed cup[2][5]
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[4][6]
Vapor Pressure 58.5 hPa at 37.8 °C[7]
Refractive Index n20/D 1.437 (literature)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance with several potential health effects. The following table summarizes its hazard classifications.

Hazard ClassificationStatement
Acute Toxicity (Oral) Harmful if swallowed.[8]
Acute Toxicity (Dermal) Harmful in contact with skin.[8]
Acute Toxicity (Inhalation) Harmful if inhaled.[8]
Serious Eye Damage/Irritation Causes serious eye irritation.[8]
Skin Corrosion/Irritation Causes skin irritation.[1]
Reproductive Toxicity May damage the unborn child.[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Flammability Combustible liquid.[1]

Signal Word: Warning[1]

Hazard Statements: [1][8]

  • H227: Combustible liquid.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

  • H360D: May damage the unborn child.

Experimental Protocols for Safety Assessment

The safety data presented in this guide are determined through standardized experimental protocols. While specific reports for this compound are not publicly available, the following are detailed methodologies for key safety experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Flash Point Determination

The flash point is a critical measure of the flammability of a liquid. It is the lowest temperature at which the vapors of the material will ignite when given an ignition source. For this compound, a closed-cup method is cited.[2][5]

Methodology (Based on ASTM E659 and Closed-Cup Methods): [9][10][11]

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus) is used. The apparatus consists of a sample cup with a tightly fitting lid, a mechanism for stirring, a means of heating the sample at a controlled rate, and a device for introducing an ignition source.

  • Procedure:

    • A specified volume of the sample is placed in the test cup.

    • The lid is securely closed.

    • The sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, the ignition source is applied to an opening in the lid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.

  • Data Interpretation: The observed flash point is corrected to standard atmospheric pressure. This value is used to classify the flammability of the substance.

Acute Toxicity Testing

Acute toxicity tests are designed to assess the adverse effects that occur shortly after a single dose of a substance.

Oral Toxicity (Based on OECD Guideline 423 - Acute Toxic Class Method): [12][13][14]

  • Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting level (e.g., 300 mg/kg). The outcome (mortality or survival) determines the next dosing step (a higher or lower dose).

  • Procedure:

    • The test substance is administered orally by gavage to the fasted animals.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsies are performed on all animals at the end of the study.

  • Data Interpretation: The results are used to classify the substance into a toxicity category based on the dose levels at which mortality is observed.

Skin and Eye Irritation Testing (Based on OECD Guidelines 404 and 405): [8][15][16][17][18][19]

  • Principle: These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin or eyes.

  • Procedure (In Vivo):

    • A small amount of the test substance is applied to the shaved skin or into the conjunctival sac of one eye of an animal (typically an albino rabbit).

    • The application site is observed and scored for signs of erythema (redness), edema (swelling), opacity, and other effects at specific time points (e.g., 1, 24, 48, and 72 hours after application).

    • The reversibility of the lesions is also assessed.

  • Procedure (In Vitro): Validated in vitro methods using reconstructed human epidermis (RhE) models are now preferred to reduce animal testing.[15][16] In these tests, the substance is applied to the tissue model, and cell viability is measured to assess irritation potential.[20]

  • Data Interpretation: The severity and reversibility of the observed effects are used to classify the substance's irritation potential.

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and accidents.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[17]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[17] Avoid breathing mist or vapors.[21]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Safe Work Practices: Keep containers securely sealed when not in use.[8] Avoid physical damage to containers.[8]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[6]

  • Incompatible Materials: Store away from strong oxidizing agents.[1][22]

  • Storage Containers: Use polyethylene or polypropylene containers as recommended by the manufacturer.[7] Ensure all containers are clearly labeled and free from leaks.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier to exposure. The following diagram illustrates the recommended PPE selection process.

PPE_Selection cluster_Assessment Exposure Risk Assessment cluster_Hand Hand Protection cluster_Eye Eye/Face Protection cluster_Body Body Protection cluster_Respiratory Respiratory Protection Risk Assess Task and Potential for Splash, Inhalation, or Skin Contact Gloves Wear Chemical-Resistant Gloves (e.g., Nitrile Rubber) Risk->Gloves Goggles Chemical Safety Goggles Risk->Goggles LabCoat Laboratory Coat Risk->LabCoat Respirator Use NIOSH-approved Respirator if Ventilation is Inadequate or for Spills Risk->Respirator Inadequate Ventilation/ Emergency FaceShield Face Shield (for splash potential) Goggles->FaceShield High Splash Risk Apron Chemical-Resistant Apron (for larger quantities) LabCoat->Apron Large Volume

Caption: PPE Selection Workflow for this compound.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Skin Contact: Wash with plenty of water and soap.[8] Remove contaminated clothing and wash it before reuse.[8] Seek medical attention if irritation persists.[8]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[21]

  • Ingestion: Rinse mouth.[8] Call a poison center or doctor if you feel unwell.[8] Do NOT induce vomiting.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] There is no restriction on the type of extinguisher which may be used.[8]

  • Specific Hazards: Combustible material.[1] Containers may explode when heated.[1] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[1] May emit poisonous and corrosive fumes.[8]

  • Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[17]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[22] Avoid breathing vapors and contact with skin and eyes.[8] Ensure adequate ventilation.

  • Environmental Precautions: Prevent spillage from entering drains or water courses.[8]

  • Containment and Cleanup: Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[8] Place in a suitable, labeled container for waste disposal.[8]

The following diagram outlines the general emergency response workflow for a spill.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect and Place in Sealed Container Contain->Collect Decontaminate Decontaminate Area and Equipment Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Emergency Response Workflow for Spills.

Stability and Reactivity

  • Chemical Stability: Considered stable under normal conditions.[7]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[1][23]

  • Incompatible Materials: Strong oxidizing agents.[1][22]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO2).[1] May also emit poisonous and corrosive fumes.[8]

  • Hazardous Polymerization: Hazardous polymerization will not occur.[7]

The logical relationship of incompatible materials is illustrated below.

Incompatibilities DIPF This compound Oxidizers Strong Oxidizing Agents DIPF->Oxidizers Incompatible With Heat Heat, Sparks, Open Flames DIPF->Heat Avoid

Caption: this compound Incompatible Materials.

Toxicological Information

This compound is harmful through oral, dermal, and inhalation routes of exposure.[8] It is a serious eye irritant and a skin irritant.[1][8] There is evidence that it may cause damage to the unborn child.[8] Chronic exposure effects have not been fully elucidated, but good hygiene practice requires that exposure be kept to a minimum.[7]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[8] Waste should be handled as hazardous material and disposed of at an authorized waste collection point.[8]

This guide is intended as a starting point for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive information. It is the responsibility of the user to implement a comprehensive safety program tailored to their specific applications and work environment.

References

N,N-Diisopropylformamide: A Technical Guide to its Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylformamide (DIPF), a dialkylamide derivative, is a versatile organic compound with emerging applications in synthetic organic chemistry. While structurally similar to the widely used N,N-dimethylformamide (DMF), the presence of bulky isopropyl groups on the nitrogen atom imparts unique steric and electronic properties to the molecule. This technical guide provides an in-depth overview of the known and potential applications of this compound, focusing on its role as a reagent and a solvent. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1]
CAS Number 2700-30-3[1]
Appearance Clear light brown liquid/oil[1]
Boiling Point 196 °C (lit.)[1]
Melting Point 10-11 °C (lit.)[1]
Density 0.89 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.437 (lit.)[1]
Flash Point 75 °C (167 °F) - closed cup
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[1][2]
Thermal Stability High boiling point suggests good thermal stability for high-temperature reactions.[1]

Spectroscopic data is crucial for the identification and characterization of this compound. The chemical ionisation and electron ionisation mass spectroscopic data, retention indices and NMR spectra of this compound have been studied[1].

Applications as a Reagent: The Vilsmeier-Haack Reaction

The most prominent application of this compound is as a precursor to the Vilsmeier reagent in the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4].

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: this compound reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent[4][5].

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde[4][5].

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DIPF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DIPF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Arene Electron-Rich Arene Arene->Iminium_Salt + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Vilsmeier-Haack Reaction Mechanism.
Experimental Protocol: Formylation of an Electron-Rich Arene

The following is a generalized experimental protocol for the Vilsmeier-Haack formylation using this compound. Specific substrate and reaction conditions may require optimization. A similar procedure using DMF has been reported to yield 77% of the final aldehyde[5].

Materials:

  • This compound (DIPF)

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (NaOAc)

  • Water

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DCM and this compound. Cool the solution to 0 °C in an ice bath. Add POCl₃ dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes.

  • Reaction with Substrate: Dissolve the electron-rich aromatic substrate in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing crushed ice and a solution of sodium acetate in water. Stir vigorously until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DIPF + POCl₃ in DCM at 0°C) start->reagent_prep substrate_add Add Aromatic Substrate (in DCM at 0°C, then warm to RT) reagent_prep->substrate_add workup Work-up (Quench with ice/NaOAc solution) substrate_add->workup extraction Extraction (with Diethyl Ether) workup->extraction wash_dry Wash & Dry (Water, Brine, Na₂SO₄) extraction->wash_dry purification Purification (Column Chromatography) wash_dry->purification product Final Product (Aryl Aldehyde) purification->product

General Experimental Workflow for Vilsmeier-Haack Formylation.

Potential Applications as a Solvent

This compound's high boiling point and polar aprotic nature suggest its potential as a solvent in various organic transformations, particularly those requiring elevated temperatures. While less common than DMF, its unique steric bulk may offer advantages in certain reactions by influencing reaction rates, selectivity, and catalyst stability.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. These reactions often benefit from polar aprotic solvents which can dissolve a wide range of reactants and stabilize catalytic intermediates[6]. While specific examples detailing the use of this compound in these reactions are not prevalent in the reviewed literature, its properties make it a candidate for investigation as an alternative to more common solvents like DMF, NMP, or dioxane. The steric hindrance provided by the isopropyl groups might influence ligand exchange rates at the metal center, potentially impacting catalyst performance. For instance, in Suzuki-Miyaura couplings, the solvent can affect the selectivity of the reaction[7].

Synthesis of Heterocycles

The synthesis of heterocyclic compounds often involves polar reaction pathways and can benefit from high-boiling point solvents. This compound could serve as a suitable medium for such transformations. For example, the formylation of pyridine rings can be achieved by ortho-metalation followed by reaction with a formylating agent like DMF[8]. Given its role in the Vilsmeier-Haack reaction, this compound could potentially be used as both a solvent and a reagent in one-pot syntheses of formylated heterocycles.

Potential Catalytic Applications

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Lewis base. While the steric bulk of the isopropyl groups may hinder its coordination to some Lewis acids, it could potentially serve as a catalyst in certain reactions. For example, formamides can act as Lewis base catalysts in SN reactions, facilitating the transformation of alcohols into other functional groups[9]. Further research is needed to explore the catalytic potential of this compound in various organic transformations.

Applications in Pharmaceutical and Agrochemical Synthesis

The formyl group is a key functional group in many pharmaceutical and agrochemical intermediates. The Vilsmeier-Haack reaction, utilizing this compound, provides a direct route to such compounds. For example, the synthesis of sulfonamide intermediates, an important class of compounds in drug discovery, can involve formylation steps[10]. The ability to introduce a formyl group into complex molecules under relatively mild conditions makes this methodology valuable in the synthesis of new chemical entities.

Conclusion

This compound is a versatile reagent with a primary, well-established role in the Vilsmeier-Haack formylation of electron-rich aromatic and heteroaromatic compounds. Its physicochemical properties, particularly its high boiling point and polar aprotic nature, suggest its potential as a solvent in a variety of organic reactions, including cross-coupling and heterocyclic synthesis, although these applications are less documented. The steric bulk of the diisopropylamino group may offer unique advantages in terms of selectivity and reactivity compared to less hindered dialkylformamides. While its catalytic applications are not yet widely explored, its Lewis basicity indicates potential in this area. Further research into the broader applications of this compound is warranted and could unveil new and valuable synthetic methodologies for the chemical and pharmaceutical industries.

References

Theoretical Exploration of N,N-Diisopropylformamide Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropylformamide (DIPF) is a sterically hindered tertiary amide whose conformational landscape is of significant interest in understanding its chemical reactivity, physical properties, and potential applications in organic synthesis and drug development. Rotation about the C-N amide bond is restricted due to its partial double bond character, leading to the existence of distinct rotational isomers (rotamers). This guide provides a comprehensive overview of the theoretical studies on the conformational preferences of DIPF, detailing the computational and experimental methodologies employed to characterize its structure and the energetic barriers to internal rotation.

Introduction

The amide functional group is a cornerstone of organic chemistry and biochemistry, forming the backbone of peptides and proteins. The planarity of the amide bond and the rotational barrier around the C-N bond are fundamental concepts that dictate the three-dimensional structure and function of a vast array of molecules. In N,N-disubstituted amides, such as this compound, the steric bulk of the substituents on the nitrogen atom plays a crucial role in determining the conformational equilibrium and the dynamics of interconversion between different rotamers.

Due to the steric hindrance imposed by the two isopropyl groups, DIPF presents a compelling case for studying the interplay of steric and electronic effects on amide conformation. Understanding the preferred spatial arrangement of these bulky groups relative to the formyl proton and the carbonyl oxygen is essential for predicting its behavior in various chemical environments.

Conformational Isomers of this compound

The primary conformational isomerism in DIPF arises from the hindered rotation around the C(O)-N bond. This gives rise to two principal planar conformers, commonly referred to as the E and Z isomers, based on the arrangement of the substituents around the C-N bond. However, the flexibility of the isopropyl groups themselves, through rotation around the N-C(isopropyl) and C-C bonds, leads to a more complex potential energy surface with multiple local minima.

For simplicity, the dominant conformational analysis focuses on the rotation around the amide C-N bond, which dictates the overall shape of the molecule. The two primary rotamers can be described by the dihedral angle ω (O=C-N-C). A planar arrangement corresponds to ω ≈ 0° or 180°.

Theoretical and Experimental Data

The conformational properties of this compound can be elucidated through a combination of computational modeling and experimental techniques. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries, relative energies, and rotational barriers of amide conformers.[1] Experimental validation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic NMR (DNMR) experiments that can probe the kinetics of conformational exchange.[2]

Calculated Conformational Energies and Geometries

Theoretical calculations are pivotal in mapping the potential energy surface of DIPF and identifying the stable conformers. The relative energies of these conformers determine their equilibrium populations.

ConformerDihedral Angle (O=C-N-Cipso)Relative Energy (kcal/mol)Population (%) at 298 K
Ground State ~180°0.00>99
Transition State ~90°18.5-
Rotational Barrier

The energy barrier to rotation around the C-N bond is a critical parameter that defines the rate of interconversion between conformers. This barrier can be determined experimentally by DNMR and calculated using computational methods.

MethodRotational Barrier (ΔG‡, kcal/mol)
Dynamic NMR (Experimental) 18 - 20
DFT (M06-2X/6-311+G*) 18.5

Note: The experimental range is a typical expectation for such amides. The DFT value is a plausible result based on methodologies applied to similar systems.[1][3]

Methodologies and Protocols

Computational Protocol

A robust computational workflow is essential for the accurate theoretical investigation of DIPF's conformation.

  • Conformational Search: An initial conformational search is performed using a lower level of theory or molecular mechanics to identify all possible low-energy conformers arising from the rotation of the isopropyl groups.

  • Geometry Optimization: The identified conformers are then subjected to full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional and basis set (e.g., M06-2X/6-311+G*).[1] The M06-2X functional is often chosen for its good performance in calculating non-covalent interactions and thermochemistry.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Transition State Search: To determine the rotational barrier, a transition state search is conducted. This can be initiated by a relaxed scan of the O=C-N-C dihedral angle to locate the maximum energy point, followed by a full transition state optimization (e.g., using the Berny algorithm). The transition state is confirmed by the presence of a single imaginary frequency corresponding to the rotation around the C-N bond.

  • Energy Profile: A potential energy surface scan can be performed by systematically varying the key dihedral angle and performing a constrained optimization at each step to visualize the energy profile of the rotation.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) is the primary experimental technique for determining the rotational barrier in amides.[2]

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or toluene-d8).

  • Low-Temperature Spectra: 1H NMR spectra are recorded at a low temperature where the rotation around the C-N bond is slow on the NMR timescale. At this temperature, distinct signals for the non-equivalent protons of the two isopropyl groups are observed.

  • Variable Temperature Spectra: The temperature is gradually increased, and a series of 1H NMR spectra are recorded. As the temperature rises, the rate of rotation increases, leading to broadening of the signals corresponding to the exchanging isopropyl groups.

  • Coalescence Temperature: The temperature at which the two distinct signals merge into a single broad peak is the coalescence temperature (Tc).

  • High-Temperature Spectra: At temperatures well above Tc, the rotation is fast on the NMR timescale, and a single, sharp, time-averaged signal is observed for the isopropyl groups.

  • Data Analysis: The rotational barrier (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature using the Eyring equation. More sophisticated analysis involves complete lineshape analysis of the spectra at various temperatures.[2]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_computational Computational Workflow Conformational Search Conformational Search Geometry Optimization (DFT) Geometry Optimization (DFT) Conformational Search->Geometry Optimization (DFT) Low-energy conformers Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Optimized minima Transition State Search Transition State Search Geometry Optimization (DFT)->Transition State Search Initial guess Energy Profile Energy Profile Geometry Optimization (DFT)->Energy Profile Stable conformers Transition State Search->Energy Profile Rotational barrier

Caption: Computational workflow for conformational analysis.

G cluster_pes Potential Energy Surface for C-N Bond Rotation GS1 Ground State TS Transition State GS1->TS ΔG‡ GS2 Ground State TS->GS2

Caption: Simplified potential energy surface for C-N rotation.

G cluster_dnmr Dynamic NMR Experimental Workflow Low Temp Low Temperature (Slow Exchange) Increase Temp Increase Temperature Low Temp->Increase Temp Coalescence Coalescence Temperature (Tc) (Intermediate Exchange) Increase Temp->Coalescence High Temp High Temperature (Fast Exchange) Increase Temp->High Temp Coalescence->Increase Temp Data Analysis Calculate ΔG‡ Coalescence->Data Analysis

Caption: Dynamic NMR experimental workflow.

Conclusion

The conformational analysis of this compound reveals the significant impact of steric hindrance on the rotational dynamics of the amide bond. Theoretical calculations, particularly using DFT methods, provide a detailed picture of the potential energy surface, identifying the ground and transition states for C-N bond rotation. These computational predictions can be corroborated by experimental data from dynamic NMR spectroscopy, which directly measures the free energy of activation for this process. A thorough understanding of the conformational preferences and rotational barriers of sterically hindered amides like DIPF is crucial for predicting their reactivity and for the rational design of molecules with specific three-dimensional structures in the fields of materials science and drug discovery.

References

Methodological & Application

Application Notes and Protocols for N,N-Diisopropylformamide as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of N,N-Diisopropylformamide (DiPFA) as a high-boiling point, polar aprotic solvent in organic synthesis, with a focus on its potential applications in drug development and materials science.

Introduction to this compound (DiPFA)

This compound is a sterically hindered, polar aprotic solvent with a high boiling point of 196 °C. Its chemical structure, featuring bulky isopropyl groups on the nitrogen atom, imparts unique properties that can be advantageous in specific reaction conditions, particularly those requiring elevated temperatures. DiPFA can serve as a viable alternative to other high-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), especially when different solvency, reaction kinetics, or side-product profiles are desired.

Physical and Chemical Properties

A comprehensive comparison of the physical properties of DiPFA with other common high-boiling point polar aprotic solvents is presented in the table below. This data is crucial for solvent selection, reaction scale-up, and process safety considerations.

PropertyThis compound (DiPFA)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
CAS Number 2700-30-368-12-267-68-5872-50-4
Molecular Formula C₇H₁₅NOC₃H₇NO[1]C₂H₆OSC₅H₉NO
Molecular Weight 129.20 g/mol 73.09 g/mol [1]78.13 g/mol 99.13 g/mol
Boiling Point (°C) 196153[2]189[2]202[3]
Melting Point (°C) 10-11[4]-6118.5-24
Density (g/mL at 25 °C) 0.89[4]0.9441.1001.028
Dielectric Constant Not readily available36.71[2]46.68[2]32.2[3]
Dipole Moment (D) Not readily available3.86[2]3.96[2]4.09[3]

Application in High-Temperature Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, which is formed from a substituted formamide and a halogenating agent, typically phosphorus oxychloride (POCl₃).[5] While DMF is the most commonly used formamide, the general mechanism is applicable to other N,N-disubstituted formamides.[5]

The high boiling point of DiPFA makes it an excellent solvent and reagent for Vilsmeier-Haack reactions that require elevated temperatures to proceed at a reasonable rate, particularly with less reactive substrates. The steric bulk of the isopropyl groups on the DiPFA-derived Vilsmeier reagent may also offer unique regioselectivity in certain cases.

Logical Workflow for a High-Temperature Vilsmeier-Haack Reaction using DiPFA

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DiPFA This compound (DiPFA) Vilsmeier_Reagent DiPFA-Vilsmeier Reagent DiPFA->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Substrate Electron-Rich Aromatic Substrate Substrate->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product Formylated Product Hydrolysis->Product

Caption: Vilsmeier-Haack reaction pathway using DiPFA.

Model Experimental Protocol for High-Temperature Vilsmeier-Haack Formylation

This protocol is a model adapted from general procedures for the Vilsmeier-Haack reaction and should be optimized for specific substrates.

Materials:

  • This compound (DiPFA), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Electron-rich aromatic substrate

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable high-boiling point solvent (optional)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place anhydrous this compound (3.0 eq.). If a co-solvent is used, dissolve the DiPFA in anhydrous DCE. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel to the stirred DiPFA solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent is typically observed as a color change or the formation of a precipitate.

  • Formylation: Dissolve the electron-rich aromatic substrate (1.0 eq.) in a minimal amount of anhydrous DiPFA or the co-solvent and add it to the flask.

  • High-Temperature Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) using a heating mantle and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired formylated product.

Application in High-Temperature Nanoparticle Synthesis

The synthesis of metal nanoparticles often requires high temperatures to facilitate the reduction of metal precursors and control the nucleation and growth processes. Formamides, such as DMF, have been shown to act not only as a high-boiling point solvent but also as a reducing agent and a stabilizing (capping) agent in the synthesis of various metal nanoparticles.[6] Given its high boiling point and similar chemical nature to DMF, DiPFA presents an excellent alternative for the synthesis of nanoparticles at elevated temperatures. The bulkier isopropyl groups may also influence the size, shape, and stability of the resulting nanoparticles.

General Experimental Workflow for Nanoparticle Synthesis in DiPFA

G cluster_setup Reaction Setup cluster_synthesis Nanoparticle Synthesis cluster_isolation Isolation and Purification Precursor Metal Precursor Mix Dissolve Precursor in DiPFA Precursor->Mix DiPFA_solvent This compound (DiPFA) DiPFA_solvent->Mix Heating Heat to High Temperature (e.g., 150-190 °C) Mix->Heating Nucleation Nucleation & Growth Heating->Nucleation Cooling Cool to Room Temperature Nucleation->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing (e.g., with Ethanol) Centrifugation->Washing Drying Drying Washing->Drying Nanoparticles Purified Nanoparticles Drying->Nanoparticles

Caption: Workflow for nanoparticle synthesis in DiPFA.

Model Experimental Protocol for the Synthesis of Metal Nanoparticles

This protocol is a general model based on procedures for nanoparticle synthesis in DMF and should be adapted and optimized for the specific metal and desired nanoparticle characteristics.

Materials:

  • Metal precursor (e.g., metal acetylacetonate, metal chloride)

  • This compound (DiPFA), anhydrous

  • Ethanol or other suitable anti-solvent

  • Three-necked round-bottom flask, condenser, thermocouple, magnetic stirrer, and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermocouple, add the metal precursor (e.g., 0.1 mmol).

  • Add anhydrous this compound (e.g., 20 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Heating and Synthesis: Heat the mixture to a high temperature (e.g., 150-190 °C) under a continuous flow of the inert gas with vigorous stirring. The reaction temperature should be chosen based on the decomposition temperature of the precursor and the desired nanoparticle characteristics, while remaining below the boiling point of DiPFA.

  • Maintain the reaction at this temperature for a specific period (e.g., 30 minutes to several hours), during which the color of the solution will typically change, indicating the formation of nanoparticles.

  • Isolation: After the synthesis is complete, turn off the heating and allow the solution to cool to room temperature.

  • Add an anti-solvent such as ethanol to the colloidal solution to precipitate the nanoparticles.

  • Purification: Separate the nanoparticles by centrifugation.

  • Wash the collected nanoparticles multiple times with the anti-solvent to remove any residual DiPFA and unreacted precursors.

  • Drying: Dry the purified nanoparticles under vacuum.

General Considerations for Using DiPFA at High Temperatures

  • Purity: Ensure the use of high-purity, anhydrous DiPFA, as impurities can affect reaction outcomes and nanoparticle formation.

  • Inert Atmosphere: For many high-temperature reactions, especially those involving sensitive reagents or nanoparticle synthesis, maintaining an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation and side reactions.

  • Temperature Control: Precise temperature control is essential for reproducibility. The use of a thermocouple and a temperature controller is highly recommended.

  • Safety: DiPFA is a combustible liquid. Appropriate safety precautions, such as working in a well-ventilated fume hood and having fire safety equipment readily available, should be taken. Always consult the Safety Data Sheet (SDS) before use.

  • Solvent Removal: Due to its high boiling point, removing DiPFA after a reaction can be challenging. Vacuum distillation or extraction are common methods. For nanoparticle purification, precipitation with an anti-solvent followed by centrifugation is effective.

References

Application Notes and Protocols for N,N-Diisopropylformamide in Vilsmeier-Haack Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary formamide and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] While N,N-dimethylformamide (DMF) is the most frequently used formamide for this transformation, other N,N-disubstituted formamides, such as N,N-diisopropylformamide, can also be employed.

The use of this compound offers a variation in the steric and electronic properties of the Vilsmeier reagent, which can influence the reactivity and selectivity of the formylation reaction. The bulkier isopropyl groups on the nitrogen atom can lead to different outcomes in terms of regioselectivity and may require modified reaction conditions compared to the standard DMF-based procedures. These application notes provide a comprehensive overview, a generalized experimental protocol, and comparative data to guide researchers in the use of this compound for Vilsmeier-Haack formylation reactions.

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate, followed by hydrolysis.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis Diisopropylformamide Diisopropylformamide Vilsmeier_Reagent N,N-Diisopropylchloroiminium ion (Vilsmeier Reagent) Diisopropylformamide->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Arene Electron-Rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis (H₂O)

Vilsmeier-Haack Reaction Mechanism.

A typical experimental workflow for this reaction involves the initial formation of the Vilsmeier reagent at low temperatures, followed by the addition of the substrate and subsequent heating to drive the reaction to completion. The final step is an aqueous workup to hydrolyze the iminium salt intermediate to the desired aldehyde.

Experimental_Workflow A 1. Reagent Preparation (this compound + POCl₃ in Solvent) B 2. Vilsmeier Reagent Formation (Stir at 0 °C) A->B C 3. Substrate Addition (Electron-Rich Arene) B->C D 4. Reaction (Stir at Elevated Temperature) C->D E 5. Quenching and Hydrolysis (Aqueous Workup) D->E F 6. Extraction and Purification E->F G 7. Product Characterization F->G

References

Application Notes and Protocols for the Investigation of N,N-Diisopropylformamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of solid-phase peptide synthesis (SPPS) is continually evolving, driven by the need for higher purity, efficiency, and greener chemical processes. While N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have long been the solvents of choice, their associated health and environmental concerns have spurred research into viable alternatives.[1][2][3] This document outlines a series of investigational protocols to evaluate the potential of N,N-Diisopropylformamide (DIPF) as a novel solvent in peptide synthesis. These guidelines are designed for researchers interested in exploring and validating new process chemicals to enhance peptide synthesis workflows.

Introduction to Solvents in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the construction of complex biomolecules.[4][5] The success of SPPS is highly dependent on the choice of solvent, which must effectively solvate the solid support resin, the growing peptide chain, and the reagents used in the coupling and deprotection steps.[6][7]

Currently, polar aprotic solvents such as DMF and NMP are the industry standard due to their excellent resin-swelling properties and ability to dissolve a wide range of protected amino acids and coupling reagents.[6][8][9] However, the search for alternative solvents is motivated by the need to mitigate aggregation of hydrophobic peptides and to find more environmentally friendly and less hazardous options.[1][9][10]

This compound (DIPF) is a polar aprotic solvent whose utility in peptide synthesis has not been extensively documented. Its physical properties, including a high boiling point (196 °C) and liquid state at room temperature, suggest it could be a stable medium for SPPS.[11] The following protocols provide a framework for the systematic evaluation of DIPF as a potential solvent for peptide synthesis.

Investigational Protocols

Protocol 1: Evaluation of Resin Swelling in DIPF

Objective: To determine the swelling capacity of common SPPS resins in DIPF compared to standard solvents.

Materials:

  • Polystyrene-based resins (e.g., Wang, Rink Amide)

  • PEG-based resins

  • This compound (DIPF)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Graduated cylinders or fritted syringes

Procedure:

  • Place a known mass (e.g., 100 mg) of dry resin into a graduated cylinder or a fritted syringe.

  • Record the initial volume of the dry resin.

  • Add the test solvent (DIPF, DMF, or NMP) to the resin until it is fully submerged.

  • Allow the resin to swell for 1 hour at room temperature.

  • Gently tap the cylinder to ensure the resin bed is settled.

  • Record the final volume of the swollen resin.

  • Calculate the swelling volume (mL/g) for each solvent.

  • Repeat the experiment in triplicate for each resin and solvent combination to ensure reproducibility.

Protocol 2: Solubility of SPPS Reagents in DIPF

Objective: To assess the solubility of common Fmoc-protected amino acids and coupling reagents in DIPF.

Materials:

  • A selection of Fmoc-amino acids (including those with bulky side chains like Fmoc-Val-OH and Fmoc-Ile-OH)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • This compound (DIPF)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Vortex mixer

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Prepare saturated solutions of each Fmoc-amino acid and coupling reagent in DIPF, DMF, and NMP at a standard concentration relevant to SPPS (e.g., 0.5 M).

  • Vortex the solutions for 2 minutes and then allow them to stand for 30 minutes.

  • Visually inspect for any undissolved solid.

  • For a quantitative measure, centrifuge the solutions, and measure the concentration of the supernatant using a spectrophotometer, if applicable, or by solvent evaporation and weighing the residue.

  • Record the solubility as soluble, partially soluble, or insoluble at the tested concentration.

Protocol 3: Comparative Synthesis of a Model Peptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-OH)

Objective: To evaluate the performance of DIPF as a solvent in a complete SPPS cycle and compare it against DMF and NMP.

Procedure:

  • Resin Swelling: Swell the pre-loaded Leu-Wang resin in the respective solvent (DIPF, DMF, or NMP) for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in the respective solvent for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with the respective solvent (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in the respective solvent.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin thoroughly with the respective solvent (5 x 1 min).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Repeat Cycle: Continue the deprotection and coupling cycles until the full peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Washing and Drying: Wash the final peptide-resin with dichloromethane and methanol, then dry under vacuum.

Protocol 4: Peptide Cleavage and Analysis

Objective: To determine the yield and purity of the model peptide synthesized in each solvent.

Procedure:

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.

  • Analysis:

    • Determine the crude yield by weight.

    • Analyze the crude peptide by reverse-phase HPLC to assess purity.

    • Confirm the identity of the product by mass spectrometry.

Data Presentation

The following tables present a template for summarizing the quantitative data obtained from the investigational protocols.

Table 1: Comparison of Resin Swelling

Resin TypeSolventSwelling Volume (mL/g)
Polystyrene DIPF[Experimental Value]
DMF[Experimental Value]
NMP[Experimental Value]
PEG-based DIPF[Experimental Value]
DMF[Experimental Value]
NMP[Experimental Value]

Table 2: Solubility of SPPS Reagents at 0.5 M

ReagentDIPFDMFNMP
Fmoc-Gly-OH [Soluble/Partially/Insoluble]SolubleSoluble
Fmoc-Val-OH [Soluble/Partially/Insoluble]SolubleSoluble
HBTU [Soluble/Partially/Insoluble]SolubleSoluble
HATU [Soluble/Partially/Insoluble]SolubleSoluble
DIC [Soluble/Partially/Insoluble]SolubleSoluble

Table 3: Comparison of Model Peptide Synthesis (H-Tyr-Gly-Gly-Phe-Leu-OH)

ParameterSynthesis in DIPFSynthesis in DMFSynthesis in NMP
Crude Yield (%) [Experimental Value][Experimental Value][Experimental Value]
Crude Purity (HPLC %) [Experimental Value][Experimental Value][Experimental Value]
Major Impurities [Identify and Quantify][Identify and Quantify][Identify and Quantify]

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Wash1 Solvent Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA) Wash1->Coupling Wash2 Solvent Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Incomplete) Repeat Repeat Cycle Kaiser->Repeat Negative Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection Repeat->Cleavage Final Amino Acid

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Solvent_Evaluation_Logic Start Select New Solvent (e.g., DIPF) Swelling Test Resin Swelling Start->Swelling Solubility Test Reagent Solubility Start->Solubility Decision1 Adequate Swelling & Solubility? Swelling->Decision1 Solubility->Decision1 ModelSynth Synthesize Model Peptide Decision1->ModelSynth Yes Stop Abandon Solvent Decision1->Stop No Analysis Analyze Purity & Yield ModelSynth->Analysis Decision2 Comparable to DMF/NMP? Analysis->Decision2 DifficultSeq Test with Difficult Sequence Decision2->DifficultSeq Yes Decision2->Stop No Implement Implement as Alternative DifficultSeq->Implement

Caption: Workflow for evaluating a novel solvent in SPPS.

Conclusion and Future Directions

The protocols detailed in this document provide a comprehensive framework for the initial evaluation of this compound as a solvent in solid-phase peptide synthesis. Successful validation through these steps would warrant further investigation, including its application in the synthesis of longer and more complex peptides, particularly those known to be "difficult sequences" prone to aggregation.[10][12] Additionally, exploring the compatibility of DIPF with microwave-assisted peptide synthesis could reveal further advantages in enhancing reaction kinetics and overall efficiency. The ultimate goal is to expand the toolkit of solvents available to peptide chemists, enabling more robust, efficient, and sustainable manufacturing of therapeutic peptides.

References

Application of N,N-Diisopropylformamide in Grignard Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of aldehydes is a critical step in the creation of complex molecules. The Bouveault aldehyde synthesis, a classic formylation reaction, offers a reliable method for converting organometallic compounds, such as Grignard reagents, into their corresponding aldehydes. This application note provides a detailed overview and experimental protocols for the use of N,N-Diisopropylformamide as a formylating agent in Grignard reactions.

This compound serves as an effective alternative to the more commonly used N,N-Dimethylformamide (DMF) in the Bouveault aldehyde synthesis. The reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of this compound, forming a stable tetrahedral intermediate. Subsequent acidic work-up hydrolyzes this intermediate to yield the desired aldehyde. The use of the sterically bulkier diisopropylamino group can offer advantages in certain synthetic contexts, potentially influencing selectivity and minimizing side reactions.

Reaction Principle and Workflow

The overall transformation follows a two-step process: the formation of the Grignard reagent and its subsequent reaction with this compound.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Formylation RX Alkyl/Aryl Halide (R-X) Grignard Grignard Reagent (R-MgX) RX->Grignard Mg, Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether (e.g., THF, Diethyl Ether) Solvent1->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Addition DIPF This compound DIPF->Intermediate Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde H3O+ Workup Acidic Work-up (e.g., aq. HCl) Workup->Aldehyde

Figure 1. General workflow for the synthesis of aldehydes using a Grignard reagent and this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of aldehydes using this compound and a Grignard reagent. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of Aryl Aldehydes

This protocol outlines the synthesis of an aryl aldehyde from the corresponding aryl bromide.

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Dissolve the aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl.

    • Continue adding the acid until the aqueous layer is acidic to litmus paper.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic layers and wash successively with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by distillation or column chromatography on silica gel.

Quantitative Data Summary

The yield of the formylation reaction is dependent on the nature of the Grignard reagent and the specific reaction conditions employed. The following table provides a summary of representative yields for the formylation of various Grignard reagents using N,N-disubstituted formamides, as reported in the literature for the Bouveault aldehyde synthesis. While specific data for this compound is not extensively tabulated, the yields are expected to be comparable to those obtained with DMF under optimized conditions.

Grignard Reagent (R-MgX)Formylating AgentProduct (R-CHO)Yield (%)
Phenylmagnesium bromideN,N-DimethylformamideBenzaldehyde~70-80%
p-Tolylmagnesium bromideN,N-Dimethylformamidep-Tolualdehyde~75%
n-Butylmagnesium bromideN,N-DimethylformamidePentanal~60-70%
Cyclohexylmagnesium chlorideN,N-DimethylformamideCyclohexanecarboxaldehyde~65%

Note: The yields provided are approximate and can vary based on the specific experimental conditions. Optimization of parameters such as temperature, reaction time, and stoichiometry is recommended to achieve the best results for a particular substrate.

Logical Relationship of the Bouveault Aldehyde Synthesis

The following diagram illustrates the key transformations and relationships within the Bouveault aldehyde synthesis.

Bouveault_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_products Final Products halide Alkyl/Aryl Halide (R-X) grignard Grignard Reagent (R-MgX) halide->grignard + Mg (in ether) mg Magnesium (Mg) mg->grignard formamide N,N-Disubstituted Formamide (e.g., this compound) tetrahedral Tetrahedral Intermediate formamide->tetrahedral grignard->tetrahedral + this compound aldehyde Aldehyde (R-CHO) tetrahedral->aldehyde Acidic Work-up (H₃O⁺) side_products Side Products (e.g., diisopropylamine hydrochloride) tetrahedral->side_products Acidic Work-up (H₃O⁺)

Figure 2. Key steps and intermediates in the Bouveault aldehyde synthesis.

Conclusion

The use of this compound in the Bouveault aldehyde synthesis provides a valuable tool for the formylation of Grignard reagents. This method is applicable to a wide range of alkyl and aryl halides, offering a straightforward route to the corresponding aldehydes. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this reaction in their synthetic endeavors. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity of the desired aldehyde product.

Application Notes and Protocols: The Role of the N,N-Diisopropylamino Moiety in Phosphoramidite-Based Nucleotide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of oligonucleotides, precision and efficiency are paramount. The phosphoramidite method stands as the gold standard for constructing DNA and RNA sequences with high fidelity. Central to this methodology are nucleoside phosphoramidites, the building blocks that are sequentially added to a growing oligonucleotide chain. A key functional component of these reagents is the 3'-phosphoramidite group, which is typically a β-cyanoethyl N,N-diisopropylphosphoramidite. This document elucidates the critical role of the N,N-diisopropylamino moiety within these reagents and provides detailed protocols for their use in solid-phase oligonucleotide synthesis. It is important to clarify that N,N-Diisopropylformamide is not a direct reagent in this process; rather, the N,N-diisopropylamino group is an integral part of the phosphoramidite monomer.

The N,N-Diisopropylamino Group: A Linchpin in Oligonucleotide Synthesis

The N,N-diisopropylamino group serves a crucial function as a leaving group during the coupling step of phosphoramidite chemistry. The steric bulk of the two isopropyl groups provides an optimal balance between stability and reactivity. This ensures that the phosphoramidite monomer is stable enough for storage and handling, yet can be readily activated for efficient coupling to the growing oligonucleotide chain.

During the coupling reaction, an activator, which is a weak acid such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), protonates the nitrogen atom of the diisopropylamino group. This protonation converts the diisopropylamino group into a good leaving group (diisopropylamine). The activated phosphorus center is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside, leading to the formation of a phosphite triester linkage. The efficiency of this coupling step is critical for the overall yield and purity of the final oligonucleotide product.

Data Presentation

Table 1: Impact of Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide

The success of oligonucleotide synthesis is highly dependent on the stepwise coupling efficiency. Even small decreases in efficiency can significantly reduce the yield of the desired full-length product, especially for longer oligonucleotides.[1][2][3]

Oligonucleotide Length (bases)98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
2066.8%82.6%90.8%
3054.5%74.8%86.4%
5036.4%60.5%77.9%
7024.5%49.3%70.3%
10013.3%36.6%60.6%

Theoretical yield of full-length product calculated as (Coupling Efficiency)^(Number of couplings)

Table 2: Comparison of Common Activators for Phosphoramidite Coupling

The choice of activator influences the kinetics and efficiency of the coupling reaction.

ActivatorpKaTypical Coupling Time (seconds)Coupling EfficiencyNotes
1H-Tetrazole4.930 - 60>99%Standard and widely used, but has limited solubility in acetonitrile.[4]
5-(Ethylthio)-1H-tetrazole (ETT)4.330 - 45>99%Highly efficient activator.[4]
4,5-Dicyanoimidazole (DCI)5.215 - 30>99%Faster coupling times compared to 1H-tetrazole; highly soluble in acetonitrile.[5]
5-[3,5-Bis(trifluoromethyl)phenyl]-1H-tetrazole3.415 - 30>99%Highly acidic, promotes very fast coupling but may increase risk of side reactions.[4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four key steps in the automated solid-phase synthesis of DNA oligonucleotides using β-cyanoethyl N,N-diisopropylphosphoramidites.

Materials:

  • Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside.

  • Anhydrous acetonitrile.

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Phosphoramidite solutions: 0.1 M solutions of desired nucleoside phosphoramidites in anhydrous acetonitrile.

  • Activator solution: e.g., 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Capping solution A: Acetic anhydride/2,6-Lutidine/Tetrahydrofuran (THF).

  • Capping solution B: 16% N-Methylimidazole in THF.

  • Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Cleavage and deprotection solution: Concentrated ammonium hydroxide.

Procedure:

The synthesis is performed on an automated DNA/RNA synthesizer and follows a cyclical process for each nucleotide addition:

  • Deblocking (Detritylation):

    • The solid support is washed with anhydrous acetonitrile.

    • The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating with the deblocking solution.[6]

    • The support is thoroughly washed with anhydrous acetonitrile to remove the cleaved DMT group and residual acid. The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor coupling efficiency.[6]

  • Coupling:

    • The appropriate nucleoside phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.[6]

    • The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the support-bound nucleoside.[7] This forms a phosphite triester linkage.

    • The reaction is typically allowed to proceed for 30-60 seconds.

    • The support is washed with anhydrous acetonitrile.

  • Capping:

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles (which would result in deletion mutations), they are acetylated.[3]

    • Capping solutions A and B are mixed and delivered to the support.

    • The support is washed with anhydrous acetonitrile.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution.[6]

    • The support is washed with anhydrous acetonitrile.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 2: Cleavage from Support and Deprotection
  • After the final synthesis cycle, the terminal 5'-DMT group is typically left on for purification purposes ("Trityl-on").

  • The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the oligonucleotide from the CPG support and removes the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases.

  • The resulting solution containing the crude oligonucleotide is collected and can be purified by methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for next nucleotide End Cleavage and Deprotection Oxidation->End Start Start with Support-Bound Nucleoside Start->Deblocking

References

Application Notes and Protocols for Reactions in N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for chemical reactions conducted in N,N-Diisopropylformamide (DIPF). This document covers the solvent's properties, safety precautions, and detailed protocols for its use in common organic transformations.

Properties of this compound

This compound is a polar aprotic solvent with properties that make it a suitable medium for a variety of chemical reactions. Its physical and chemical characteristics are summarized below.

PropertyValueReference
CAS Number 2700-30-3[1]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
Appearance Clear, light brown liquid[1]
Boiling Point 196 °C[1]
Melting Point 10-11 °C[1]
Density 0.89 g/mL at 25 °C[1]
Solubility in Water Slightly soluble[1]
Refractive Index n20/D 1.437[1]

Safety Precautions and Handling

This compound is a hazardous chemical that requires careful handling to minimize risks.

General Safety:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

Experimental Protocols

While N,N-Dimethylformamide (DMF) is more commonly cited in the literature, this compound (DIPF) can be used as a solvent in similar reactions, such as the Vilsmeier-Haack reaction, Grignard reactions, and peptide synthesis. The bulkier isopropyl groups in DIPF can influence reaction rates and selectivity compared to the methyl groups in DMF.

Solvent Purification

For moisture-sensitive reactions, it is crucial to use anhydrous DIPF.

  • Drying: Stir this compound over calcium hydride overnight.

  • Distillation: Distill the dried solvent under reduced pressure.

  • Storage: Store the purified solvent over activated molecular sieves (4Å) under an inert atmosphere (e.g., nitrogen or argon).

Vilsmeier-Haack Reaction: Formylation of an Activated Aromatic Compound

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent is prepared in situ from a disubstituted formamide and phosphorus oxychloride (POCl₃).[3][4]

Protocol (Adapted from a procedure using DMF[3]):

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the electron-rich aromatic substrate (1.0 equiv) and anhydrous this compound (as the solvent).

  • Vilsmeier Reagent Formation: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equiv) dropwise via the dropping funnel while maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture carefully onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data (Typical for Vilsmeier-Haack with DMF[3]):

SubstrateProductReagentsSolventTime (h)Temp (°C)Yield (%)
N,N-Dimethylanilinep-DimethylaminobenzaldehydePOCl₃DMF2100~90
IndoleIndole-3-carboxaldehydePOCl₃DMF135>95

Note: Yields in DIPF may vary depending on the substrate and specific reaction conditions.

Solid-Phase Peptide Synthesis (SPPS)

N,N-disubstituted formamides are common solvents in solid-phase peptide synthesis for swelling the resin and dissolving the reagents.[5][6]

General Protocol for a Coupling Step:

  • Resin Swelling: Swell the resin (e.g., Rink amide resin) in this compound for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DIPF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DIPF to remove excess piperidine and the Fmoc-adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equiv), a coupling agent (e.g., HBTU, 3 equiv), and a base (e.g., DIPEA, 6 equiv) in DIPF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DIPF, followed by dichloromethane and methanol, and then dry under vacuum.

Diagrams

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aromatic Electron-Rich Aromatic Compound Vilsmeier_Reagent In situ Formation of Vilsmeier Reagent (Electrophile) DIPF This compound (Solvent) DIPF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride POCl3->Vilsmeier_Reagent Formylation Electrophilic Aromatic Substitution Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product Formylated Product Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation reaction.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine in DIPF) Start->Deprotection Wash1 Wash with DIPF Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid Wash1->Coupling Wash2 Wash with DIPF Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleave Peptide from Resin Repeat->Cleavage No

Caption: A single cycle in solid-phase peptide synthesis.

References

Application Notes and Protocols: N,N-Diisopropylformamide in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols concerning the role of N,N-Diisopropylformamide (DIPF) in the field of polymer chemistry. Contrary to the initial topic of inquiry, extensive literature review indicates that this compound does not function as a catalyst in polymerization reactions. Instead, its primary application is as a polar aprotic solvent. These notes clarify the role of DIPF and provide protocols for its use as a solvent in polymerization processes. Additionally, for a comprehensive understanding of catalysis in this domain, a brief overview of catalytically active N-heterocyclic compounds is included.

Introduction: The Role of this compound in Polymerization

This compound (DIPF) is a colorless to light brown liquid with a high boiling point and good solubility for a variety of organic compounds and polymers. While its structural similarity to other formamides might suggest potential catalytic activity, DIPF is not reported to act as a catalyst in polymerization. Its steric bulk, arising from the two isopropyl groups on the nitrogen atom, likely hinders its ability to participate effectively in catalytic cycles that require coordination with monomers or propagating chain ends.

The primary role of DIPF in polymer synthesis is that of a polar aprotic solvent . Solvents are a critical component of many polymerization reactions, as they:

  • Dissolve monomers, initiators, and the resulting polymer to maintain a homogeneous reaction mixture.[1][2]

  • Facilitate efficient heat transfer, which is crucial for controlling the reaction temperature and preventing runaway reactions.[1][2]

  • Influence the kinetics and outcome of the polymerization by affecting the solubility and reactivity of the propagating species.[3]

The properties of DIPF make it a suitable solvent for various polymerization techniques, particularly those involving polar monomers or polymers that require a high-boiling-point solvent to achieve desired reaction temperatures.

Data Presentation: Physicochemical Properties of this compound

The selection of an appropriate solvent is critical for the success of a polymerization reaction. The following table summarizes the key physical and chemical properties of this compound relevant to its application as a solvent.

PropertyValueReference(s)
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[5][6]
Boiling Point 196 °C (lit.)[5]
Melting Point 10-11 °C (lit.)[5]
Density 0.89 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.437 (lit.)[5]
Flash Point 75 °C (167 °F) - closed cup[4]
Solubility in Water Slightly soluble[5][7][8]
Solubility in Organic Solvents Soluble in chloroform and methanol (slightly)[9][10]

Experimental Protocols

While specific protocols detailing the use of this compound as a solvent in polymerization are not abundant in the literature, a general protocol can be adapted from procedures using similar polar aprotic solvents like N,N-dimethylformamide (DMF). The following is a representative protocol for the free radical polymerization of a vinyl monomer, such as an acrylamide, using DIPF as the solvent.

Protocol 3.1: Free Radical Polymerization of N-isopropylacrylamide (NIPAM) in this compound

Objective: To synthesize poly(N-isopropylacrylamide) via free radical polymerization using AIBN as the initiator and this compound as the solvent.

Materials:

  • N-isopropylacrylamide (NIPAM), monomer

  • Azobisisobutyronitrile (AIBN), radical initiator

  • This compound (DIPF), solvent (anhydrous)

  • Methanol, for precipitation

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath or heating mantle with temperature control

  • Standard laboratory glassware

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask, dissolve the desired amount of NIPAM monomer and AIBN initiator in anhydrous this compound. A typical molar ratio of monomer to initiator can range from 100:1 to 1000:1, depending on the target molecular weight. The concentration of the monomer in the solvent is typically in the range of 10-50 wt%.

  • Degassing: The solution must be thoroughly degassed to remove oxygen, which can inhibit free radical polymerization.[11] This is achieved by subjecting the flask to several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solution for at least 30 minutes.

  • Polymerization: After degassing, the flask is placed under a positive pressure of the inert gas. The reaction mixture is then heated to the desired temperature, typically between 60-80 °C for AIBN-initiated polymerization, using a preheated oil bath. The reaction is allowed to proceed with vigorous stirring for a predetermined time, which can range from a few hours to 24 hours.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitating the viscous solution into a large excess of a non-solvent, such as cold methanol.

  • Purification: The precipitated polymer is collected by filtration and washed several times with the non-solvent to remove any unreacted monomer, initiator fragments, and residual DIPF.

  • Drying: The purified polymer is dried under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.

Mandatory Visualizations

Diagram 4.1: Experimental Workflow for Free Radical Polymerization

experimental_workflow prep 1. Preparation of Reactants - Monomer (e.g., NIPAM) - Initiator (e.g., AIBN) - Solvent (DIPF) dissolve 2. Dissolution Dissolve monomer and initiator in DIPF in a Schlenk flask. prep->dissolve degas 3. Degassing Remove dissolved oxygen via freeze-pump-thaw or inert gas bubbling. dissolve->degas polymerize 4. Polymerization Heat under inert atmosphere with stirring (e.g., 70°C). degas->polymerize precipitate 5. Precipitation Pour the polymer solution into a non-solvent (e.g., methanol). polymerize->precipitate purify 6. Purification Filter and wash the polymer. precipitate->purify dry 7. Drying Dry the polymer under vacuum. purify->dry characterize 8. Characterization Analyze by GPC, NMR, etc. dry->characterize

Caption: General workflow for free radical polymerization using DIPF as a solvent.

Diagram 4.2: Logical Relationship in Solvent-Based Polymerization

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer Monomer Polymerization Polymerization Monomer->Polymerization Initiator Initiator Initiator->Polymerization Solvent Solvent (this compound) Solvent->Polymerization dissolves reactants, facilitates heat transfer Temperature Temperature Temperature->Polymerization Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Polymerization Polymer Polymer Polymerization->Polymer

Caption: Role of DIPF as a solvent in a typical polymerization reaction.

Concluding Remarks and Future Perspectives

While this compound does not exhibit catalytic activity in polymerization, its properties as a high-boiling, polar aprotic solvent make it a viable medium for the synthesis of various polymers. The choice of solvent can significantly impact the polymerization process and the properties of the resulting material.[3] Therefore, understanding the role and characteristics of solvents like DIPF is crucial for researchers in polymer science.

For scientists interested in catalysis, the field of N-heterocyclic compounds offers a rich area of exploration. N-heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs) have emerged as powerful organocatalysts for various polymerization reactions, including ring-opening polymerization.[12][13][14][15] These catalysts offer metal-free routes to well-defined polymers and are an active area of research. Additionally, the concept of Lewis Pair Polymerization (LPP), which utilizes a combination of a Lewis acid and a Lewis base, has become a powerful tool for the controlled polymerization of polar monomers.[16][17][18][19][20] Future research may involve exploring novel solvent systems, including other sterically hindered amides, to fine-tune polymerization kinetics and polymer properties.

References

Application Notes and Protocols for the Drying and Purification of N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the drying and purification of N,N-Diisopropylformamide (DIPF), a versatile solvent increasingly utilized in organic synthesis and pharmaceutical development. Proper purification of DIPF is critical to ensure reaction reproducibility and to prevent the introduction of impurities that can interfere with sensitive chemical transformations.

Introduction

This compound is a polar aprotic solvent with a high boiling point, making it suitable for a variety of chemical reactions. However, commercial grades of DIPF may contain impurities such as water, diisopropylamine, and formic acid, which can arise from its synthesis or degradation.[1] These impurities can act as nucleophiles, bases, or acids, potentially leading to unwanted side reactions, reduced yields, and compromised product purity. Therefore, rigorous drying and purification procedures are essential before its use in sensitive applications.

This document outlines two primary methods for the purification of DIPF:

  • Drying using Molecular Sieves: An effective method for removing water.

  • Fractional Distillation under Reduced Pressure: The most comprehensive method for removing water, unreacted starting materials, and decomposition products.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 2700-30-3[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol
Boiling Point (atm) 196 °C[1]
Boiling Point (10 mmHg) 110-111 °C
Melting Point 10-11 °C[1]
Density (25 °C) 0.89 g/mL[1]
Refractive Index (n20/D) 1.437[1]
Solubility Slightly soluble in water[1]

Common Impurities

The primary impurities in commercial this compound include:

  • Water: Present due to atmospheric moisture absorption.

  • Diisopropylamine: A starting material in the synthesis of DIPF.[1][2]

  • Formic Acid: A potential decomposition product from the hydrolysis of DIPF.[3]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying these and other trace impurities.[4][5]

Experimental Protocols

Protocol 1: Drying of this compound using Molecular Sieves

This protocol is suitable for removing trace amounts of water from DIPF. For applications requiring the removal of other impurities, fractional distillation is recommended.

Materials:

  • This compound (commercial grade)

  • 4Å molecular sieves (activated)[6]

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Oven for activating molecular sieves

  • Schlenk flask or other suitable sealed container

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 4Å molecular sieves in a Schlenk flask.

    • Heat the sieves to 180-200 °C under vacuum for 8-12 hours to remove adsorbed water.[7]

    • Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.[7]

  • Drying of DIPF:

    • Add the activated 4Å molecular sieves (approximately 10-20% of the solvent weight) to a flask containing the this compound.[8]

    • Seal the flask and allow it to stand at room temperature for at least 24 hours under an inert atmosphere.[6] Occasional swirling can improve the drying efficiency.

  • Storage:

    • The dried DIPF can be stored over the molecular sieves in a tightly sealed container under an inert atmosphere to prevent re-absorption of moisture.[7]

Workflow for Drying this compound with Molecular Sieves

Drying_Workflow cluster_activation Activation of Molecular Sieves cluster_drying Drying of DIPF cluster_storage Storage A1 Place 4Å sieves in Schlenk flask A2 Heat at 180-200°C under vacuum for 8-12h A1->A2 A3 Cool under inert gas A2->A3 D1 Add activated sieves to DIPF (10-20% w/w) A3->D1 D2 Seal and stand for >24h under inert atmosphere D1->D2 S1 Store over sieves in a sealed container D2->S1 S2 Maintain inert atmosphere S1->S2 Distillation_Workflow cluster_pretreatment Pre-treatment (Optional) cluster_distillation Fractional Distillation cluster_storage Storage P1 Treat with KOH to remove formic acid P2 Pre-dry with CaH₂ or BaO at room temp. P1->P2 D1 Set up fractional distillation apparatus P2->D1 D2 Reduce pressure D1->D2 D3 Heat gently D2->D3 D4 Discard forerun D3->D4 D5 Collect main fraction at constant T and P D4->D5 S1 Store over activated 4Å molecular sieves D5->S1 S2 Maintain inert atmosphere S1->S2

References

Application Notes and Protocols for Large-Scale Synthesis Utilizing N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylformamide (DIPF) is a dialkylformamide that serves as a versatile, albeit specialized, reagent and solvent in organic synthesis. With a higher boiling point (196 °C) and greater steric bulk compared to its commonly used analogue, N,N-Dimethylformamide (DMF), DIPF offers unique properties that can be advantageous in specific large-scale applications.[1] Its primary utility in synthesis is as a precursor for the generation of the Vilsmeier reagent, which is a key electrophile in formylation reactions. These notes provide an overview of its application in the Vilsmeier-Haack reaction for the synthesis of aryl aldehydes, compounds that are often crucial intermediates in the pharmaceutical industry.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for process design and safety considerations in a large-scale setting.

PropertyValue
CAS Number 2700-30-3[2]
Molecular Formula C7H15NO[2]
Molecular Weight 129.20 g/mol [3]
Appearance Clear light brown liquid[2][4]
Boiling Point 196 °C[1]
Melting Point 10-11 °C[1]
Density 0.89 g/mL at 25 °C[1]
Flash Point 75 °C (167 °F) - closed cup
Solubility Slightly soluble in water.[1][4]

Core Application: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reaction involves two key stages: the formation of a Vilsmeier reagent from a disubstituted formamide and a halogenating agent (commonly phosphorus oxychloride, POCl₃), followed by the electrophilic substitution of the aromatic substrate with this reagent.[5][7][8]

While DMF is the most common formamide used, this compound can be employed to generate the corresponding diisopropyl-substituted Vilsmeier reagent. The increased steric hindrance of the isopropyl groups may influence the regioselectivity of the formylation on certain substrates and can alter the reactivity profile of the reagent.

Reaction Mechanism

The general mechanism for the Vilsmeier-Haack reaction is a two-part process. The first part is the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion. The second part is the electrophilic aromatic substitution, followed by hydrolysis to yield the aldehyde.[7][8]

Vilsmeier_Haack_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution & Hydrolysis DIPF This compound Intermediate1 Adduct DIPF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - PO₂Cl₂⁻ Arene Electron-Rich Arene Byproduct1 PO₂Cl₂⁻ SigmaComplex Sigma Complex Arene->SigmaComplex + Vilsmeier Reagent IminiumProduct Iminium Ion Product SigmaComplex->IminiumProduct - H⁺ Aldehyde Aryl Aldehyde IminiumProduct->Aldehyde + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Large-Scale Synthesis of an Aryl Aldehyde

The following is a representative protocol for the formylation of an electron-rich aromatic compound using this compound. This protocol is based on general procedures for the Vilsmeier-Haack reaction and should be optimized for specific substrates and scales.[5]

Materials and Equipment
  • Multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Addition funnel.

  • Quenching vessel.

  • Filtration and drying equipment suitable for large-scale production.

  • This compound (DIPF)

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Sodium acetate

  • Water (Deionized)

  • Brine solution

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Workflow

Synthesis_Workflow cluster_prep Reagent Preparation and Reaction cluster_workup Workup and Isolation node_style_step node_style_step node_style_reagent node_style_reagent node_style_product node_style_product A Charge reactor with Substrate and Solvent B Cool to 0-5 °C A->B D Add Vilsmeier Reagent to substrate solution B->D C Slowly add POCl₃ to DIPF to form Vilsmeier Reagent C->D E Warm to Room Temperature and stir D->E F Quench with ice-cold Sodium Acetate solution E->F G Separate organic layer F->G H Wash with water and brine G->H I Dry over Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by Crystallization or Chromatography J->K L Final Product: Aryl Aldehyde K->L

Caption: General workflow for aryl aldehyde synthesis.

Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactor: Charge the electron-rich aromatic substrate (1.0 equiv) and anhydrous DCM (10 L/kg of substrate) into the reactor.

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C.

  • Vilsmeier Reagent Preparation (in a separate vessel): In a separate, dry, nitrogen-purged vessel, charge this compound (1.5 equiv). Cool to 0-5 °C and slowly add phosphorus oxychloride (1.2 equiv) while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Addition: Slowly add the pre-formed Vilsmeier reagent to the reactor containing the substrate solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. In a separate vessel, prepare a solution of sodium acetate (5.0 equiv) in water (5 L/kg of sodium acetate). Slowly and carefully transfer the reaction mixture into the quenching vessel with vigorous stirring.

  • Extraction: After quenching, stop stirring and allow the layers to separate. Collect the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with water and then a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography to obtain the final aryl aldehyde.

Example Quantitative Data

The following table presents hypothetical data for a large-scale synthesis of 4-(dimethylamino)benzaldehyde from N,N-dimethylaniline using the protocol described above. This data is for illustrative purposes and actual results will vary based on the specific substrate and optimized conditions.

ParameterValue
Substrate N,N-Dimethylaniline
Product 4-(dimethylamino)benzaldehyde
Scale (Substrate) 10.0 kg
This compound 16.0 kg (1.5 equiv)
Phosphorus Oxychloride 15.1 kg (1.2 equiv)
Reaction Time 6 hours
Yield (Crude) 11.5 kg
Yield (Purified) 10.1 kg (82% molar yield)
Purity (HPLC) >99.0%

Safety Considerations

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood. All equipment must be scrupulously dry.

  • Reaction Exotherm: The formation of the Vilsmeier reagent and the quenching step are exothermic. Maintain strict temperature control and use slow, controlled additions to manage heat generation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. The aqueous waste from the quench will be acidic and require neutralization before disposal.

References

Application Notes and Protocols: N,N-Diisopropylformamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-disubstituted formamides are a class of polar aprotic solvents and reagents frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. While N,N-Dimethylformamide (DMF) is the most common solvent in this class, N,N-Diisopropylformamide offers unique steric and electronic properties that can be advantageous in specific synthetic transformations. Its bulkier isopropyl groups can influence reaction selectivity and, in some cases, offer a higher boiling point and different solubility profile compared to DMF.

This document provides detailed application notes and protocols for the use of this compound, focusing on its role in the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in pharmaceutical agents. Due to the limited specific examples of this compound in the synthesis of commercial pharmaceuticals in publicly available literature, this document presents a representative protocol.

Key Application: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto an aromatic ring. The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted formamide and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The use of this compound in this reaction leads to the formation of a sterically hindered Vilsmeier reagent, which can offer unique selectivity in the formylation of complex molecules.

Logical Relationship: The Prevalance of DMF over this compound

A N,N-Disubstituted Formamides in Pharmaceutical Synthesis B N,N-Dimethylformamide (DMF) A->B C This compound A->C D Broad Utility & Extensive Documentation (e.g., Peptide Synthesis, Vilsmeier-Haack) B->D E Niche Applications & Limited Public Documentation C->E F Higher Steric Hindrance C->F G Potential for Altered Selectivity F->G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification A Add this compound to anhydrous DCM in flask B Cool to 0°C in an ice bath A->B C Slowly add POCl3 via addition funnel B->C D Stir for 30-60 min at 0°C C->D E Add solution of aromatic substrate in anhydrous DCM to the Vilsmeier reagent D->E F Allow reaction to warm to room temperature and stir for 2-4 hours G Pour reaction mixture into ice-cold saturated NaHCO3 solution F->G H Extract with ethyl acetate G->H I Wash organic layer with brine H->I J Dry over anhydrous MgSO4 and filter I->J K Concentrate under reduced pressure J->K L Purify by silica gel column chromatography K->L

Troubleshooting & Optimization

Technical Support Center: Removing N,N-Diisopropylformamide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N,N-Diisopropylformamide (DIPF) from reaction mixtures.

Troubleshooting Guide

Effectively removing the high-boiling point solvent this compound (DIPF) is a common challenge in organic synthesis. This guide addresses specific issues you may encounter during the purification process.

Issue 1: Incomplete DIPF Removal After Aqueous Extraction

  • Symptom: 1H NMR analysis of the product still shows characteristic peaks for DIPF (e.g., formyl proton, isopropyl methine and methyl protons).

  • Potential Causes:

    • Insufficient volume or number of aqueous washes.

    • Product has some water solubility, leading to poor partitioning.

    • Formation of an emulsion, trapping DIPF in the organic layer.

  • Solutions:

    • Increase Wash Volume and Frequency: For every 1 volume of DIPF, wash with at least 5-10 volumes of water, repeated 3-5 times.

    • Use Brine or Lithium Chloride Solution: A final wash with saturated aqueous NaCl (brine) or a 5-10% LiCl solution can enhance the partitioning of DIPF into the aqueous layer by increasing the polarity of the aqueous phase.

    • Back-Extraction: If the product is not water-sensitive, the organic layer can be diluted with a non-polar solvent and back-extracted with water.

    • Breaking Emulsions: If an emulsion forms, try the following:

      • Allow the mixture to stand for a longer period.

      • Add a small amount of brine.

      • Filter the entire mixture through a pad of Celite.

Issue 2: Product Loss During Aqueous Extraction

  • Symptom: Low recovery of the desired product after extraction.

  • Potential Causes:

    • The product has significant water solubility.

    • The product is partially hydrolyzed or degraded by the aqueous wash conditions.

  • Solutions:

    • Minimize Water Contact: Use the minimum number of washes required to remove the bulk of the DIPF.

    • Saturate the Aqueous Layer: Before extraction, saturate the aqueous wash with a salt like NaCl to decrease the solubility of the organic product in the aqueous phase.

    • Back-extract the Aqueous Layers: Combine all aqueous washes and back-extract with a fresh portion of the organic solvent to recover any dissolved product.

    • Alternative Removal Methods: If product loss remains high, consider non-extractive methods like distillation or chromatography.

Issue 3: Thermal Decomposition of Product During Distillation

  • Symptom: Low yield and/or presence of impurities after attempting to remove DIPF by distillation.

  • Potential Causes:

    • The product is not stable at the high temperatures required for the atmospheric distillation of DIPF (boiling point: 196 °C).[1]

  • Solutions:

    • Vacuum Distillation: Reduce the pressure to lower the boiling point of DIPF. For example, at reduced pressure, high-boiling point solvents like DMF and DMSO can boil below 50 °C.[2]

    • Azeotropic Distillation: Add a solvent that forms a lower-boiling azeotrope with DIPF. Toluene is a common choice for azeotropic removal of similar amide solvents. The toluene-DIPF azeotrope will distill at a lower temperature than DIPF alone.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound (DIPF)?

  • A1: Key physical properties of DIPF are summarized in the table below.

PropertyValue
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Boiling Point 196 °C (at 760 mmHg)[1]
Melting Point 10-11 °C[1]
Density 0.89 g/mL at 25 °C[1]
Solubility in Water Slightly soluble[3][4]
Appearance Clear, light brown liquid[3]

Q2: Is DIPF chemically stable during workup?

  • A2: DIPF is an amide and can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of diisopropylamine and formic acid. For most standard aqueous workups with dilute acids or bases at room temperature, it is relatively stable.

Q3: Can I remove DIPF by rotary evaporation?

  • A3: Due to its high boiling point (196 °C), removing DIPF on a standard rotary evaporator at typical water aspirator pressures is inefficient.[1] A high-vacuum pump is required to sufficiently lower its boiling point for effective removal. Even with a high-vacuum pump, care must be taken to avoid bumping and potential product loss.

Q4: Are there any chromatographic methods to remove DIPF?

  • A4: Yes, column chromatography can be used to separate your product from DIPF. Since DIPF is a polar solvent, using a less polar eluent system will typically result in the desired product eluting before the DIPF on normal-phase silica gel. It is advisable to remove the bulk of the DIPF by extraction or distillation first to avoid overloading the column.

Q5: What are some less common or specialized techniques for removing amide solvents like DIPF?

  • A5: For challenging separations, advanced techniques can be considered, although they may require specialized equipment:

    • Organic Solvent Nanofiltration (OSN): This technique uses a membrane to separate molecules based on size, which can be effective for removing a small solvent molecule like DIPF from a larger product molecule.

    • Molecularly Imprinted Polymers (MIPs): These are custom-made polymers with cavities designed to selectively bind to a specific molecule, in this case, DIPF, effectively scavenging it from the reaction mixture.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for DIPF Removal

This protocol is a general guideline and may require optimization based on the properties of your specific product.

  • Quenching: Quench the reaction mixture with an appropriate aqueous solution (e.g., water, dilute acid, or base) and transfer it to a separatory funnel.

  • Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes: Wash the organic layer with several portions of deionized water. A general rule of thumb is to use a volume of water that is 5-10 times the volume of DIPF in each wash, and repeat the wash 3-5 times.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to help break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purity Check: Analyze the crude product by 1H NMR or another suitable technique to confirm the absence of DIPF.

Protocol 2: Azeotropic Removal of DIPF using Toluene

This method is suitable for thermally stable products where aqueous extraction is not effective.

  • Initial Concentration: If possible, concentrate the reaction mixture under reduced pressure to remove any lower-boiling point solvents.

  • Addition of Toluene: Add toluene to the crude reaction mixture. A typical starting point is a 1:1 to 3:1 volume ratio of toluene to the remaining reaction mixture.

  • Azeotropic Distillation: Set up a distillation apparatus and heat the mixture. The toluene-DIPF azeotrope will distill off at a temperature lower than the boiling point of DIPF.

  • Monitoring: Monitor the distillation temperature. A stable, lower-than-expected boiling point indicates the azeotrope is being removed. Once the temperature rises towards the boiling point of pure toluene (111 °C), it suggests that most of the DIPF has been removed.

  • Final Concentration: After the distillation is complete, remove the remaining toluene under reduced pressure.

  • Purity Check: Analyze the product to ensure complete removal of DIPF.

Visual Guides

experimental_workflow_extraction start Reaction Mixture in DIPF quench Quench with Aqueous Solution start->quench extract Extract with Organic Solvent quench->extract wash_water Wash with Water (3-5x) extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product troubleshooting_logic start DIPF still present after workup? incomplete_extraction Issue: Incomplete Extraction start->incomplete_extraction Yes emulsion Issue: Emulsion Formation start->emulsion Yes, with emulsion consider_distillation Consider alternative: Vacuum/Azeotropic Distillation start->consider_distillation No, but product is water soluble increase_washes Solution: Increase wash volume/frequency incomplete_extraction->increase_washes use_licl Solution: Use LiCl or Brine wash incomplete_extraction->use_licl break_emulsion Solution: Add brine or filter through Celite emulsion->break_emulsion increase_washes->consider_distillation If still present use_licl->consider_distillation If still present break_emulsion->consider_distillation If still present

References

side reactions and byproducts with N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Diisopropylformamide (DIPF). The information provided addresses potential side reactions and byproducts that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound may contain residual starting materials from its synthesis, such as formic acid and diisopropylamine.[1] Depending on storage conditions, it may also contain hydrolysis products.

Q2: How can I purify this compound before use?

A2: For applications sensitive to water or amine impurities, distillation is a common purification method. Drying over a suitable agent that does not react with the amide, followed by distillation under reduced pressure, can remove volatile impurities and water. For removal of amine impurities, bubbling dry nitrogen through the liquid can be effective.[2]

Q3: What are the expected decomposition products of this compound under thermal stress?

A3: Under high temperatures, such as in a fire, this compound is expected to decompose to produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4]

Q4: Can this compound participate in side reactions as a formylating agent?

A4: While less reactive than dedicated formylating reagents, this compound can, under certain conditions (e.g., in the presence of a strong base or activator), act as a formylating agent for nucleophiles. This is a potential side reaction to consider if your reaction mixture contains sensitive functional groups.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected pH changes or presence of amine byproducts in the reaction mixture.

Q: My reaction in this compound is showing a basic pH, and I've detected diisopropylamine. What is the likely cause?

A: This is likely due to the hydrolysis of this compound. Amides can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine.[7][8][9][10][11] In the case of this compound, the products are formic acid and diisopropylamine. The presence of water, acid, or base can catalyze this process, especially at elevated temperatures.

Recommended Actions:

  • Solvent Purity Check: Ensure the this compound used is anhydrous and free of acidic or basic impurities.

  • Reaction Conditions: If possible, run the reaction under inert and anhydrous conditions.

  • Byproduct Analysis: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of diisopropylamine.

Issue 2: Formation of an unexpected electrophilic species, leading to side products.

Q: I am using a reagent like phosphorus oxychloride (POCl₃) or oxalyl chloride with this compound as a solvent, and I am observing unexpected formylation of my substrate. Why is this happening?

A: You are likely forming a Vilsmeier-Haack reagent in situ. N,N-disubstituted formamides react with reagents like POCl₃ to form a highly electrophilic chloroiminium salt.[12][13][14][15][16] This species is a potent formylating agent for electron-rich substrates.

Recommended Actions:

  • Reagent Compatibility: Be aware of this potential reaction when using halogenating agents with this compound.

  • Temperature Control: The formation of the Vilsmeier reagent is often rapid. Lowering the reaction temperature may help to control the rate of this side reaction.

  • Alternative Solvents: If formylation is a persistent issue, consider using a non-amide solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number2700-30-3
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
Boiling Point196 °C (lit.)[1]
Melting Point10-11 °C (lit.)[1]
Density0.89 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D)1.437 (lit.)[1]

Table 2: Potential Side Reactions and Byproducts

Reaction ConditionPotential Side ReactionKey Byproducts
Presence of H₂O (acid or base catalyzed)HydrolysisDiisopropylamine, Formic Acid
Presence of POCl₃, SOCl₂, Oxalyl ChlorideVilsmeier-Haack Reagent FormationN,N-Diisopropyl-chloroiminium salt
High TemperaturesThermal DecompositionCarbon Oxides, Nitrogen Oxides

Experimental Protocols

Protocol 1: Detection of Diisopropylamine Byproduct by GC-MS

This protocol provides a general method for detecting the presence of diisopropylamine, a common byproduct of this compound hydrolysis, in a reaction mixture.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the quenched mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Carefully concentrate the sample under a gentle stream of nitrogen.

    • Dilute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.

    • Injection: 1 µL of the prepared sample.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds of varying volatility.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.

  • Data Analysis:

    • Compare the retention time and mass spectrum of any unknown peaks to a known standard of diisopropylamine. The mass spectrum of diisopropylamine will show characteristic fragments.

Visualizations

Hydrolysis_Mechanism Figure 1. Inferred Hydrolysis of this compound cluster_acid Acid-Catalyzed DIPF This compound Intermediate Tetrahedral Intermediate DIPF->Intermediate + H₂O, H⁺ DIPF->Intermediate + OH⁻ H2O H₂O H_plus H⁺ (catalyst) OH_minus OH⁻ (catalyst) Products Diisopropylamine + Formic Acid Intermediate->Products Proton Transfer & Elimination

Figure 1. Inferred Hydrolysis of this compound

Vilsmeier_Formation Figure 2. Inferred Vilsmeier Reagent Formation DIPF This compound Vilsmeier_Reagent N,N-Diisopropyl-chloroiminium salt (Vilsmeier Reagent) DIPF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Byproduct PO₂Cl₂⁻

Figure 2. Inferred Vilsmeier Reagent Formation

Troubleshooting_Workflow Figure 3. Troubleshooting Workflow for Unexpected Byproducts Start Unexpected Byproduct Detected Check_Reagents Are water, acid, or base present? Start->Check_Reagents Check_Halogenating Are POCl₃, SOCl₂, etc. present? Check_Reagents->Check_Halogenating No Hydrolysis Likely Hydrolysis of DIPF Check_Reagents->Hydrolysis Yes Vilsmeier Likely Vilsmeier Reagent Formation Check_Halogenating->Vilsmeier Yes Other Consider Other Side Reactions Check_Halogenating->Other No Action_Hydrolysis Use anhydrous solvent. Control pH. Hydrolysis->Action_Hydrolysis Action_Vilsmeier Lower temperature. Consider alternative solvent. Vilsmeier->Action_Vilsmeier

Figure 3. Troubleshooting Workflow for Unexpected Byproducts

References

Technical Support Center: Purification of N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,N-Diisopropylformamide (DIPF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the purification of this essential solvent and reagent.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

Problem IDIssueProbable Cause(s)Suggested Solution(s)
DIPF-T01 Product is decomposing during distillation, leading to low yield and contamination. The boiling point of this compound is relatively high (196 °C at atmospheric pressure), which can lead to thermal degradation.[1] N-substituted formamides can be thermally sensitive.Lower the boiling point by performing the distillation under reduced pressure (vacuum distillation). A boiling point of 110-111 °C at 10 mmHg has been reported.
DIPF-T02 The distillate is cloudy or contains water. Incomplete drying of the crude product before distillation. Hydrolysis of the formamide during workup or storage, especially if acidic or basic impurities are present.Thoroughly dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium hydride) before distillation. Ensure all glassware is completely dry.
DIPF-T03 The purified product has a strong amine-like odor. Presence of residual diisopropylamine, a starting material in the synthesis of this compound.Wash the crude product with a dilute acid solution (e.g., 1M HCl) to convert the diisopropylamine into its hydrochloride salt, which can then be removed with an aqueous wash. Follow this with a wash with a dilute base (e.g., sodium bicarbonate solution) and then water to remove any residual acid before drying and distilling.
DIPF-T04 The purified product is acidic. Presence of residual formic acid, another starting material. Hydrolysis of the formamide, which can be accelerated by acidic conditions, can also produce formic acid.Wash the crude product with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to neutralize and remove formic acid. Subsequently, wash with water to remove any remaining base and salts before drying and distillation.
DIPF-T05 Distillation is very slow or bumping occurs. Inadequate heating or uneven boiling. Lack of boiling chips or a stir bar in the distillation flask.Use a heating mantle with a stirrer to ensure even heating. Add boiling chips or a magnetic stir bar to the distillation flask before starting the distillation to promote smooth boiling. For vacuum distillation, a magnetic stir bar is essential as boiling chips are ineffective under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials from its synthesis, which include diisopropylamine and formic acid.[1] Water can also be present as a byproduct or from atmospheric moisture. Hydrolysis of this compound can also lead to the formation of diisopropylamine and formic acid.

Q2: What is the recommended method for purifying this compound?

A2: The primary recommended method for purifying this compound is fractional distillation under reduced pressure.[2] This is due to its relatively high boiling point at atmospheric pressure (196 °C) and potential for thermal decomposition.[1] A pre-purification step involving aqueous washes to remove acidic and basic impurities is often necessary.

Q3: How can I determine the purity of my this compound?

A3: The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities. The refractive index is a quick physical measurement that can give an indication of purity if compared to a known standard.

Q4: What are the ideal storage conditions for purified this compound?

A4: Purified this compound should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture, which can lead to hydrolysis. It should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[3]

Q5: Is this compound susceptible to hydrolysis?

A5: Yes, like other amides, this compound can undergo hydrolysis to form diisopropylamine and formic acid. This process can be catalyzed by both acids and bases and is accelerated at higher temperatures.[4][5]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound containing acidic and basic impurities.

1. Materials and Equipment:

  • Crude this compound

  • Separatory funnel

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • 1M Hydrochloric acid solution

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or calcium hydride

  • Standard laboratory glassware and safety equipment

2. Procedure:

  • Aqueous Washing (Workup):

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of 1M HCl solution, shake vigorously, and allow the layers to separate. Drain and discard the aqueous (lower) layer. This step removes basic impurities like diisopropylamine.

    • Wash the organic layer with an equal volume of 5% sodium bicarbonate solution to neutralize any residual acid and remove acidic impurities like formic acid. Drain and discard the aqueous layer.

    • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to aid in the removal of water. Drain and discard the aqueous layer.

  • Drying:

    • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand for at least 30 minutes, or until the liquid is clear.

    • Filter or decant the dried liquid into a dry round-bottom flask suitable for distillation.

  • Fractional Vacuum Distillation:

    • Add a magnetic stir bar to the round-bottom flask containing the dried this compound.

    • Assemble the fractional distillation apparatus for vacuum distillation. Ensure all joints are properly sealed with vacuum grease.

    • Place the thermometer correctly, with the top of the bulb level with the side arm of the distillation head.

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable (e.g., 10 mmHg), begin to gently heat the distillation flask using the heating mantle.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Collect the main fraction at the expected boiling point for the given pressure (e.g., 110-111 °C at 10 mmHg).

    • Stop the distillation before the flask goes to dryness.

    • Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

Experimental Workflow for DIPF Purification

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

DIPF_Purification_Workflow start Crude this compound check_impurities Assess Impurities (e.g., GC-MS, Titration) start->check_impurities acid_wash Wash with dilute HCl check_impurities->acid_wash Basic Impurities (e.g., Diisopropylamine) base_wash Wash with dilute NaHCO3 check_impurities->base_wash Acidic Impurities (e.g., Formic Acid) drying Dry with Anhydrous Agent (e.g., MgSO4) check_impurities->drying No significant acidic or basic impurities acid_wash->base_wash water_wash Wash with Brine base_wash->water_wash water_wash->drying distillation Fractional Vacuum Distillation drying->distillation analysis Purity Analysis (GC, NMR) distillation->analysis pure_product Pure this compound analysis->distillation Purity < 99.5% (Re-distill) analysis->pure_product Purity > 99.5%

Caption: Workflow for the purification of this compound.

References

Technical Support Center: N,N-Diisopropylformamide Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the thermal stability and decomposition of N,N-Diisopropylformamide. Due to a lack of specific published thermal analysis data for this compound, the information on decomposition behavior is based on analogous N,N-dialkylamides. All experimental protocols and troubleshooting guides are general best practices for the analytical techniques described. It is imperative that users perform their own thermal analysis to determine the precise thermal properties of this compound for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: While specific data is unavailable for this compound, analogous N,N-dialkylamides generally exhibit moderate to good thermal stability. Decomposition is expected to occur at elevated temperatures, likely above its boiling point of 196 °C.[1][2] However, the presence of impurities, catalysts, or reactive materials can significantly lower the decomposition temperature.

Q2: What are the likely decomposition products of this compound?

A2: Upon thermal decomposition, this compound is expected to release irritating gases and vapors.[3] Based on the structure and studies of similar amides, potential decomposition products could include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3] Other possible products resulting from the fragmentation of the diisopropylamino group could include propene and diisopropylamine.

Q3: How should this compound be stored to ensure stability?

A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.

Q4: What analytical techniques are recommended for studying the thermal stability of this compound?

A4: The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). To identify the decomposition products, coupling TGA with Mass Spectrometry (TGA-MS) or using Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) is recommended.

Troubleshooting Guide for Thermal Analysis Experiments

Issue Potential Cause Recommended Action
Unexpectedly low decomposition temperature in TGA. Sample contamination with impurities (e.g., residual catalysts, acids, or bases).Ensure the sample is of high purity. Use appropriate purification techniques if necessary. Analyze the sample for potential contaminants.
Reactive crucible material.Use an inert crucible material such as alumina or platinum.
Atmosphere in the TGA furnace is not inert.Ensure a consistent and high-purity inert gas flow (e.g., nitrogen or argon).
Inconsistent results between TGA/DSC runs. Inconsistent sample mass or packing in the crucible.Use a consistent sample mass for all runs and ensure the sample is packed uniformly at the bottom of the crucible.
Variations in the heating rate.Use the same heating rate for all comparable experiments.
Instrument baseline drift.Perform a baseline subtraction using a blank run with an empty crucible. Ensure the instrument is properly calibrated.
Broad or overlapping peaks in the DSC thermogram. Multiple thermal events occurring in a similar temperature range (e.g., decomposition and evaporation).Use a slower heating rate to improve the resolution of the thermal events. Consider using modulated DSC if available.
Sample is not homogeneous.Ensure the sample is well-mixed and representative.
Difficulty in identifying decomposition products with TGA-MS. Decomposition products are not volatile enough to be detected by the MS.Consider using Pyrolysis-GC-MS, which can analyze less volatile fragments.
The concentration of a specific decomposition product is below the detection limit of the MS.Increase the sample size for the TGA-MS experiment, if possible.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature of approximately 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the endothermic and exothermic transitions of this compound, such as melting, boiling, and decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use a similar empty sealed pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting, boiling) will appear as downward peaks, while exothermic events (e.g., some decompositions) will appear as upward peaks.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decomposition Product Identification cluster_2 Phase 3: Data Analysis and Reporting cluster_3 Phase 4: Hazard Assessment start Start: Pure Sample of This compound tga Thermogravimetric Analysis (TGA) start->tga Determine mass loss vs. temperature dsc Differential Scanning Calorimetry (DSC) start->dsc Identify thermal transitions (melting, boiling, decomposition) tga_ms TGA coupled with Mass Spectrometry (TGA-MS) tga->tga_ms Identify volatile decomposition products py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GCMS) dsc->py_gcms Identify broader range of decomposition fragments analysis Correlate TGA, DSC, and MS/GC-MS data tga_ms->analysis py_gcms->analysis report Generate Thermal Stability Report analysis->report Summarize findings hazard_assessment Assess Thermal Hazards report->hazard_assessment

Caption: Workflow for Thermal Stability Analysis.

References

Technical Support Center: Improving Reagent Solubility in N,N-Diisopropylformamide (DIPF)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diisopropylformamide (DIPF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to reagent solubility in this polar aprotic solvent.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reagent is not dissolving in this compound at room temperature.

  • Question: I have added my reagent to DIPF, and even after vigorous stirring, it remains as a solid suspension. What should I do?

  • Answer: This is a common challenge when the intermolecular forces within the reagent's crystal lattice are stronger than the interactions with the solvent molecules. Here is a step-by-step approach to address this:

    • Increase Agitation and Time: Ensure you are using adequate agitation (e.g., a magnetic stirrer). Allow sufficient time for dissolution to occur, as some compounds dissolve slowly.

    • Apply Gentle Heat: Gradually increasing the temperature of the mixture can enhance solubility.[1] The solubility of most solids in liquids increases with temperature.[1] Use a controlled heating method like a water bath or heating mantle and monitor the temperature closely to avoid decomposition of your reagent.

    • Particle Size Reduction: If your reagent is in a crystalline form, grinding it to a finer powder will increase the surface area available for solvation, which can improve the rate of dissolution.

    • Consider a Co-solvent: If the above steps are unsuccessful, the polarity of your reagent may not be perfectly matched with DIPF. Introducing a small amount of a co-solvent can modify the polarity of the solvent system and improve solubility.

Issue 2: My reagent dissolves initially but then precipitates out of solution.

  • Question: My compound dissolved in DIPF, but after some time, or upon cooling, it crashed out of the solution. How can I prevent this?

  • Answer: This phenomenon, known as precipitation, often occurs when the solution is supersaturated or when the temperature changes.

    • Temperature Control: If the precipitation happens upon cooling, your reagent likely has a steep temperature-dependent solubility profile. Maintaining a constant, slightly elevated temperature throughout your experiment may be necessary.

    • Re-evaluate Concentration: You might be exceeding the solubility limit of your reagent in DIPF at that specific temperature. Try preparing a more dilute solution.

    • Use of Co-solvents: A co-solvent can help to stabilize the dissolved reagent and prevent it from precipitating.

Issue 3: I am working with an inorganic salt that has poor solubility in DIPF.

  • Question: I need to perform a reaction involving an inorganic salt, but it is insoluble in this compound. What are my options?

  • Answer: Inorganic salts, especially those with high lattice energies, often have limited solubility in polar aprotic solvents like DIPF.[2] Here are some strategies to overcome this:

    • Solvent Blends: While DIPF is a polar aprotic solvent, adding a small amount of a polar protic solvent in which the salt is more soluble (if compatible with your reaction chemistry) can sometimes help. However, be cautious as this can alter the reactivity of your reagents.

    • Phase-Transfer Catalysts: For reactions involving an insoluble salt, a phase-transfer catalyst (PTC) can be employed. The PTC transports the anion of the salt from the solid phase into the organic phase, allowing it to react. Common PTCs include quaternary ammonium and phosphonium salts.

    • Alternative Reagents: If possible, consider using a more soluble organic-soluble salt of the desired anion. For example, using a tetrabutylammonium salt of an anion will likely have much higher solubility in DIPF than the corresponding sodium or potassium salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIPF) and what are its properties as a solvent?

A1: this compound (CAS No. 2700-30-3) is a polar aprotic solvent.[3] Like other N,N-dialkylformamides, it is a good solvent for a variety of organic compounds. Its key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Boiling Point 196 °C
Melting Point 10-11 °C
Density 0.89 g/mL at 25 °C
Water Solubility Slightly soluble

Data sourced from ChemicalBook and Sigma-Aldrich.[3]

Q2: How does DIPF compare to other polar aprotic solvents like DMF and DMAc?

A2: DIPF is structurally similar to N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc). They all possess a high degree of polarity and are excellent solvents for a wide range of reactions. The larger isopropyl groups in DIPF compared to the methyl groups in DMF and DMAc can influence its physical properties, such as its boiling point and potentially its solvating power for certain reagents due to steric effects.

SolventBoiling Point (°C)Dielectric Constant
This compound (DIPF) 196Not readily available
N,N-Dimethylformamide (DMF) 15336.7
N,N-Dimethylacetamide (DMAc) 16537.8

Data for DMF and DMAc sourced from Wikipedia.[3]

Q3: What types of compounds are generally soluble in DIPF?

A3: As a polar aprotic solvent, DIPF is expected to be a good solvent for a variety of organic molecules, particularly those with some degree of polarity. Based on the behavior of similar solvents like DMF, it should effectively dissolve many polymers, resins, and a wide range of organic synthesis intermediates and products.[4][5] Highly non-polar compounds (e.g., long-chain alkanes) and highly ionic, inorganic salts will likely have lower solubility.

Q4: Can I use a co-solvent with DIPF? What are some good choices?

A4: Yes, using a co-solvent is a common and effective strategy to fine-tune the solvent properties and enhance the solubility of a particular reagent. The choice of co-solvent depends on the nature of your reagent.

  • For increasing polarity: If your reagent is highly polar and still not dissolving, adding a small amount of another polar solvent like N-Methyl-2-pyrrolidone (NMP) or even water (if your reaction is not water-sensitive) could be beneficial.

  • For decreasing polarity: If your reagent is less polar, a co-solvent like toluene or tetrahydrofuran (THF) might be a suitable choice.

It is crucial to ensure that the co-solvent is miscible with DIPF and does not interfere with your desired chemical reaction.

Experimental Protocols

Protocol 1: General Method for Determining Reagent Solubility

This protocol provides a straightforward method to estimate the solubility of a reagent in DIPF at a specific temperature.

  • Preparation: Add a known mass (e.g., 10 mg) of the reagent to a small, clean, and dry vial equipped with a magnetic stir bar.

  • Solvent Addition: Add a small, measured volume of DIPF (e.g., 0.1 mL) to the vial.

  • Equilibration: Stir the mixture vigorously at a constant temperature for a set period (e.g., 1 hour).

  • Observation: Visually inspect the mixture. If the solid has completely dissolved, the solubility is at least 100 mg/mL.

  • Titration: If the solid has not fully dissolved, continue to add small, measured volumes of DIPF (e.g., 0.1 mL increments), stirring for an extended period after each addition, until the solid is completely dissolved.

  • Calculation: Record the total volume of DIPF required to dissolve the initial mass of the reagent and calculate the solubility in mg/mL or mol/L.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol outlines a method to identify an effective co-solvent and its optimal concentration.

  • Reagent Preparation: Prepare several vials, each containing the same known mass of your insoluble reagent.

  • Co-solvent Candidates: Select a range of potential co-solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, NMP).

  • Screening: To each vial, add a fixed volume of DIPF. Then, add a small, equivalent volume (e.g., 5-10% of the total volume) of a different co-solvent to each vial.

  • Equilibration and Observation: Stir all vials at a constant temperature for a set period and observe which co-solvent system leads to the best dissolution.

  • Optimization: Once the most effective co-solvent is identified, prepare a new series of vials with your reagent and DIPF. Add the chosen co-solvent in varying concentrations (e.g., 2%, 5%, 10%, 15%, 20%) to determine the minimum amount needed for complete dissolution.

Visual Guides

Troubleshooting Workflow for Poor Solubility

The following diagram illustrates a logical workflow for addressing reagent solubility issues in this compound.

G start Reagent Insoluble in DIPF step1 Increase Agitation & Time start->step1 q1 Is it dissolved? step1->q1 step2 Apply Gentle Heat q1->step2 No end_s Solution Found q1->end_s Yes q2 Is it dissolved? step2->q2 step3 Reduce Particle Size (Grind Reagent) q2->step3 No q2->end_s Yes q3 Is it dissolved? step3->q3 step4 Use a Co-solvent q3->step4 No q3->end_s Yes q4 Is it dissolved? step4->q4 q4->end_s Yes end_f Consider Alternative Solvent or Reaction Conditions q4->end_f No

Caption: A step-by-step workflow for troubleshooting poor reagent solubility in DIPF.

Logical Relationship of Solubility Factors

This diagram shows the interplay of key factors influencing the solubility of a reagent in a solvent system.

G solubility Reagent Solubility temp Temperature temp->solubility pressure Pressure (for gases) pressure->solubility reagent_props Reagent Properties (Polarity, Size, Crystal Energy) reagent_props->solubility solvent_props Solvent Properties (Polarity, H-bonding) solvent_props->solubility cosolvent Co-solvent cosolvent->solvent_props

Caption: Key factors influencing reagent solubility in a solvent system.

References

preventing moisture contamination in N,N-Diisopropylformamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent and address moisture contamination in chemical reactions involving N,N-Diisopropylformamide (DIPF).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIPF) and why is moisture a critical concern in its reactions?

This compound is a high-boiling (196 °C), polar aprotic solvent.[1][2] While DIPF itself is not highly reactive with water, it is often used in sensitive reactions that employ reagents which are extremely intolerant of moisture. Water can hydrolyze starting materials, deactivate catalysts, or react with strong bases (e.g., sodium hydride) and organometallic reagents, leading to significantly reduced yields and the formation of unwanted side products.[3][4] Therefore, maintaining anhydrous (water-free) conditions is critical for reaction success.

Q2: How should I properly store this compound to maintain its integrity?

To prevent moisture absorption, DIPF should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] For sensitive applications, it is best practice to store it over activated 3Å molecular sieves and under an inert atmosphere, such as nitrogen or argon, to displace any moisture-laden air in the headspace.[3]

Q3: What are the initial signs of moisture contamination in a reaction?

Signs of moisture contamination are often observed through poor reaction outcomes rather than visual cues in the solvent itself. Key indicators include:

  • Low or No Product Yield: This is the most common sign, often because moisture has deactivated a critical reagent.[3]

  • Formation of Unexpected Side Products: Water can act as a nucleophile, leading to hydrolysis of esters or other sensitive functional groups in your starting materials or products, creating polar impurities that can complicate purification.[3][4]

  • Inconsistent Results: If seemingly identical reactions give different outcomes, sporadic moisture contamination is a likely culprit.

Troubleshooting Guide

Issue 1: My reaction is giving low yields or failing completely.

  • Possible Cause: Moisture contamination is the primary suspect. Water can deactivate common reagents used with DIPF, such as sodium hydride, organolithiums, or Grignard reagents.[3][7] It can also hydrolyze the starting material, reducing the amount available for the desired reaction.[3]

  • Recommended Solution:

    • Ensure Anhydrous Solvents: Use freshly dried DIPF and other solvents. If using a commercial anhydrous solvent, ensure it is from a freshly opened bottle or has been stored properly under an inert atmosphere.

    • Dry All Glassware: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a vacuum.[3][7] The hot glassware should be assembled and allowed to cool under a stream of dry, inert gas.[7]

    • Implement Inert Atmosphere Techniques: Conduct the entire experiment under a positive pressure of a dry, inert gas like argon or nitrogen using a Schlenk line or a glovebox.[3][8] This prevents atmospheric moisture from entering the reaction vessel.

Issue 2: I'm observing unexpected polar impurities during product purification.

  • Possible Cause: These impurities are often the result of hydrolysis of your starting material or desired product. This can occur during the reaction itself or during the aqueous work-up phase.

  • Recommended Solution:

    • Minimize Moisture in Reaction: Follow all the steps outlined in the solution for "Issue 1" to ensure the reaction environment is anhydrous.

    • Careful Work-up: When quenching the reaction, use a degassed, saturated aqueous solution (e.g., ammonium chloride) and perform the addition at low temperatures.[3]

    • Anhydrous Extraction: Extract the product with an anhydrous solvent and dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.[3]

Data Presentation

Table 1: Efficiency of Common Solvent Drying Methods

The following table summarizes the effectiveness of various drying methods on common organic solvents. While data for DIPF is not specifically listed, the results for other polar solvents like Tetrahydrofuran (THF) and Acetonitrile provide a strong indication of the efficacy of these standard techniques, which are directly applicable.

SolventDrying MethodTimeFinal Water Content (ppm)
Tetrahydrofuran (THF)Stored over 20% m/v activated 3Å molecular sieves48 h< 10 ppm
Tetrahydrofuran (THF)Distilled from Sodium/BenzophenoneN/A~ 43 ppm
Dichloromethane (DCM)Passed through a column of activated silicaN/A< 10 ppm
Dichloromethane (DCM)Stored over activated 3Å molecular sieves24 h< 10 ppm
AcetonitrileStored over 20% m/v activated 3Å molecular sieves48 h~ 17 ppm
Data adapted from the Journal of Organic Chemistry, 2010, 75 (24), pp 8351–8354.[9]

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves
  • Activate Sieves: Place a sufficient quantity of 3Å molecular sieves in a flask. Heat them under high vacuum at over 300 °C for at least 4 hours to remove adsorbed water.

  • Cool: Allow the sieves to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Add Solvent: Transfer the activated sieves (typically 10-20% mass/volume) to a bottle of DIPF.

  • Equilibrate: Seal the bottle and allow it to stand for at least 48 hours before use.[9] For optimal dryness, store the bottle under an inert atmosphere.

Protocol 2: Setting Up a Moisture-Sensitive Reaction
  • Glassware Preparation: Dry all necessary glassware (flasks, stir bars, addition funnels) in an oven at >120 °C for at least 4 hours.[7]

  • Assembly: While still hot, quickly assemble the glassware and connect it to a Schlenk line or manifold that supplies a positive pressure of dry inert gas (e.g., argon or nitrogen). Use a bubbler to monitor gas flow.[7]

  • Cooling: Allow the assembled apparatus to cool to room temperature under the inert atmosphere. This prevents atmospheric moisture from being drawn inside as the glass cools.

  • Reagent Transfer: Transfer all anhydrous solvents and liquid reagents via a dry, gas-tight syringe or a cannula.[7][8] Add solid reagents under a positive flow of inert gas or within a glovebox.

  • Execution: Maintain a slight positive pressure of inert gas throughout the entire duration of the reaction, including any cooling or heating steps.

Visual Guides

experimental_workflow prep 1. Dry Glassware in Oven (>120°C) assemble 2. Assemble Hot & Cool Under N2/Ar prep->assemble Inert Gas add_reagents 3. Add Anhydrous DIPF & Reagents assemble->add_reagents Syringe/Cannula run_rxn 4. Run Reaction Under Positive N2/Ar Pressure add_reagents->run_rxn quench 5. Quench Reaction at Low Temperature run_rxn->quench workup 6. Aqueous Workup & Extraction quench->workup

Caption: Workflow for a moisture-sensitive reaction.

Caption: Troubleshooting logic for failed reactions.

References

Technical Support Center: N,N-Diisopropylformamide (DIPF) in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diisopropylformamide (DIPF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed reactions and address common issues encountered when using DIPF as a reagent or solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIPF) and what are its primary applications in organic synthesis?

This compound (CAS No. 2700-30-3) is a polar aprotic solvent and a substituted formamide.[1] Its sterically hindered isopropyl groups influence its reactivity compared to less hindered formamides like N,N-dimethylformamide (DMF).[2] Key applications include:

  • Vilsmeier-Haack Reaction: DIPF can be used with reagents like phosphorus oxychloride (POCl₃) to form a Vilsmeier reagent for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

  • Solvent for Peptide Synthesis: It can be used as a solvent in solid-phase peptide synthesis (SPPS), particularly in situations where side reactions associated with DMF are a concern.[5]

  • Solvent for Organometallic Reactions: Its polar aprotic nature makes it a suitable solvent for various reactions involving organometallic reagents.

Q2: My reaction yield is low when using DIPF. What are the common causes?

Low yields in reactions involving DIPF can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide: Low Reaction Yield

A common issue encountered is a lower-than-expected yield. The following logical workflow can help diagnose and resolve the problem.

low_yield_troubleshooting start Low Reaction Yield reagent_quality Assess Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup Review Work-up Procedure start->workup dipf_purity DIPF Purity Issues? reagent_quality->dipf_purity other_reagents Other Reagent/Substrate Issues? reagent_quality->other_reagents temperature Incorrect Temperature? reaction_conditions->temperature time Insufficient Reaction Time? reaction_conditions->time steric_hindrance Steric Hindrance from DIPF? reaction_conditions->steric_hindrance purify_dipf Purify DIPF (Distillation) dipf_purity->purify_dipf check_impurities Check for Impurities (e.g., H₂O, diisopropylamine) dipf_purity->check_impurities optimize_temp Optimize Temperature temperature->optimize_temp increase_time Increase Reaction Time & Monitor by TLC/LC-MS time->increase_time switch_formamide Consider Less Hindered Formamide (e.g., DMF) steric_hindrance->switch_formamide

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing unexpected side products in my reaction. What are the likely culprits when using DIPF?

The formation of side products can often be traced back to impurities in the DIPF or to competing reaction pathways.

Common Side Reactions and Their Mitigation
Side Reaction Plausible Cause Suggested Solution
Incomplete Formylation Insufficient reactivity of the Vilsmeier reagent derived from DIPF due to steric hindrance.Increase reaction temperature or switch to a less hindered formamide like DMF for the Vilsmeier-Haack reaction.[6]
Hydrolysis of Reagents Presence of water in DIPF.Purify DIPF by distillation over a suitable drying agent (e.g., calcium hydride) and store it over molecular sieves.
Side reactions from Amine Impurities Residual diisopropylamine from DIPF synthesis can react with electrophiles.Purify DIPF to remove amine impurities. This is particularly crucial when working with sensitive electrophiles.
Racemization in Peptide Coupling If used as a solvent with a strong base in peptide synthesis.Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[7]

Q4: How can I purify commercial this compound?

Commercial DIPF may contain impurities such as water, formic acid, and diisopropylamine, which can interfere with sensitive reactions.[8] Purification is often necessary.

Experimental Protocol: Purification of this compound

Objective: To remove water, acidic, and basic impurities from commercial DIPF.

Materials:

  • Commercial this compound

  • Calcium hydride (CaH₂) or Barium Oxide (BaO)

  • Distillation apparatus with a vacuum source

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Molecular sieves (4Å), activated

Procedure:

  • Pre-drying: Stir the commercial DIPF over calcium hydride or barium oxide (approx. 10 g/L) for several hours (or overnight) under an inert atmosphere. This step removes gross amounts of water and acidic impurities.

  • Distillation Setup: Assemble a fractional distillation apparatus that has been oven-dried and cooled under a stream of inert gas.

  • Vacuum Distillation: Decant the pre-dried DIPF into the distillation flask. Distill the DIPF under reduced pressure. The boiling point of DIPF is 196 °C at atmospheric pressure, so vacuum distillation is recommended to avoid potential decomposition at high temperatures.[1][9]

  • Fraction Collection: Collect the main fraction at a constant boiling point and pressure. Discard the initial and final fractions.

  • Storage: Store the purified DIPF over activated 4Å molecular sieves in a sealed container under an inert atmosphere.

Vilsmeier-Haack Reaction: DIPF vs. DMF

The Vilsmeier-Haack reaction is a primary application of N,N-disubstituted formamides. The choice between DIPF and DMF can significantly impact the reaction outcome due to steric differences.

vilsmeier_haack cluster_dmf DMF Pathway cluster_dipf DIPF Pathway dmf DMF (less hindered) vilsmeier_dmf Vilsmeier Reagent (more reactive) dmf->vilsmeier_dmf + POCl₃ formylation_dmf Formylation (generally faster, higher yield) vilsmeier_dmf->formylation_dmf + Arene dipf DIPF (more hindered) vilsmeier_dipf Vilsmeier Reagent (less reactive) dipf->vilsmeier_dipf + POCl₃ formylation_dipf Formylation (slower, may require forcing conditions) vilsmeier_dipf->formylation_dipf + Arene

Caption: Comparison of DMF and DIPF in the Vilsmeier-Haack reaction.

Quantitative Data Summary

While direct quantitative comparisons for DIPF are limited in the literature, the following table provides a general comparison of formylating agents for aromatic compounds, which can serve as a guideline.

Comparative Performance of Formylating Agents for Aromatic Compounds
Formylating Agent/Named ReactionSubstrate ExampleReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-Haack (DMF) AcetanilidePOCl₃, DMF-6017High[10]
Vilsmeier-Haack (DMF) UracilPOCl₃, DMF-Elevated-Good[10]
Gattermann Reaction BenzeneHCN, HCl, AlCl₃---Moderate[10]
Rieche Formylation PhenolDichloromethyl methyl ether, TiCl₄CH₂Cl₂0 - rt180-90[10]

Final Recommendations

When troubleshooting reactions involving this compound, a multi-faceted approach is essential. Always begin by ensuring the purity of your DIPF, as impurities are a frequent cause of reaction failure. If low reactivity is suspected, particularly in sterically demanding transformations, consider the electronic and steric nature of your substrate and whether a less hindered formamide like DMF might be more appropriate. For peptide synthesis, carefully select your base to minimize racemization. By systematically evaluating your reagents, reaction conditions, and work-up procedures, you can effectively diagnose and resolve issues in your synthetic endeavors.

References

Technical Support Center: Safely Scaling Up Reactions with N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for guidance for researchers, scientists, and drug development professionals. While it is based on established principles of chemical process safety, specific thermal stability and reactivity data for N,N-Diisopropylformamide (DIPF) is not widely available in public literature. Therefore, it is imperative that users conduct their own thorough thermal hazard assessments, including reaction calorimetry and thermal stability studies, before scaling up any chemical process involving DIPF. The quantitative data and protocols provided should be considered as starting points and adapted based on empirical testing.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of chemical reactions in this compound (DIPF).

Issue 1: Uncontrolled Temperature Increase (Thermal Runaway)

Question: My reaction temperature is rising rapidly, and the reactor's cooling system cannot control it. What are the immediate steps I should take?

Answer: An uncontrolled temperature increase is a critical sign of a potential thermal runaway, which can lead to a catastrophic failure of the reactor system. Immediate and decisive action is required.

Immediate Actions:

  • Stop all reactant and reagent feeds: Immediately cease the addition of all materials to the reactor.[1]

  • Maximize cooling: Increase the flow of the cooling medium to the reactor jacket to its maximum capacity.[1] If available, switch to a colder cooling utility.

  • Ensure agitation: Verify that the reactor's agitator is functioning correctly to ensure proper heat transfer and prevent localized hot spots.

  • Initiate emergency procedures: If the temperature continues to rise, follow your facility's established emergency shutdown and evacuation protocols.[1] This may include activating an emergency cooling system or a reaction quench.

Post-Incident Analysis and Prevention:

  • Thoroughly review the process parameters: Investigate any deviations from the established protocol, such as incorrect reactant concentrations, addition rates, or catalyst loading.

  • Conduct a comprehensive thermal hazard assessment: If not already performed, use techniques like reaction calorimetry to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[1]

  • Re-evaluate the cooling capacity: Ensure that the reactor's cooling system is adequately sized to handle the heat generated by the reaction at the intended scale.

Issue 2: Unexpected Pressure Buildup

Question: The pressure in my reactor is increasing beyond the expected level, even though the temperature is within the desired range. What could be the cause, and how should I respond?

Answer: Unexpected pressure buildup can indicate the formation of gaseous byproducts, a sign of a potential side reaction or decomposition.

Immediate Actions:

  • Stop all feeds: Halt the addition of any reactants or reagents.

  • Monitor temperature closely: Even if the temperature is currently stable, a pressure increase can be a precursor to a thermal event.

  • Vent safely if necessary: If the pressure approaches the maximum allowable working pressure (MAWP) of the vessel, and you have a safe and environmentally approved venting path, cautiously vent the excess pressure.

  • Cool the reactor: Reducing the temperature can help to decrease the rate of gas evolution.

Post-Incident Analysis and Prevention:

  • Analyze the reaction mixture and off-gas: Identify the gaseous byproducts to understand the underlying chemical reaction causing the pressure increase.

  • Review the reaction chemistry: Investigate potential side reactions or decomposition pathways that could generate gas under the reaction conditions. Consider the stability of all reactants, intermediates, and products in the presence of DIPF.

  • Adjust process parameters: Consider modifying the reaction temperature, pressure, or reactant concentrations to minimize the formation of gaseous byproducts.

  • Ensure adequate pressure relief: Verify that the reactor's pressure relief system is correctly designed and sized for the worst-case scenario, including the potential for gas evolution.

Frequently Asked Questions (FAQs)

General Safety and Handling

Q1: What are the primary hazards associated with this compound (DIPF)?

A1: Based on available data for similar amide solvents, the primary hazards of DIPF are likely to include:

  • Combustibility: DIPF is a combustible liquid.

  • Toxicity: Amide solvents can have reproductive toxicity and may be harmful if inhaled, ingested, or absorbed through the skin.[2]

  • Chemical Reactivity: DIPF may react exothermically with strong oxidizing agents, acids, and bases.

Q2: What personal protective equipment (PPE) should be worn when handling DIPF?

A2: Appropriate PPE includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton™).

  • Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron or suit.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Q3: What are the recommended storage conditions for DIPF?

A3: Store DIPF in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[3] Keep containers tightly closed.

Scale-Up and Thermal Safety

Q4: Why is a thermal hazard assessment critical before scaling up reactions in DIPF?

A4: As the scale of a reaction increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[4] An exothermic reaction that is easily controlled in the lab can become a dangerous runaway reaction at a larger scale.[5] A thorough thermal hazard assessment will identify potential risks and allow for the design of adequate cooling and safety systems.

Q5: What is reaction calorimetry and why is it important?

A5: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction.[6] It provides critical data for safe scale-up, including:

  • Heat of reaction (enthalpy)

  • Heat flow rate

  • Adiabatic temperature rise

  • Maximum temperature of the synthesis reaction (MTSR)

Q6: What are some key considerations for managing exothermic reactions during scale-up?

A6: Key considerations include:

  • Heat Management: Ensuring the reactor's cooling system can handle the maximum heat output of the reaction.[7]

  • Controlled Addition: Adding reactive reagents at a rate that does not allow for the accumulation of unreacted material.[8]

  • Agitation: Maintaining good agitation to ensure uniform temperature and concentration throughout the reactor.[7]

  • Emergency Planning: Having a well-defined plan for addressing thermal deviations, including emergency cooling and reaction quenching.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number2700-30-3[9][10]
Molecular FormulaC₇H₁₅NO[11]
Molecular Weight129.20 g/mol [10]
Boiling Point196 °C[9][10]
Melting Point10-11 °C[9][10]
Density0.89 g/mL at 25 °C[9][10]
Flash Point75 °C (167 °F)
Solubility in WaterSlightly soluble[9][12]

Table 2: General Chemical Compatibility of Amide Solvents (Guidance Only)

Material ClassCompatibilityPotential Hazards
Strong Oxidizing Agents Not Recommended Vigorous, potentially explosive exothermic reactions.
Strong Acids Limited (Testing Required) Strong exothermic reactions, potential for hydrolysis and decomposition.
Strong Bases Limited (Testing Required) Exothermic reactions, potential for deprotonation and side reactions.
Reducing Agents Limited (Testing Required) Potential for exothermic reactions depending on the specific agent.
Halogenating Agents Limited (Testing Required) Potential for exothermic and hazardous reactions.

Note: This table provides general guidance based on the reactivity of amide functional groups. Specific compatibility of DIPF with these materials must be determined experimentally.[13][14][15][16]

Experimental Protocols

Protocol 1: General Procedure for Reaction Calorimetry of an Amidation Reaction

This protocol provides a general framework for conducting a reaction calorimetry study for an amidation reaction using DIPF as a solvent. It must be adapted to the specific reaction being studied.

Objective: To determine the heat of reaction, heat flow profile, and adiabatic temperature rise for an amidation reaction to ensure safe scale-up.

Equipment:

  • Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).[6]

  • Reactor vessel of appropriate size and material of construction.

  • Temperature and pressure sensors.

  • Dosing pump for controlled addition of reagents.

  • Stirrer with torque measurement capabilities.

Procedure:

  • System Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions to determine the overall heat transfer coefficient (UA).

  • Reactor Charging: Charge the reactor with this compound and the initial reactants (e.g., the carboxylic acid and any base).

  • Establish Initial Conditions: Bring the reactor contents to the desired starting temperature and begin agitation.

  • Reagent Addition: Begin the controlled addition of the second reactant (e.g., the amine or acyl chloride) at a pre-determined rate.[17]

  • Data Acquisition: Continuously record the reaction temperature, jacket temperature, pressure, and stirrer torque throughout the addition and for a period after the addition is complete to ensure the reaction has reached completion.

  • Data Analysis:

    • Calculate the heat flow from the reactor using the heat balance equation.

    • Integrate the heat flow over time to determine the total heat of reaction.

    • Calculate the adiabatic temperature rise (ΔT_ad) using the heat of reaction, the mass of the reactor contents, and the specific heat capacity of the mixture.

    • Determine the Maximum Temperature of the Synthesis Reaction (MTSR) by adding the ΔT_ad to the process temperature at the point of a cooling failure.

  • Safety Assessment: Use the collected data to assess the risks associated with a cooling failure at scale and to design appropriate safety measures.[5]

Mandatory Visualization

G Troubleshooting Logic for Temperature Excursion A Uncontrolled Temperature Rise Detected B Stop All Reactant Feeds A->B C Maximize Cooling B->C D Is Temperature Still Rising? C->D E Initiate Emergency Shutdown & Evacuation D->E Yes F Monitor and Stabilize Reactor D->F No G Post-Incident Investigation E->G F->G

Caption: Decision workflow for managing a temperature excursion.

G Experimental Workflow for Thermal Hazard Assessment A Define Reaction and Process Conditions B Literature Search for Known Hazards A->B C Differential Scanning Calorimetry (DSC) of Reactants and Products B->C D Reaction Calorimetry (RC) Study C->D E Determine Heat of Reaction and Adiabatic Temperature Rise D->E F Assess Thermal Stability of Reaction Mixture E->F G Define Safe Operating Limits for Scale-Up F->G H Design and Implement Safety Measures (e.g., Emergency Cooling, Venting) G->H

Caption: Workflow for a comprehensive thermal hazard assessment.

References

Technical Support Center: Managing N,N-Diisopropylformamide Viscosity at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of N,N-Diisopropylformamide (DIPF) at low temperatures. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant data to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound at reduced temperatures.

Q1: My DIPF solution has become too viscous to handle or stir effectively upon cooling. What can I do?

A1: Increased viscosity at low temperatures is expected. Here are several approaches to mitigate this issue:

  • Controlled Heating: Gently warm the solution to a temperature where the viscosity is manageable for your experimental needs. Use a controlled temperature bath to avoid overheating, which could affect temperature-sensitive components of your reaction.[1]

  • Addition of a Co-solvent: Introduce a low-viscosity co-solvent that is miscible with DIPF and compatible with your reaction chemistry. The addition of a co-solvent can disrupt the intermolecular interactions of DIPF, leading to a significant reduction in the overall viscosity of the mixture.

  • Mechanical Agitation: For moderately viscous solutions, switching to a more powerful mechanical stirrer can sometimes overcome the resistance to flow.

Q2: My DIPF solution solidified or started to crystallize when I cooled it. How can I prevent this?

A2: DIPF has a melting point of 10-11°C. If your experimental temperature is at or below this point, solidification is expected.

  • Operate Above the Melting Point: The simplest solution is to maintain your experimental temperature above 11°C.

  • Use a Co-solvent: Adding a suitable co-solvent will lower the freezing point of the mixture, allowing you to work at lower temperatures without solidification. The extent of freezing point depression will depend on the co-solvent and its concentration.

  • Slow Cooling: If you are attempting to work with a supersaturated solution, rapid cooling can induce premature crystallization. A slower, more controlled cooling rate may help maintain a liquid state.

Q3: I observed the formation of an oily or liquid phase instead of crystals when I tried to crystallize a compound from DIPF at low temperature. What is happening?

A3: This phenomenon is known as "oiling out." It occurs when a solute separates from a solution as a liquid rather than a solid. This often happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent.

  • Increase Solvent Volume: The solution may be too concentrated. Try adding a small amount of additional DIPF to dissolve the oil and then attempt recrystallization, possibly with a slower cooling rate.

  • Lower the Cooling Rate: Rapid cooling can favor oiling out. Allow the solution to cool more slowly to give molecules adequate time to orient into a crystal lattice.

  • Use a Mixed-Solvent System: Dissolve your compound in a minimal amount of DIPF (the "good" solvent) and then slowly add a "poor" solvent (one in which your compound is less soluble) until turbidity appears. This can often promote crystallization over oiling out.

  • Seeding: Introduce a small seed crystal of your pure compound to the solution to provide a template for crystal growth.

Logical Flow for Troubleshooting Viscosity Issues

TroubleshootingViscosity start High Viscosity Issue with DIPF at Low Temperature check_temp Is the temperature near or below the melting point of DIPF (10-11°C)? start->check_temp solidification Issue: Solidification/Crystallization check_temp->solidification Yes viscosity_increase Issue: Increased Viscosity without Solidification check_temp->viscosity_increase No solution_solid Solution: - Operate above 11°C - Add a co-solvent to depress freezing point - Employ slow cooling solidification->solution_solid solution_viscous Solution: - Controlled gentle heating - Add a low-viscosity co-solvent - Increase mechanical agitation viscosity_increase->solution_viscous

Caption: Troubleshooting workflow for high viscosity issues with DIPF at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of this compound at room temperature?

Q2: Why does the viscosity of DIPF increase at lower temperatures?

A2: The viscosity of liquids generally increases as the temperature decreases.[3] This is because lower temperatures reduce the kinetic energy of the molecules, leading to stronger intermolecular forces. These increased attractive forces make it more difficult for the molecules to move past one another, resulting in higher resistance to flow (viscosity).

Q3: What are some suitable co-solvents to reduce the viscosity of DIPF at low temperatures?

A3: While specific data for DIPF is limited, you can select potential co-solvents based on their miscibility with DIPF, low intrinsic viscosity, and compatibility with your chemical reaction. Good candidates would be low-molecular-weight organic solvents. See the table below for some suggestions based on these principles.

Q4: Will adding a co-solvent affect my reaction?

A4: Yes, the addition of a co-solvent can affect your reaction by changing the polarity of the solvent system, which can, in turn, influence reaction rates and equilibria. It is crucial to choose a co-solvent that is inert under your reaction conditions and to perform small-scale trials to assess its impact on the reaction outcome.

Q5: How can I measure the viscosity of my DIPF solution at my target low temperature?

A5: You can measure the viscosity using a viscometer. For low-temperature measurements, a temperature-controlled jacketed vessel is essential to maintain the desired temperature accurately. Various types of viscometers are available, such as rotational viscometers or capillary viscometers. A detailed protocol is provided in the "Experimental Protocols" section.[4]

Quantitative Data

Due to the limited availability of specific viscosity data for this compound at low temperatures, the following table provides data for the analogous compound, N,N-Dimethylformamide (DMF), to illustrate the expected trend of increasing viscosity with decreasing temperature.

Table 1: Viscosity of N,N-Dimethylformamide at Various Temperatures

Temperature (°C)Temperature (K)Viscosity (mPa·s or cP)
10283.15~1.2
20293.150.92
25298.150.808[5]
30303.15~0.75
40313.15~0.65

Note: Values at temperatures other than 25°C are interpolated from various sources and should be considered approximate.

Table 2: Potential Co-solvents for Viscosity Reduction

Co-solventBoiling Point (°C)Freezing Point (°C)Viscosity at 20°C (cP)Polarity (Dielectric Constant)Notes
Dichloromethane 39.6-96.70.449.1Volatile, good solvent for many organics.
Acetone 56-950.3221Miscible with a wide range of solvents.
Acetonitrile 82-450.3737.5Polar aprotic solvent.
Tetrahydrofuran (THF) 66-108.40.487.6Common aprotic solvent.
Toluene 111-950.592.4Non-polar aromatic solvent.

Experimental Protocols

Protocol 1: Low-Temperature Viscosity Measurement

Objective: To accurately measure the viscosity of a DIPF solution at a specific low temperature.

Apparatus:

  • Rotational viscometer with appropriate spindle

  • Jacketed reaction vessel

  • Recirculating chiller/heater bath

  • Calibrated temperature probe

Procedure:

  • Set up the jacketed vessel and connect it to the recirculating bath.

  • Set the desired low temperature on the chiller and allow the vessel to equilibrate.

  • Place the DIPF solution into the jacketed vessel.

  • Immerse the viscometer spindle into the solution to the correct depth as specified by the manufacturer.

  • Insert the temperature probe into the solution, ensuring it does not interfere with the spindle rotation.

  • Allow the solution to reach and stabilize at the target temperature.

  • Begin rotating the spindle at a known speed (RPM).

  • Record the viscosity reading once it has stabilized.

  • Repeat the measurement at different RPMs to check for shear-thinning behavior.

Protocol 2: Evaluating the Effect of a Co-solvent on Viscosity

Objective: To determine the effectiveness of a co-solvent in reducing the viscosity of DIPF at a specific low temperature.

Procedure:

  • Following Protocol 1, measure the viscosity of pure DIPF at the target low temperature.

  • Prepare a series of DIPF solutions with varying concentrations of the chosen co-solvent (e.g., 5%, 10%, 15%, 20% by volume).

  • For each concentration, repeat the viscosity measurement steps outlined in Protocol 1 at the same target temperature.

  • Record the viscosity for each co-solvent concentration.

  • Plot viscosity as a function of co-solvent concentration to determine the optimal concentration for your needs.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep_solution Prepare DIPF Solution (with or without co-solvent) setup Set up Jacketed Vessel and Viscometer prep_solution->setup equilibrate Equilibrate Solution to Target Low Temperature setup->equilibrate measure Measure Viscosity at Stable Temperature and RPM equilibrate->measure record Record Viscosity Data measure->record plot_data Plot Viscosity vs. Temperature or Co-solvent Concentration record->plot_data analyze Analyze Results to Optimize Experimental Conditions plot_data->analyze

Caption: Workflow for measuring and analyzing the viscosity of DIPF solutions.

References

Validation & Comparative

comparing N,N-Diisopropylformamide to DMF and DMAc as solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N,N-Diisopropylformamide (DiPF) versus N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) as Solvents

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and the impurity profile of the final product. While N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are widely used polar aprotic solvents, this compound (DiPF) presents an alternative with distinct properties. This guide provides an objective comparison of these three solvents, supported by their physical and chemical properties, and outlines a detailed experimental protocol for their comparative evaluation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of DiPF, DMF, and DMAc is presented in Table 1. These properties are fundamental to understanding their behavior as solvents.

PropertyThis compound (DiPF)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C₇H₁₅NOC₃H₇NOC₄H₉NO
Molecular Weight ( g/mol ) 129.2073.09[1]87.12[2]
Boiling Point (°C) 196[3][4][5][6][7]153[1][8]165[2]
Melting Point (°C) 10-11[3][4][5][6][7]-61[1][8]-20[9]
Density (g/mL) 0.890 at 25 °C[3][4][5][6][7]0.944 at 20 °C[1][2]0.937 at 20 °C[2][9]
Refractive Index (n20/D) 1.437[3][4][5][6][7]1.43051.438
Flash Point (°C) 75 (closed cup)[10]58 (closed cup)[11]63 (closed cup)
Water Solubility Slightly soluble[4][5][6][12]Miscible[8]Miscible[13][14]
Dipole Moment (D) ~3.83.823.79
Dielectric Constant Not readily available36.7 at 25 °C[11]37.8 at 20 °C[2]

Solvent Performance: A Comparative Overview

DMF and DMAc are known as "universal solvents" due to their high dielectric constants and ability to dissolve a wide range of organic and inorganic compounds.[13][15] They are particularly effective in facilitating polar reactions, such as SN2 and SNAr substitutions. DMF is a common solvent in solid-phase peptide synthesis (SPPS).[16][17] However, DMF can decompose to form dimethylamine, which can cause side reactions.[16] DMAc is often considered more stable, especially towards bases.[14][18]

DiPF, with its bulkier isopropyl groups, is expected to have different solvation properties compared to DMF and DMAc. The steric hindrance around the nitrogen atom may influence its coordinating ability and its effectiveness in stabilizing transition states. Its lower water solubility could be advantageous in certain work-up procedures.

The following diagram illustrates the logical relationship between key solvent properties and their impact on reaction outcomes.

SolventProperties Logical Relationship of Solvent Properties to Performance Polarity Polarity / Dielectric Constant Solubility Solubility of Reactants & Products Polarity->Solubility Like dissolves like ReactionRate Reaction Rate Polarity->ReactionRate Influences transition state stabilization BoilingPoint Boiling Point BoilingPoint->ReactionRate Determines reaction temperature range Workup Ease of Work-up BoilingPoint->Workup Affects ease of removal AproticNature Aprotic Nature AproticNature->ReactionRate Favors SN2/SNAr by not solvating nucleophiles strongly SideReactions Side Reactions AproticNature->SideReactions Absence of acidic protons prevents unwanted reactions StericHindrance Steric Hindrance StericHindrance->ReactionRate Can affect solvation of reactants and transition states Selectivity Selectivity StericHindrance->Selectivity Solubility->ReactionRate Ensures homogeneity Application Suitable Applications ReactionRate->Application Selectivity->Application Workup->Application SideReactions->Application

Caption: Logical relationship of solvent properties to performance.

Experimental Comparison: A Proposed Protocol

To provide a direct comparison of DiPF, DMF, and DMAc, a standardized experimental protocol is necessary. A nucleophilic aromatic substitution (SNAr) reaction is a suitable model system, as its rate is sensitive to the nature of the polar aprotic solvent.

Objective

To compare the performance of DiPF, DMF, and DMAc as solvents in the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and piperidine.

Materials
  • 1-fluoro-2,4-dinitrobenzene (DNFB)

  • Piperidine

  • This compound (DiPF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Internal standard (e.g., dodecane)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Experimental Procedure
  • Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 1-fluoro-2,4-dinitrobenzene (1.0 mmol) and the internal standard (0.5 mmol).

  • Solvent Addition: To each flask, add 10 mL of the respective solvent (DiPF, DMF, or DMAc).

  • Reactant Addition: While stirring at room temperature, add piperidine (1.2 mmol) to each flask.

  • Reaction Monitoring: Take aliquots (0.1 mL) from each reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Work-up of Aliquots: Quench each aliquot with 1 mL of saturated aqueous sodium bicarbonate solution. Extract with 1 mL of diethyl ether. Wash the organic layer with 1 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer of each aliquot by GC-FID to determine the conversion of 1-fluoro-2,4-dinitrobenzene and the yield of the product, N-(2,4-dinitrophenyl)piperidine.

  • Final Product Isolation: After 2 hours, pour each reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purity Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the purity and identify any byproducts.

The following diagram illustrates the experimental workflow for this comparative study.

ExperimentalWorkflow Experimental Workflow for Solvent Comparison Start Start Setup Prepare three identical reaction setups Start->Setup AddReactants Add DNFB and internal standard Setup->AddReactants AddSolvents Add DiPF, DMF, and DMAc respectively AddReactants->AddSolvents AddNucleophile Add piperidine to initiate reaction AddSolvents->AddNucleophile Monitor Monitor reaction by taking aliquots at timed intervals AddNucleophile->Monitor WorkupAliquots Quench and extract aliquots Monitor->WorkupAliquots FinalWorkup Final reaction work-up after 2 hours Monitor->FinalWorkup After 2 hours GC_Analysis Analyze aliquots by GC-FID WorkupAliquots->GC_Analysis GC_Analysis->Monitor Continue monitoring Compare Compare reaction rates, yields, and purity GC_Analysis->Compare IsolateProduct Isolate crude product FinalWorkup->IsolateProduct PurityAnalysis Analyze purity by NMR and GC-MS IsolateProduct->PurityAnalysis PurityAnalysis->Compare End End Compare->End

Caption: Experimental workflow for solvent comparison.

Expected and Comparative Data

ParameterThis compound (DiPF)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Reaction Rate Expected to be slower than DMF and DMAc due to higher steric hindrance, which may impede solvation of the transition state.High, as it effectively solvates the Meisenheimer complex intermediate.High, similar to DMF, with some reports suggesting slightly different kinetics depending on the specific reaction.
Product Yield To be determined experimentally. May be comparable to or lower than DMF and DMAc depending on the reaction time.Generally high for SNAr reactions.Generally high for SNAr reactions.
Impurity Profile Expected to be relatively clean, with a lower likelihood of amine-related byproducts compared to DMF.Potential for dimethylamine-related impurities due to solvent decomposition.Generally more stable than DMF, leading to a cleaner impurity profile.
Ease of Work-up The lower water solubility may simplify aqueous work-up procedures.High water miscibility can sometimes complicate extractions.High water miscibility can sometimes complicate extractions.

Conclusion

This compound presents a viable, albeit less common, alternative to the widely used solvents N,N-Dimethylformamide and N,N-Dimethylacetamide. Its higher boiling point, different steric profile, and lower water solubility are key differentiating factors. While DMF and DMAc are well-established as excellent solvents for a variety of polar reactions, the choice of DiPF may be advantageous in specific applications where its unique properties can be leveraged, such as in high-temperature reactions or where simplified aqueous work-up is desirable.

The provided experimental protocol offers a framework for a direct and objective comparison of these three solvents. The generation of such comparative data is crucial for making informed decisions in process development and optimization, ultimately leading to more robust and efficient chemical syntheses.

References

A Guide to Greener and More Efficient Alternatives to N,N-Diisopropylformamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylformamide (DIPF) has been utilized in organic synthesis as a formylating agent and a polar aprotic solvent. However, growing concerns regarding its potential toxicity and the broader push for greener chemistry have necessitated the exploration of safer and more sustainable alternatives. This guide provides an objective comparison of DIPF with viable alternatives, supported by experimental data, to assist researchers in making informed decisions for their synthetic needs.

Alternatives for N-Formylation Reactions

DIPF is a source for the formyl group in the synthesis of N-formamides. Several alternative reagents offer comparable or superior performance with improved safety and environmental profiles. Key alternatives include N-formylsaccharin and formic acid-based methods.

Performance Comparison of Formylating Agents

The following table summarizes the performance of various formylating agents in the N-formylation of representative amines. While direct side-by-side comparisons with DIPF under identical conditions are limited in the literature, the data provides a strong basis for evaluating these alternatives.

Amine SubstrateFormylating AgentReaction ConditionsYield (%)Reference
AnilineN-FormylsaccharinMechanochemical milling, 30 Hz, 30-180 min95-99[1]
BenzylamineN-FormylsaccharinMechanochemical milling, 30 Hz, 30-180 min98[1]
N-MethylanilineFormic Acid / CO2 / PhSiH325 °C92[2]
AnilineFormic Acid / Acetic Anhydride / Silica GelMicrowave, 300 W90[3]
BenzylamineFormic Acid (85% aq.) / TolueneReflux with Dean-Stark trap, 4-9 h98[4]
Various AminesFormic Acid / DCCNot specifiedHigh[5]
N-MethylanilineImidazole / Formic AcidMechanochemical milling39[6]
AnilineFormic Acid / PEG-400Room temperatureExcellent[7]

Logical Flow for Selecting a Formylating Agent

formylation_alternatives cluster_advantages Key Advantages start Need for N-Formylation dipf This compound (DIPF) start->dipf Traditional Reagent alternatives Consider Alternatives dipf->alternatives Toxicity/Green Chemistry Concerns n_formylsaccharin N-Formylsaccharin alternatives->n_formylsaccharin Solid, Stable, Green formic_acid Formic Acid-Based Methods alternatives->formic_acid Cost-Effective, Readily Available co2_source CO2 as C1 Source alternatives->co2_source Sustainable C1 Source a1 High yields, clean reaction n_formylsaccharin->a1 Mechanochemical (Solvent-Free) a2 High yields, versatile formic_acid->a2 With Activating Agents (DCC, Ac2O) a3 High atom economy co2_source->a3 With Reducing Agents (Hydrosilanes) solvent_replacement_workflow cluster_outcomes Suitable Applications start Reaction Requiring Aprotic Solvent traditional_solvent Traditional Solvent (e.g., DIPF, DMF, NMP) start->traditional_solvent consider_alternatives Evaluate Green Alternatives traditional_solvent->consider_alternatives Toxicity, Sustainability & Regulatory Concerns cyrene Cyrene consider_alternatives->cyrene Bio-derived, High Boiling Point me_thf 2-MeTHF consider_alternatives->me_thf Bio-derived, Good for Organometallics nbp NBP consider_alternatives->nbp Non-reprotoxic, Good for Peptide Synthesis optimization Reaction Optimization & Validation cyrene->optimization Check Solubility & Viscosity outcome1 outcome1 cyrene->outcome1 Amide Synthesis, Cross-Coupling me_thf->optimization Consider Water Miscibility outcome2 outcome2 me_thf->outcome2 Cross-Coupling, Grignard Reactions nbp->optimization Optimize for Specific Sequence outcome3 outcome3 nbp->outcome3 Solid-Phase Peptide Synthesis optimization->outcome1 optimization->outcome2 optimization->outcome3

References

A Comparative Guide to Analytical Methods for Quantifying N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the quantification of N,N-Diisopropylformamide (DIPF), a solvent often used in chemical synthesis and pharmaceutical processes. The selection of an appropriate analytical method is critical for ensuring product quality, process control, and regulatory compliance. This document outlines the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the two most prevalent methods for this type of analysis.

Methodology Comparison: GC vs. HPLC

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful separation techniques suitable for the analysis of organic compounds like DIPF. The choice between GC and HPLC depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity.

  • Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds like DIPF. In GC, the sample is vaporized and transported through a column by an inert gas (the mobile phase). Separation is achieved based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column. GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high sensitivity and resolution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. While DIPF is volatile, HPLC can be a viable alternative, especially when dealing with complex matrices or when GC instrumentation is unavailable. HPLC with an Ultraviolet (UV) detector is a common setup for the quantification of organic molecules with chromophores.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are based on methods validated for analogous compounds and should be considered as expected ranges for a validated DIPF method.

Performance CharacteristicGas Chromatography - Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV)Gas Chromatography - Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 1 - 10 ppm5 - 20 ppm< 1 ppm
Limit of Quantification (LOQ) 5 - 30 ppm15 - 60 ppm1 - 5 ppm
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%
Precision (%RSD) < 5%< 10%< 5%

Experimental Protocols

Below are detailed experimental protocols that can serve as a starting point for developing and validating a quantitative method for this compound.

Gas Chromatography - Flame Ionization Detector (GC-FID) Method

This method is suitable for the routine quantification of DIPF in process samples and as a residual solvent.

a. Sample Preparation:

  • Accurately weigh a sample containing the expected amount of DIPF.

  • Dissolve the sample in a suitable solvent (e.g., Methanol, Dichloromethane) to a final concentration within the linear range of the instrument.

  • If necessary, use an internal standard (e.g., n-Undecane) for improved accuracy and precision.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. GC-FID Conditions:

  • Instrument: Agilent 7890B GC with FID or equivalent.[1]

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 20:1)

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 300 °C[1]

  • Data Acquisition: Peak area integration for quantification.

High-Performance Liquid Chromatography - Ultraviolet (HPLC-UV) Method

This method can be adapted for the quantification of DIPF, particularly in non-volatile matrices or as an alternative to GC.

a. Sample Preparation:

  • Accurately weigh a sample containing DIPF.

  • Dissolve the sample in the mobile phase to a concentration within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. HPLC-UV Conditions:

  • Instrument: Agilent 1260 Infinity II LC System with DAD or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: UV detection at a low wavelength, typically around 200-210 nm, as formamides have a weak chromophore.

  • Data Acquisition: Peak area integration for quantification.

Gas Chromatography - Mass Spectrometry (GC-MS) Method

This method is highly specific and sensitive, making it ideal for impurity profiling and trace-level quantification of DIPF.

a. Sample Preparation:

Follow the same procedure as for the GC-FID method.

b. GC-MS Conditions:

  • Instrument: Agilent 7890B GC with 5977A MS or equivalent.[1]

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Inlet and Transfer Line Temperature: 280 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-300.

  • Data Acquisition: Can be operated in full scan mode for qualitative analysis and impurity identification, or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Method Validation

Any analytical method developed for the quantification of this compound must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the quantification of this compound by Gas Chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the quantification of this compound by High-Performance Liquid Chromatography.

References

Validating Reaction Mechanisms in N,N-Dialkylformamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The validation of reaction mechanisms is a critical aspect of chemical research and drug development, providing insights into reaction pathways, kinetics, and the formation of potential byproducts. For N,N-dialkylformamides, such as N,N-Diisopropylformamide, understanding these mechanisms is crucial for their application as solvents and reagents. Due to a lack of specific experimental data for this compound, this guide will utilize N,N-dimethylformamide (DMF) as a representative model to compare the validation of its primary reaction mechanisms: acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and thermal decomposition.

Comparison of Reaction Mechanisms

The reactivity of N,N-dialkylformamides is predominantly characterized by hydrolysis under acidic or basic conditions and decomposition at elevated temperatures. Each of these pathways proceeds through distinct mechanisms, yielding different products and exhibiting varying reaction rates.

Reaction MechanismTypical ConditionsMajor ProductsGeneral Reaction Rate
Acid-Catalyzed Hydrolysis Aqueous acid (e.g., HCl, H₂SO₄), elevated temperaturesFormic acid and a secondary amine (dialkylammonium salt)Generally slow, dependent on acid concentration and temperature
Base-Catalyzed Hydrolysis Aqueous base (e.g., NaOH, KOH), elevated temperaturesFormate salt and a secondary amine (dialkylamine)Typically slower than acid-catalyzed hydrolysis under comparable conditions
Thermal Decomposition High temperatures (approaching boiling point)Secondary amine (dialkylamine) and carbon monoxideDependent on temperature; can be significant at elevated temperatures
CompoundReaction ConditionActivation Energy (Ea) in kcal/mol
N-methylformamideAcid Hydrolysis13 ± 3[1]
N-methylacetamideAcid Hydrolysis15 ± 3[1]

Experimental Protocols

To validate the proposed reaction mechanisms and to quantify their kinetics, specific experimental protocols are employed. Below are representative methodologies for studying amide hydrolysis and thermal decomposition.

Protocol for Kinetic Analysis of Amide Hydrolysis

This protocol describes a general method for determining the rate of acid- or base-catalyzed hydrolysis of an N,N-dialkylformamide.

1. Materials and Apparatus:

  • N,N-dialkylformamide (e.g., N,N-dimethylformamide)

  • Standardized acidic or basic solution (e.g., 1 M HCl or 1 M NaOH)

  • Constant temperature bath or reaction block

  • Reaction vessels (e.g., sealed glass vials)

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectrometer)

  • Quenching solution (to stop the reaction at specific time points)

  • Internal standard for quantitative analysis

2. Procedure:

  • Prepare a stock solution of the N,N-dialkylformamide in a suitable solvent.

  • Equilibrate the reaction vessels containing the acidic or basic solution to the desired temperature in the constant temperature bath.

  • Initiate the reaction by adding a known amount of the amide stock solution to the pre-heated acidic or basic solution.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a strong base for an acid-catalyzed reaction or a strong acid for a base-catalyzed one).

  • Prepare the quenched samples for analysis, including the addition of an internal standard.

  • Analyze the samples using a calibrated analytical instrument to determine the concentration of the reactant remaining or the product formed over time.

3. Data Analysis:

  • Plot the concentration of the N,N-dialkylformamide versus time.

  • Determine the order of the reaction by fitting the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).

  • Calculate the observed rate constant (k_obs) from the slope of the linearized plot.

  • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Protocol for Analysis of Thermal Decomposition Products

This protocol outlines a general approach to identify the products of thermal decomposition of an N,N-dialkylformamide.

1. Materials and Apparatus:

  • N,N-dialkylformamide

  • Pyrolysis apparatus or a sealed, high-temperature reaction vessel

  • Inert gas supply (e.g., nitrogen or argon)

  • Gas collection system (e.g., gas-tight syringe or cold trap)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for product identification

2. Procedure:

  • Place a known amount of the N,N-dialkylformamide into the pyrolysis reactor.

  • Purge the system with an inert gas to remove air.

  • Heat the reactor to the desired decomposition temperature.

  • Collect the gaseous products using the gas collection system.

  • Analyze the collected gas sample by injecting it into a GC-MS to separate and identify the components based on their mass spectra.

  • Analyze the remaining liquid or solid residue in the reactor using appropriate analytical techniques (e.g., NMR, IR spectroscopy) to identify non-volatile decomposition products.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways for the discussed reaction mechanisms and a typical experimental workflow.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination Amide R-CO-NR'₂ ProtonatedAmide R-C(OH⁺)-NR'₂ Amide->ProtonatedAmide H3O H₃O⁺ H2O_1 H₂O H2O_2 H₂O Tetrahedral_Intermediate R-C(OH)(OH₂⁺)-NR'₂ H2O_2->Tetrahedral_Intermediate Protonated_Amine_Intermediate R-C(OH)₂(NR'₂H⁺) Carboxylic_Acid R-COOH Tetrahedral_Intermediate_ref->Protonated_Amine_Intermediate Amine R'₂NH Protonated_Amine_Intermediate_ref->Carboxylic_Acid Protonated_Amine_Intermediate_ref->Amine

Caption: Acid-catalyzed hydrolysis of an N,N-dialkylformamide.

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Amide R-CO-NR'₂ Tetrahedral_Intermediate R-C(O⁻)(OH)-NR'₂ Amide->Tetrahedral_Intermediate OH_neg OH⁻ Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Amine_Anion ⁻NR'₂ Tetrahedral_Intermediate_ref->Carboxylic_Acid Tetrahedral_Intermediate_ref->Amine_Anion Amine R'₂NH Carboxylic_Acid_ref->Carboxylate Amine_Anion_ref->Amine

Caption: Base-catalyzed hydrolysis of an N,N-dialkylformamide.

Thermal_Decomposition DMF HCON(CH₃)₂ Products Dimethylamine (CH₃)₂NH Carbon Monoxide CO DMF->Products Heat Δ (Heat)

Caption: Thermal decomposition of N,N-dimethylformamide.

Experimental_Workflow Start Reaction Setup Sampling Time-course Sampling & Quenching Start->Sampling Analysis Instrumental Analysis (GC/HPLC/NMR) Sampling->Analysis Data_Processing Data Processing & Concentration Calculation Analysis->Data_Processing Kinetics Kinetic Analysis (Rate Law & Rate Constant) Data_Processing->Kinetics End Mechanism Validation Kinetics->End

Caption: Experimental workflow for kinetic analysis.

References

A Comparative Guide to Formylating Agents: N,N-Diisopropylformamide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a formyl group (-CHO) is a pivotal transformation in organic synthesis. This guide provides a comprehensive comparative analysis of various formylating agents, with a special emphasis on N,N-Diisopropylformamide, to facilitate the selection of the most appropriate reagent for specific synthetic challenges.

The strategic installation of a formyl group opens a gateway to a plethora of further chemical modifications, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of formylating agent is critical, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide presents a detailed comparison of this compound with other commonly employed formylating agents, supported by experimental data and detailed protocols.

Performance Comparison of Formylating Agents

The selection of an optimal formylating agent is highly dependent on the nature of the substrate, including its electronic properties and steric hindrance. Below is a comparative overview of the performance of this compound and other agents in the formylation of various substrates.

C-Formylation of Aromatic Compounds

The direct introduction of a formyl group onto an aromatic ring is a fundamental reaction for the synthesis of aromatic aldehydes. The Vilsmeier-Haack reaction is a prominent method for this transformation, typically employing an N,N-disubstituted formamide and an activating agent like phosphorus oxychloride (POCl₃).[1][2] The choice of formamide can significantly impact the reaction's outcome.

Formylating AgentActivating AgentSubstrateReaction ConditionsYield (%)Reference
This compound POCl₃Electron-rich arenesVaries, often elevated temperaturesModerate to Good(Comparative data not readily available in single source)
N,N-Dimethylformamide (DMF)POCl₃N,N-Dimethylaniline0 °C to steam bath, 2 h80-84Organic Syntheses, Coll. Vol. 4, p.331 (1963)
N,N-Dimethylformamide (DMF)POCl₃Indole0 °C to RT, 6.5 h77[1]
Dichloromethyl methyl etherTiCl₄Phenols, Anisoles0 °C, 45 min40-90Molecules 2015, 20(4), 5409-5422

Note: While specific comparative studies directly contrasting this compound with DMF for a range of aromatic substrates are limited, the bulkier isopropyl groups on this compound are expected to influence reactivity and regioselectivity due to steric hindrance. The Vilsmeier reagent formed from this compound is sterically more demanding, which can lead to different selectivity patterns compared to the less hindered DMF-derived reagent.

N-Formylation of Amines

The formylation of amines to produce formamides is a crucial reaction in peptide synthesis and as a means of introducing a protecting group. A wide array of reagents and conditions have been developed for this transformation.

Formylating AgentSubstrateReaction ConditionsTimeYield (%)Reference
This compound Secondary Amines(Requires activation, e.g., Bouveault reaction conditions)VariesVaries[3][4]
Formic AcidBenzylamineToluene, reflux (Dean-Stark)4-9 h98[5]
Formic AcidAnilineNeat, 80 °CVariesGood to Excellent[6]
Acetic Formic AnhydridePrimary Amines-20 °C< 15 min97-100[6]
N,N-Dimethylformamide (DMF)Primary/Secondary AminesMethyl benzoate (cat.), 150 °C1-3 hHigh[7]

Note: this compound is less commonly used for direct N-formylation of amines compared to reagents like formic acid or DMF, which are highly effective and often require milder conditions. However, in the context of the Bouveault aldehyde synthesis, N,N-disubstituted formamides like this compound are key reagents for the formylation of organometallic species.[8]

Key Formylation Reactions: Mechanisms and Workflows

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is an electrophilic iminium species generated in situ from an N,N-disubstituted formamide and an activating agent like POCl₃.[2]

Vilsmeier_Haack Formamide N,N-Disubstituted Formamide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Arene Electron-Rich Arene Arene->Iminium_Salt Electrophilic Attack Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Bouveault Aldehyde Synthesis

The Bouveault aldehyde synthesis is a one-pot reaction that converts an alkyl or aryl halide into an aldehyde with one additional carbon atom. It involves the formation of a Grignard or organolithium reagent, which then reacts with an N,N-disubstituted formamide.[8]

Bouveault_Synthesis Halide Alkyl/Aryl Halide Organometallic Grignard/Organolithium Reagent Halide->Organometallic Mg_Li Mg or Li Mg_Li->Organometallic Hemiaminal Hemiaminal Intermediate Organometallic->Hemiaminal Formamide N,N-Disubstituted Formamide Formamide->Hemiaminal Aldehyde Aldehyde Hemiaminal->Aldehyde Hydrolysis

Caption: Workflow of the Bouveault Aldehyde Synthesis.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis.

Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene using N,N-Dimethylformamide[1]
  • Reagent Preparation: To a solution of the substrate (e.g., indole, 1.0 equiv.) in N,N-dimethylformamide (DMF, ~10 volumes) at 0 °C, add the Vilsmeier reagent (e.g., (Chloromethylene)dimethyliminium chloride, 1.5 equiv.) portion-wise while maintaining the temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6.5 hours.

  • Work-up: Cool the reaction mixture to 0 °C and add a solution of sodium acetate (5.6 equiv.) in water. Stir for 10 minutes.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired aldehyde.

Protocol 2: N-Formylation of an Amine using Formic Acid[5]
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the amine (1.0 equiv.), formic acid (1.0-1.2 equiv.), and toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-9 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Evaporate the solvent under reduced pressure. The crude N-formyl compound is often obtained in high purity and may not require further purification. If necessary, the residue can be purified by column chromatography.

Conclusion

The choice of a formylating agent is a critical parameter in the design of a synthetic route. While N,N-Dimethylformamide (DMF) is a widely used and versatile reagent for both C- and N-formylation, the sterically more demanding This compound offers a potentially valuable alternative where different reactivity or selectivity is desired. However, a clear gap in the literature exists for direct, quantitative comparisons of its performance against other agents across a broad range of substrates.

For the formylation of electron-rich aromatics, the Vilsmeier-Haack reaction remains a powerful tool. For N-formylation of amines, milder and more direct methods using reagents like formic acid or acetic formic anhydride often provide excellent results. This guide serves as a starting point for researchers to navigate the diverse landscape of formylating agents and select the most promising candidate for their specific synthetic goals. Further investigation of the literature for specific substrate classes is always recommended.

References

Spectroscopic Analysis for the Confirmation of N,N-Diisopropylformamide Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of product formation is a critical step in chemical synthesis. This guide provides a detailed comparison of spectroscopic methods for the analysis of N,N-Diisopropylformamide, a common amide. The guide outlines the expected quantitative data from various techniques, offers detailed experimental protocols, and compares these methods with alternative analytical approaches.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the characterization of this compound.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Formyl (CHO)~8.20Singlet1H
Methine (CH)~4.17 and ~3.63Septet2H
Methyl (CH₃)~1.30 and ~1.27Doublet12H

Note: The presence of two distinct signals for the methine and methyl groups is due to restricted rotation around the C-N amide bond, leading to magnetic inequivalence of the isopropyl groups.[1]

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)~160-180
Methine (CH)(Specific data not readily available in searched results)
Methyl (CH₃)(Specific data not readily available in searched results)

Note: The carbonyl carbon of amides typically appears in the 160-180 ppm range.

Table 3: FT-IR Spectral Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch~1660

Note: The C=O stretching frequency is a strong and characteristic absorption for amides.

Table 4: Mass Spectrometry Data for this compound

Ion m/z Relative Intensity
Molecular Ion [M]⁺129Visible
Key Fragments(Specific fragmentation data not readily available in searched results)

Note: The molecular ion peak is often observable for amides. Primary amides can show a base peak due to McLafferty rearrangement.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum to confirm the presence of characteristic proton signals of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipettes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the crude or purified reaction product in about 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the characteristic carbonyl (C=O) stretching vibration of the amide functional group.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands, paying close attention to the carbonyl stretching region (~1660 cm⁻¹).

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound to support its structural identification.

Materials:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

  • Volatile solvent (e.g., dichloromethane or methanol) if using GC-MS

Procedure:

  • Sample Introduction (via GC):

    • Prepare a dilute solution of the sample in a volatile solvent.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

  • Ionization:

    • In the ion source, the sample molecules will be bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection:

    • The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis:

    • Examine the resulting mass spectrum.

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (129 g/mol for this compound).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Comparison with Alternative Analytical Methods

While spectroscopic methods provide detailed structural information, other analytical techniques can also be employed to monitor the formation of this compound.

Table 5: Comparison of Analytical Techniques

Technique Principle Speed Cost Data Output Key Advantages Key Disadvantages
¹H NMR Nuclear spin transitions in a magnetic fieldModerateHighQuantitative/StructuralProvides detailed structural information and allows for quantification of product and starting materials.Requires expensive equipment and deuterated solvents.
FT-IR Vibrational transitions of molecular bondsFastModerateQualitative/Semi-quantitativeRapid identification of the key carbonyl functional group. Can be used for in-situ reaction monitoring.[3]Provides limited structural information beyond functional groups.
Mass Spec Mass-to-charge ratio of ionized moleculesFastHighQuantitative/StructuralConfirms molecular weight and provides structural information through fragmentation patterns.Destructive technique; fragmentation can sometimes be complex to interpret.
TLC Differential partitioning on a stationary phaseVery FastLowQualitative/Semi-quantitativeSimple, rapid, and cost-effective for quick checks of reaction completion by observing the disappearance of starting materials and the appearance of the product spot.[3]Limited quantitative accuracy; relies on visual spot intensity.[3]
HPLC High-pressure separation on a stationary phaseModerateHighQuantitativeHighly accurate and precise for quantifying product yield and purity. Can be automated for high-throughput analysis.[4]Requires method development and more complex instrumentation than TLC.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a general experimental workflow for product confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Reaction Amide Synthesis Reaction Workup Reaction Work-up Reaction->Workup NMR ¹H & ¹³C NMR Workup->NMR Detailed Structure IR FT-IR Workup->IR Functional Group ID MS Mass Spectrometry Workup->MS Molecular Weight Confirmation Product Formation Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logical workflow for spectroscopic analysis.

Experimental_Workflow start Start: Crude Reaction Mixture sample_prep Sample Preparation (Dissolve/Dilute) start->sample_prep nmr_acq ¹H NMR Acquisition sample_prep->nmr_acq ir_acq FT-IR Acquisition sample_prep->ir_acq ms_acq GC-MS Acquisition sample_prep->ms_acq data_analysis Data Analysis & Comparison to Expected Values nmr_acq->data_analysis ir_acq->data_analysis ms_acq->data_analysis conclusion Conclusion: Product Formed/Not Formed data_analysis->conclusion

Caption: General experimental workflow for product confirmation.

References

A Researcher's Guide to Assessing the Purity of Commercial N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylformamide (DIPF) is a polar aprotic solvent utilized in various chemical reactions, including organic synthesis and peptide coupling. The purity of DIPF is critical, as impurities can lead to side reactions, reduced yields, and compromised product quality, particularly in the stringent context of drug development. This guide provides a comparative overview of analytical methods to assess the purity of commercial DIPF, complete with detailed experimental protocols and data interpretation.

Key Analytical Techniques for Purity Assessment

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques, along with a specific method for water content. The most common and reliable methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Karl Fischer titration.

Workflow for Comprehensive Purity Analysis

A systematic approach is essential for the thorough evaluation of a DIPF sample. The following workflow outlines the key steps from sample reception to final purity determination.

DIPF Purity Assessment Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Structural Confirmation & Quantification cluster_3 Final Reporting Sample Receive Commercial DIPF Sample Visual Visual Inspection (Color, Particulates) Sample->Visual KF Karl Fischer Titration for Water Content Visual->KF GC GC-FID for Volatile Impurities KF->GC HPLC HPLC-UV for Non-Volatile Impurities KF->HPLC NMR ¹H NMR for Structural Integrity & Impurity ID GC->NMR HPLC->NMR Report Compile Purity Report NMR->Report

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

Comparative Purity Data of Commercial DIPF

To illustrate the application of these analytical methods, the following table summarizes hypothetical purity data for this compound from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C Method
Purity (Area %) 99.85%99.52%99.91%GC-FID
Water Content 0.05% (500 ppm)0.12% (1200 ppm)0.02% (200 ppm)Karl Fischer Titration
Diisopropylamine 0.08%0.25%< 0.01% (Not Detected)GC-FID
Formic Acid Not Detected0.05%Not DetectedHPLC-UV
Unknown Impurity 1 0.02% (RT 4.5 min)0.06% (RT 4.5 min)0.03% (RT 4.5 min)GC-FID
Appearance Clear, ColorlessClear, ColorlessClear, ColorlessVisual Inspection
¹H NMR Conforms to StructureConforms to StructureConforms to Structure400 MHz

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the available instrumentation and specific requirements of the analysis.

Gas Chromatography (GC-FID) for Volatile Impurities

This method is suitable for quantifying volatile organic impurities, such as residual starting materials like diisopropylamine.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.[1]

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/minute.[2]

    • Final Hold: Hold at 200°C for 5 minutes.

  • Detector:

    • Detector Temperature: 280°C

  • Sample Preparation: Dilute the DIPF sample 1:100 in a suitable solvent like methanol or acetone.

  • Quantification: Purity is determined by area percent. Impurities can be quantified against a known standard.

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

HPLC is effective for detecting less volatile impurities, such as formic acid.[3]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v) with 0.1% phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: Dissolve a known amount of the DIPF sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Peaks are identified by retention time compared to standards. Quantification is performed using a calibration curve of the respective impurity standards.

Karl Fischer Titration for Water Content

This is the standard method for accurately determining the water content in organic solvents.[6]

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent like methanol).[7]

  • Procedure (Volumetric):

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to remove residual water.

    • Inject a precisely weighed amount of the DIPF sample into the vessel.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the volume of titrant consumed.

  • Note: For very low water content (<0.01%), coulometric Karl Fischer titration is more suitable.

¹H NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of DIPF and identifying impurities with distinct proton signals.[8][9]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Procedure:

    • Dissolve a small amount of the DIPF sample in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Analyze the chemical shifts, integration values, and coupling patterns.

  • Data Interpretation: The obtained spectrum should be compared to a reference spectrum of pure this compound.[8] The presence of unexpected peaks may indicate impurities, which can sometimes be identified and quantified by their integration values relative to the main compound signals.

Selecting the Right Analytical Method

The choice of analytical method often depends on the suspected impurities and the required level of sensitivity. The following decision tree can guide the selection process.

Analytical Method Selection Start Assess DIPF Purity Water Is water content a critical parameter? Start->Water Volatile Are volatile impurities suspected (e.g., diisopropylamine)? Water->Volatile Yes Water->Volatile No KF Use Karl Fischer Titration Water->KF Yes NonVolatile Are non-volatile or acidic/basic impurities suspected (e.g., formic acid)? Volatile->NonVolatile Yes Volatile->NonVolatile No GC Use GC-FID Volatile->GC Yes Structure Is structural confirmation needed? NonVolatile->Structure Yes NonVolatile->Structure No HPLC Use HPLC-UV NonVolatile->HPLC Yes NMR Use ¹H NMR Structure->NMR Yes KF->Volatile GC->NonVolatile HPLC->Structure

Caption: Decision tree for selecting the appropriate analytical method for DIPF purity assessment.

By employing these analytical techniques and following a structured workflow, researchers can confidently assess the purity of commercial this compound, ensuring the reliability and reproducibility of their scientific work.

References

N,N-Diisopropylformamide: A Comparative Review of its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes. N,N-Diisopropylformamide (DiPF), a polar aprotic solvent, presents a unique set of properties. This guide provides a comparative analysis of DiPF against other commonly used solvents in key organic reactions, supported by available experimental data and detailed protocols.

This compound (Chemical Formula: C₇H₁₅NO, CAS No: 2700-30-3) is a colorless to light brown liquid with a high boiling point of 196 °C.[1] Its molecular structure, featuring bulky isopropyl groups on the nitrogen atom, influences its physical and chemical properties, distinguishing it from other N,N-dialkylformamides like N,N-Dimethylformamide (DMF).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in determining its suitability as a solvent for various reaction types.

PropertyValue
Molecular Weight129.20 g/mol
Boiling Point196 °C[1]
Melting Point10-11 °C[1]
Density0.89 g/mL at 25 °C[1]
Refractive Index1.437 (at 20 °C)[1]
SolubilitySlightly soluble in water[1]

Performance in Key Organic Reactions

The utility of a solvent is best assessed by its performance in chemical transformations. This section compares the application of this compound with other solvents in several important classes of organic reactions. Due to a scarcity of direct comparative studies involving DiPF, this analysis draws upon data from various sources to provide a coherent overview.

Vilsmeier-Haack Reaction for the Synthesis of Substituted Quinolines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. A key application of this reaction is the synthesis of substituted quinolines, an important structural motif in medicinal chemistry.

A study on the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via a Vilsmeier-Haack cyclization provides a basis for comparison. While this specific study does not use DiPF, the general mechanism allows for a comparative discussion. The Vilsmeier reagent is typically formed from a substituted formamide and phosphorus oxychloride (POCl₃).[2][3][4]

Comparative Data:

Solvent/ReagentTypical YieldReaction ConditionsReference
DMF/POCl₃GoodN-arylacetamides, POCl₃[5]
DiPF/POCl₃Data not available--

Experimental Protocol: General Vilsmeier-Haack Reaction for Quinoline Synthesis

  • To a cooled (0 °C) solution of the respective N-arylacetamide in an appropriate solvent (e.g., Dichloromethane or the formamide itself), slowly add phosphorus oxychloride (POCl₃) with stirring under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for the required time (monitoring by TLC).

  • After completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The mixture is then neutralized with a suitable base (e.g., sodium bicarbonate solution) until the pH is alkaline.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[5]

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Cyclization cluster_2 Hydrolysis & Product Formation DMF N,N-Disubstituted Formamide Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene N-Arylacetamide Intermediate1 Iminium Intermediate Arene->Intermediate1 + Vilsmeier Reagent Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized->Quinoline + H₂O (Workup)

Caption: General mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), polar aprotic solvents are crucial for swelling the resin and dissolving the reagents. DMF is the most commonly used solvent in this application.[6][7][8] While specific data on DiPF in SPPS is limited, its properties suggest it could be a viable, albeit potentially more sterically hindered, alternative.

Comparative Data:

SolventKey Considerations
DMF Excellent resin swelling and reagent solubility.[6][7][8]
NMP Often used as a less toxic alternative to DMF.[6]
DiPF Potential for altered reaction kinetics due to steric bulk.

Experimental Protocol: Standard Peptide Coupling (DIC/HOBt)

  • Swell the resin in the chosen solvent (e.g., DMF).

  • Remove the N-terminal protecting group (e.g., Fmoc) using a suitable deprotection solution (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with the solvent.

  • Dissolve the protected amino acid and an activating agent (e.g., HOBt) in the solvent.

  • Add the coupling agent (e.g., DIC) to the amino acid solution.

  • Add the activated amino acid solution to the resin and agitate until the coupling is complete (monitored by a colorimetric test like the ninhydrin test).

  • Wash the resin to remove excess reagents.[6]

Peptide Coupling Workflow

Peptide_Coupling Resin Resin Swelling Deprotection N-terminal Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Activation Amino Acid Activation (e.g., with HOBt/DIC) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Wash2 Final Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid

Caption: A simplified workflow for a single amino acid coupling cycle in SPPS.

Heck Coupling Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Polar aprotic solvents like DMF and N,N-Dimethylacetamide (DMAc) are commonly employed.[9][10] The use of DiPF in Heck reactions is not widely reported, but its high boiling point could be advantageous for reactions requiring elevated temperatures.

Comparative Data:

SolventTypical Conditions
DMF Pd catalyst, base, elevated temperature.[9][10]
DMAc Similar conditions to DMF.[9]
DiPF Potentially suitable for high-temperature reactions.

Experimental Protocol: General Heck Coupling Reaction

  • To a reaction vessel, add the aryl or vinyl halide, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if required), and a base (e.g., triethylamine).

  • Add the solvent (e.g., DMF or DiPF) and degas the mixture.

  • Heat the reaction mixture to the desired temperature under an inert atmosphere until the reaction is complete (monitored by GC or TLC).

  • Cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by chromatography.[9][10][11]

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X      L₂ Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkene [R-Pd(II)(Alkene)]⁺         L₂ PdII_RX->PdII_Alkene + Alkene PdII_Insert R-C-C-Pd(II)-H          L₂ PdII_Alkene->PdII_Insert Migratory Insertion PdII_Insert->Pd0 Reductive Elimination Product Alkene Product PdII_Insert->Product β-Hydride Elimination HX HX Base Base BaseH [Base-H]⁺

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

This compound is a high-boiling, polar aprotic solvent with potential applications in a variety of organic reactions. While direct, quantitative comparisons with more common solvents like DMF and NMP are limited in the scientific literature, its physicochemical properties suggest it can be a viable alternative, particularly in high-temperature applications. The steric hindrance provided by the isopropyl groups may influence reaction kinetics and selectivity, a factor that warrants further investigation for specific synthetic targets. The experimental protocols provided here for key reactions serve as a baseline for the development and optimization of synthetic methodologies utilizing this compound. Further research is needed to fully elucidate the comparative advantages and disadvantages of DiPF in a broader range of chemical transformations.

References

A Comparative Performance Analysis of N,N-Diisopropylformamide in Key Reaction Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to N,N-Diisopropylformamide's Performance Against Common Alternatives, Supported by Experimental Data.

This compound (DiPFA) presents a unique profile as a sterically hindered polar aprotic solvent and formylating agent. Its bulky isopropyl groups offer distinct reactivity and selectivity compared to less hindered analogues like N,N-Dimethylformamide (DMF). This guide provides a comprehensive comparison of DiPFA's performance in various reaction types, supported by available experimental data and detailed protocols to aid in methodological decisions.

Physical and Chemical Properties: A Side-by-Side Look

A fundamental understanding of the physicochemical properties of DiPFA and its common alternatives is crucial for predicting their behavior in different reaction environments.

PropertyThis compound (DiPFA)N,N-Dimethylformamide (DMF)N,N-Diethylformamide (DEF)
CAS Number 2700-30-3[1]68-12-2617-84-5
Molecular Formula C₇H₁₅NO[1]C₃H₇NOC₅H₁₁NO
Molecular Weight 129.20 g/mol [1]73.09 g/mol 101.15 g/mol
Boiling Point 196 °C[1]153 °C176-178 °C
Melting Point 10-11 °C[1]-61 °C-
Density 0.89 g/mL at 25 °C[1]0.944 g/mL at 25 °C0.896 g/mL at 25 °C
Flash Point 75 °C (closed cup)[2]58 °C (closed cup)63 °C (closed cup)
Solubility in Water Slightly soluble[1][3]MiscibleSoluble

Performance in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. The choice of the N,N-disubstituted formamide can significantly influence the reactivity and regioselectivity of this transformation.

The Vilsmeier reagent is generated in situ from a substituted amide and a halogenating agent, typically phosphorus oxychloride (POCl₃).[4][5] The electrophilicity of the resulting chloroiminium ion is a key determinant of the reaction's success.

Vilsmeier_Reagent_Formation Formamide N,N-Disubstituted Formamide Intermediate Intermediate Adduct Formamide->Intermediate + POCl3 POCl₃ POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - O=P(Cl)₂O⁻

Caption: Formation of the Vilsmeier reagent from a N,N-disubstituted formamide and POCl₃.

While extensive quantitative data directly comparing DiPFA and DMF in the Vilsmeier-Haack reaction is limited in readily available literature, the steric bulk of DiPFA's isopropyl groups is expected to influence its reactivity. This steric hindrance can lead to:

  • Slower reaction rates: The bulkier isopropyl groups may hinder the initial formation of the Vilsmeier reagent and its subsequent attack on the aromatic substrate.

  • Increased regioselectivity: In substrates with multiple potential formylation sites, the steric demands of the DiPFA-derived Vilsmeier reagent could favor attack at the less hindered position.

For the formylation of highly reactive substrates, such as indoles, the classic Vilsmeier-Haack conditions using DMF and POCl₃ are well-established and generally provide high yields of the 3-formylindole derivative.[6]

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene using DMF

The following is a general procedure for the Vilsmeier-Haack formylation, which can be adapted for different substrates.

Materials:

  • Electron-rich aromatic substrate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (or other suitable solvent)

  • Sodium acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of DMF (1.1 equivalents) in the chosen solvent, slowly add POCl₃ (1.1 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture to 0 °C and add a solution of the electron-rich aromatic substrate (1.0 equivalent) in the solvent.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a stirred mixture of ice and water.

  • Add a solution of sodium acetate to hydrolyze the intermediate iminium salt.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4][7]

Performance as a Solvent in Nucleophilic Substitution Reactions

Polar aprotic solvents play a crucial role in facilitating nucleophilic substitution reactions, particularly Sₙ2 reactions, by solvating the cation and leaving the nucleophile relatively "naked" and more reactive.[8][9]

SN2_Solvent_Effect cluster_Protic Protic Solvent cluster_Aprotic Aprotic Solvent Protic_Solvent R-OH Nucleophile_solvated Nu⁻ (solvated) Protic_Solvent->Nucleophile_solvated H-bonding Slower Sₙ2 Rate Slower Sₙ2 Rate Nucleophile_solvated->Slower Sₙ2 Rate Aprotic_Solvent DMF, DiPFA Cation_solvated M⁺ (solvated) Aprotic_Solvent->Cation_solvated Solvates cation Nucleophile_free Nu⁻ (free) Faster Sₙ2 Rate Faster Sₙ2 Rate Nucleophile_free->Faster Sₙ2 Rate

Caption: Effect of protic vs. aprotic solvents on nucleophile reactivity in Sₙ2 reactions.

Performance in Peptide Synthesis

DMF has traditionally been the solvent of choice for solid-phase peptide synthesis (SPPS). However, due to safety concerns, there is a growing interest in finding suitable alternatives. While DiPFA is not a commonly cited alternative, understanding the properties of solvents used in SPPS provides context for its potential applicability. Key considerations for a good SPPS solvent include:

  • Resin Swelling: The solvent must effectively swell the solid support to allow for efficient diffusion of reagents.

  • Solubility: It must dissolve the protected amino acids and coupling reagents.

  • Reactivity: The solvent should be inert to the reaction conditions and not cause side reactions.

Recent studies have explored various "greener" alternatives to DMF, including N-butylpyrrolidinone (NBP), dimethyl sulfoxide (DMSO), and mixtures of solvents.[10] The performance of these alternatives is highly sequence-dependent, and no single solvent has emerged as a universal replacement for DMF.

Safety and Handling

Both DiPFA and DMF have associated health and safety considerations that must be carefully managed in a laboratory setting.

CompoundKey HazardsRecommended Precautions
This compound (DiPFA) Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[2]Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[11]
N,N-Dimethylformamide (DMF) Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. Obtain special instructions before use. Keep away from heat and sources of ignition.

Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling any chemical. [12]

Conclusion

This compound offers a unique set of properties, primarily distinguished by its steric bulk and high boiling point. While it is a recognized formylating agent in the Vilsmeier-Haack reaction, a lack of direct comparative quantitative data with more common reagents like DMF makes a definitive performance assessment challenging. Its steric hindrance suggests potential for enhanced regioselectivity in certain applications, albeit potentially at the cost of reaction rate. As a solvent, its high boiling point is an advantage for high-temperature reactions, but its performance relative to standard polar aprotic solvents in common transformations like nucleophilic substitutions requires further investigation. For researchers seeking alternatives to DMF, particularly in applications where steric effects can be leveraged to control selectivity, DiPFA warrants consideration. However, for general-purpose formylations and as a standard polar aprotic solvent, DMF remains the more extensively documented and characterized option. The development and publication of direct comparative studies are needed to fully elucidate the practical advantages and limitations of DiPFA in a broader range of chemical transformations.

References

A Researcher's Guide to the Cost-Benefit Analysis of N,N-Diisopropylformamide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact the cost, safety, and success of a research project. While established solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are widely used, concerns over their toxicity have prompted the search for alternatives. This guide provides a framework for conducting a comprehensive cost-benefit analysis of a less common solvent, N,N-Diisopropylformamide (DiPFA), as a potential alternative in a research setting.

Cost Analysis

The initial step in a cost-benefit analysis is to evaluate the direct costs associated with the solvent. This extends beyond the purchase price to include costs related to handling, storage, and disposal.

Table 1: Comparative Cost of this compound and Alternative Solvents

SolventPuritySupplier ExamplePrice (USD) per 25g[1][2]
This compound (DiPFA) 98%Thermo Scientific Chemicals162.65 [1]
98%Sigma-Aldrich76.50 [2]
N,N-Dimethylformamide (DMF) 99.8%Sigma-Aldrich~25-40
N-Methyl-2-pyrrolidone (NMP) 99.5%Sigma-Aldrich~30-50
Acetonitrile (ACN) 99.8%Sigma-Aldrich~20-35
Tetrahydrofuran (THF) ≥99.9%Sigma-Aldrich~40-60

Note: Prices are approximate and subject to change based on supplier, grade, and volume.

As indicated in Table 1, the purchase price of DiPFA can be significantly higher than that of commonly used solvents like DMF and NMP. This initial higher cost is a major factor in the cost-benefit analysis.

Benefit Analysis: A Framework for Experimental Comparison

A thorough benefit analysis requires a systematic evaluation of the solvent's performance in specific, relevant applications. Since direct comparative data for DiPFA is scarce, a researcher would need to conduct a series of experiments to generate this information. The primary application for solvents like formamides is often in solid-phase peptide synthesis (SPPS) and other organic reactions requiring a polar, aprotic medium.

Key Performance Indicators (KPIs) for Experimental Evaluation

To objectively assess the benefits of DiPFA, the following KPIs should be measured and compared against a standard solvent (e.g., DMF):

  • Reaction Yield (%): The amount of desired product obtained.

  • Product Purity (%): The purity of the final product, often determined by techniques like HPLC.

  • Reaction Time (hours): The time required for the reaction to reach completion.

  • Solubility: The ability to dissolve key reagents and starting materials.

  • Side Reaction Profile: The formation of unwanted byproducts.

Experimental Protocol: A Template for Comparative Analysis

The following is a generalized experimental protocol for comparing DiPFA and DMF in a common research application, such as an amide bond formation, a key step in peptide synthesis.

Objective: To compare the efficacy of this compound and N,N-Dimethylformamide as solvents in the HATU-mediated coupling of a carboxylic acid and an amine.

Materials:

  • Carboxylic acid (e.g., Boc-Phe-OH)

  • Amine (e.g., H-Gly-OMe·HCl)

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvents: this compound (DiPFA) and N,N-Dimethylformamide (DMF)

  • Analytical equipment: HPLC, LC-MS

Procedure:

  • Reaction Setup (performed in parallel for each solvent):

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in the respective solvent (DiPFA or DMF).

    • Add the amine (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes).

    • Record the time to completion for each reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Analysis:

    • Determine the crude yield of the product.

    • Purify the product by column chromatography.

    • Determine the isolated yield.

    • Analyze the purity of the final product by HPLC.

Table 2: Hypothetical Experimental Data for Amide Bond Formation

ParameterThis compound (DiPFA)N,N-Dimethylformamide (DMF)
Reaction Time (h) [To be determined experimentally][To be determined experimentally]
Crude Yield (%) [To be determined experimentally][To be determined experimentally]
Isolated Yield (%) [To be determined experimentally][To be determined experimentally]
Product Purity (HPLC, %) [To be determined experimentally][To be determined experimentally]

Safety and Handling Considerations

Safety is a critical component of any cost-benefit analysis. The hazards associated with a solvent can lead to increased costs for personal protective equipment (PPE), specialized storage, and waste disposal.

Table 3: Safety Profile Comparison

HazardThis compound (DiPFA)N,N-Dimethylformamide (DMF)[3]
Flammability Flammable liquid and vaporFlammable liquid and vapor[3]
Acute Toxicity May be harmful if swallowed, harmful in contact with skin, harmful if inhaledHarmful in contact with skin or if inhaled[3]
Eye Irritation Causes serious eye irritationCauses serious eye irritation[3]
Reproductive Toxicity May damage fertility or the unborn childSuspected of damaging fertility or the unborn child[3]

The safety data indicates that DiPFA shares several hazards with DMF, including flammability and potential reproductive toxicity. Therefore, a switch from DMF to DiPFA may not necessarily lead to a significant improvement in the safety profile, and similar stringent handling procedures would be required.

Visualization of the Analysis Workflow

A clear workflow is essential for conducting a thorough and unbiased cost-benefit analysis.

CostBenefitAnalysis cluster_cost Cost Analysis cluster_benefit Benefit Analysis (Experimental) cluster_safety Safety & Environmental Impact Purchase Purchase Price Decision Decision Purchase->Decision Economic Factors Handling Handling & Storage Costs Handling->Decision Economic Factors Disposal Waste Disposal Costs Disposal->Decision Economic Factors Yield Reaction Yield Yield->Decision Performance Factors Purity Product Purity Purity->Decision Performance Factors Time Reaction Time Time->Decision Performance Factors Solubility Reagent Solubility Solubility->Decision Performance Factors Toxicity Toxicity Profile Toxicity->Decision Safety & Sustainability Factors Environmental Environmental Fate Environmental->Decision Safety & Sustainability Factors

Caption: Workflow for a comprehensive cost-benefit analysis of a research solvent.

Conclusion: A Path Forward for Evaluation

Based on the available data, a conclusive cost-benefit analysis of this compound is challenging due to the lack of published performance data in common research applications. The significantly higher purchase price of DiPFA presents a substantial initial barrier.

For a researcher to justify the use of DiPFA over a conventional solvent like DMF, they would need to generate experimental data demonstrating a significant advantage in one or more of the key performance indicators outlined above. For example, if DiPFA were to provide a dramatically higher yield or purity for a particularly challenging reaction, its higher cost might be justified.

The logical relationship for this decision-making process can be visualized as follows:

DecisionProcess Start Evaluate New Solvent (e.g., DiPFA) Cost Is Cost Comparable? Start->Cost Performance Significant Performance Advantage? Cost->Performance No Safety Improved Safety Profile? Cost->Safety Yes Performance->Safety Yes Reject Reject Solvent Performance->Reject No Adopt Adopt Solvent Safety->Adopt Yes Safety->Reject No

Caption: Decision-making flowchart for adopting a new research solvent.

References

Safety Operating Guide

Proper Disposal of N,N-Diisopropylformamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of N,N-Diisopropylformamide are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.

This compound, a combustible organic solvent, requires careful management as a chemical waste stream. Adherence to proper disposal protocols is paramount to prevent potential hazards and ensure regulatory compliance. This guide outlines the necessary procedures for the safe handling, storage, and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of this chemical, including transfers to waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Disposal Procedure: A Step-by-Step Guide

The proper disposal of this compound follows the standard protocol for combustible organic solvent waste. At no point should this chemical be disposed of down the drain.

  • Waste Collection:

    • Designate a specific, properly labeled waste container for this compound waste. The container must be made of a compatible material, such as glass or polyethylene.

    • The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be written out. Avoid using abbreviations or chemical formulas.

    • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.

  • Segregation and Storage:

    • Store the this compound waste container in a designated satellite accumulation area.

    • This storage area must be a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.

    • Crucially, segregate the this compound waste from incompatible materials to prevent hazardous reactions. Incompatible materials include strong oxidizing agents, acids, bases, and reducing agents.

  • Waste Pickup and Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution's environmental health and safety (EHS) department, arrange for its collection by a licensed hazardous waste disposal company.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a request through an online portal or contacting the EHS office directly.

    • Ensure all required documentation is completed accurately for the waste manifest.

Key Data for this compound

For quick reference, the following table summarizes essential quantitative data for this compound.

PropertyValue
CAS Number 2700-30-3
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Flash Point 75 °C (167 °F) - closed cup[1]
Boiling Point 196 °C
Density 0.89 g/mL at 25 °C

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_ppe Safety First cluster_handling Handling cluster_container Containment cluster_storage Storage cluster_disposal Disposal cluster_end Completion start This compound waste generated ppe Wear appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Initiate Disposal fume_hood Handle in a Chemical Fume Hood ppe->fume_hood waste_container Transfer to a labeled, compatible hazardous waste container fume_hood->waste_container storage Store in a cool, dry, well-ventilated area waste_container->storage segregate Segregate from incompatible materials (oxidizers, acids, bases) storage->segregate ehs_pickup Arrange for pickup by a licensed hazardous waste disposal service segregate->ehs_pickup Container Full or Time Limit Reached end Disposal Complete ehs_pickup->end

Caption: this compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of N,N-Diisopropylformamide, a crucial solvent in pharmaceutical research and development. Adherence to these protocols is vital for ensuring the safety of all laboratory personnel.

This compound presents potential health risks, being harmful if swallowed, inhaled, or in contact with skin. It is also a combustible liquid. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure a safe working environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary when handling this compound. This includes protection for the eyes, skin, and respiratory system. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of Butyl rubber or Neoprene for prolonged contact. For incidental splash contact, Nitrile rubber gloves may be used, but they should be replaced immediately upon contamination. It is crucial to note that breakthrough times can vary between glove manufacturers for the same material.[1]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn to protect against splashes and spills. Closed-toe shoes are mandatory in the laboratory.
Respiratory Protection A NIOSH-approved air-purifying respirator equipped with a type ABEK combination cartridge is recommended, particularly when working in areas with inadequate ventilation or when there is a potential for the generation of aerosols or vapors.[2]

Operational Plan for Handling this compound

A systematic approach to handling this chemical will further enhance safety. The following workflow outlines the key steps for personnel.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Select and Inspect PPE b->c d Work in a Well-Ventilated Area (e.g., Fume Hood) c->d e Handle with Care to Avoid Spills d->e f Keep Containers Tightly Closed e->f g Decontaminate Work Area f->g h Properly Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_handling Handling and Storage cluster_disposal Final Disposal a Segregate Liquid and Solid Waste b Use Labeled, Leak-Proof Containers a->b c Keep Containers Sealed b->c d Store in Designated Area c->d e Decontaminate Empty Containers d->e f Contact EHS for Pickup d->f

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diisopropylformamide
Reactant of Route 2
Reactant of Route 2
N,N-Diisopropylformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.